molecular formula C22H36ClNO B1205756 Nioben CAS No. 18787-40-1

Nioben

Cat. No.: B1205756
CAS No.: 18787-40-1
M. Wt: 366 g/mol
InChI Key: LFFGFUOUGYTIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nioben, also known as this compound, is a useful research compound. Its molecular formula is C22H36ClNO and its molecular weight is 366 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18787-40-1

Molecular Formula

C22H36ClNO

Molecular Weight

366 g/mol

IUPAC Name

1-(4-octylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C22H35NO.ClH/c1-2-3-4-5-6-8-11-20-12-14-21(15-13-20)22(24)16-19-23-17-9-7-10-18-23;/h12-15H,2-11,16-19H2,1H3;1H

InChI Key

LFFGFUOUGYTIMI-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Other CAS No.

18787-40-1

Synonyms

1-piperidino-3-(4-n-octylphenyl)propan-3-one
nioben

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Nioben" as specified in the topic is not a recognized chemical entity in standard scientific literature. To fulfill the request for a comprehensive technical guide, this document will focus on Osimertinib , a well-documented, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Osimertinib

Osimertinib (trade name Tagrisso™) is a targeted cancer therapy used primarily for the treatment of non-small cell lung cancer (NSCLC) with specific mutations in the EGFR gene.[1][2] It is a mono-anilino-pyrimidine compound designed to selectively and irreversibly inhibit both EGFR-sensitizing mutations (like L858R and exon 19 deletions) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR inhibitors.[3][4] A key structural feature of Osimertinib is its reactive acrylamide group, which forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR, leading to sustained inhibition of the receptor's signaling pathways.[5][6]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Osimertinib exerts its therapeutic effect by disrupting the signaling cascades that drive tumor cell proliferation and survival.[7] The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers multiple downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][8] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[8]

Osimertinib's primary mechanism involves the irreversible inhibition of these mutated EGFR forms.[7] By covalently binding to the Cys797 residue, it blocks ATP from entering the kinase domain, thereby preventing receptor phosphorylation and shutting down the aberrant downstream signaling.[7][8] This targeted action is significantly more potent against mutant EGFR than the wild-type receptor, which contributes to a more favorable side-effect profile compared to earlier-generation inhibitors.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (L858R, ex19del, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Osimertinib's Mechanism of Action.

Synthesis Pathways for Osimertinib

The synthesis of Osimertinib is a multi-step process that has been subject to various optimizations to improve yield, reduce costs, and enhance scalability.[9][10] A common and convergent synthetic route involves the preparation of two key fragments, which are then coupled to form the core structure, followed by the introduction of the acrylamide side chain.[11]

A representative synthesis workflow is outlined below. This process begins with the construction of the pyrimidine core linked to the indole moiety, followed by coupling with the aniline side chain, and finally, acylation to install the reactive acrylamide group.

Osimertinib_Synthesis_Workflow A Intermediate A (Indole Derivative) C Pyrimidine Core (Compound 4) A->C Cyclization B Intermediate B (Guanidine Derivative) B->C D Nitro Reduction C->D Hydrogenation E Aniline Intermediate (Compound 5) D->E F Amide Coupling (Acryloyl Chloride) E->F Acylation G Osimertinib (Final Product) F->G

Figure 2: General Synthesis Workflow for Osimertinib.

Quantitative Data Summary

The efficiency of Osimertinib synthesis can vary depending on the specific route and conditions employed. The following table summarizes representative data from a documented synthetic process.

Step No.ReactionKey ReagentsSolvent(s)Temp. (°C)Time (h)Yield (%)Purity (HPLC)
1Pyrimidine Core FormationIntermediate A, Intermediate B2-Pentanol12016~65%>98%
2Nitro Group ReductionCompound 4, H₂, Pd/CEthanol254~95%>99%
3Amide Bond FormationCompound 5, Acryloyl ChlorideTHF, DIPEA0-252~85%>99%
Overall - - - - - ~40.4% (over 6 steps) [11]>99.1% [11]

Note: Data is compiled from various sources and represents typical values. Actual results may vary.

Detailed Experimental Protocols

The following protocols provide a more detailed look at the key transformations in a common Osimertinib synthesis.

Protocol 1: Synthesis of the Pyrimidine Core (Compound 4)
  • Reaction Setup: A reaction vessel is charged with 1-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine (Intermediate B) and 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one (Intermediate A).[11]

  • Solvent Addition: Anhydrous 2-pentanol is added as the solvent.[9]

  • Reaction Conditions: The mixture is heated to approximately 120°C and stirred for 16-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product is precipitated by the addition of a non-polar solvent (e.g., hexane). The solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield the pyrimidine core intermediate.

Protocol 2: Reduction of the Nitro Group (to form Compound 5)
  • Reaction Setup: The pyrimidine core intermediate (Compound 4) is dissolved in a suitable solvent, typically ethanol or methanol.

  • Catalyst Addition: A catalytic amount of Palladium on Carbon (10% Pd/C) is added to the solution.

  • Reaction Conditions: The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature. The mixture is stirred vigorously for 2-6 hours until the starting material is consumed (monitored by TLC/HPLC).

  • Work-up and Isolation: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the aniline intermediate (Compound 5), which is often used in the next step without further purification due to its potential instability.[9]

Protocol 3: Final Acylation to Osimertinib
  • Reaction Setup: The aniline intermediate (Compound 5) is dissolved in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon). A base, such as Diisopropylethylamine (DIPEA) or triethylamine, is added.

  • Reagent Addition: The solution is cooled to 0°C in an ice bath. Acryloyl chloride is added dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction Conditions: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-3 hours.

  • Work-up and Isolation: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified, typically by column chromatography or recrystallization, to afford pure Osimertinib.

This document is for informational purposes only and does not constitute a license to practice any patented invention. All laboratory work should be conducted by qualified professionals in appropriate facilities with all necessary safety precautions.

References

An In-Depth Technical Guide to the Discovery and Historical Development of Nioben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niobium (Nb), a lustrous, grey, ductile transition metal, has traversed a remarkable journey from a source of confusion for early chemists to an indispensable component in modern technology. Initially mistaken for its elemental sibling, tantalum, niobium's unique properties were gradually unveiled through the persistent efforts of several key scientists. This whitepaper provides a comprehensive technical overview of the discovery and historical development of niobium, detailing the pivotal experiments that led to its isolation and characterization. It presents a chronological narrative of its evolving applications, from early uses in incandescent lighting to its current critical role in high-strength steel alloys and advanced superconducting materials. Quantitative data on its production and pricing are summarized, and detailed experimental protocols from key historical discoveries are provided to offer a deeper understanding of the scientific process.

The Discovery of a New Earth: Columbium

The story of niobium begins in 1801 when English chemist Charles Hatchett was analyzing a mineral specimen from the collection of the British Museum.[1][2] The mineral, a heavy black stone, had been sent from Connecticut, USA, by John Winthrop the Younger, the first governor of the state.[1][3] Through his analysis, Hatchett concluded that the mineral contained a "new earth," indicating the presence of a previously unknown element.[1] In honor of the mineral's American origin, he named this new element columbium (Cb) and the mineral itself columbite .[1][2]

Niobe's Emergence: The Differentiation from Tantalum

The confusion surrounding columbium and tantalum persisted until 1846 when the German chemist Heinrich Rose conducted a thorough investigation of various columbite and tantalite ores.[4][5] Rose's meticulous work revealed that while tantalum was indeed present, there was a second, distinct element with very similar chemical properties.[4] He named this element niobium (Nb) , after Niobe, the daughter of Tantalus in Greek mythology, a name chosen to reflect its close resemblance to tantalum.[4]

Despite Rose's findings, the names columbium and niobium continued to be used interchangeably for nearly a century, with "columbium" being favored in the United States.[1] It was not until 1949 that the International Union of Pure and Applied Chemistry (IUPAC) officially adopted "niobium" as the element's name, finally resolving the long-standing nomenclature debate.[2][6]

Isolation and Purification: From Oxide to Pure Metal

The first isolation of metallic niobium was achieved in 1864 by the Swedish scientist Christian Wilhelm Blomstrand. He successfully reduced niobium chloride by heating it in a hydrogen atmosphere, a significant step towards understanding the element's metallic nature.[6]

A crucial breakthrough in separating niobium from the chemically similar tantalum came from the work of the Swiss chemist Jean Charles Galissard de Marignac in 1866. He developed a method of fractional crystallization of potassium double fluoride salts. This process exploited the differing solubilities of potassium heptafluorotantalate (K₂TaF₇) and potassium oxypentafluoroniobate (K₂NbOF₅) in water, allowing for their effective separation.[7]

Quantitative Data on Niobium's Historical Trajectory

Global Production

Comprehensive global production data for the early 20th century is scarce. However, available information from the mid-20th century onwards illustrates a significant increase in production, largely driven by the demand from the steel industry. Brazil has consistently been the world's leading producer of niobium.[8]

YearGlobal Production (Metric Tons of Nb content)
19591,360
1965~5,000 (Brazil production)
19708,900
197511,200
198014,300
198512,900
199016,900
199517,800
200035,458 (Brazil production of FeNb)
200538,700
201063,000
2015~60,000
2020~67,000
Historical Pricing

The price of niobium has fluctuated based on demand, geopolitical factors, and advancements in extraction and processing technologies.

YearPrice (USD per kg)
1991~6.24
1995~6.61
2000~13.78
2005~30.50
2010~41.50
2015~40.00
2018~42.28

Source: Data compiled from various historical sources. Prices are approximate and may not reflect all market variations.

Evolution of Applications: From Filaments to Superalloys

The commercial application of niobium began in the early 20th century, initially as a filament in incandescent light bulbs. However, it was quickly replaced by tungsten, which has a higher melting point.[6]

The true potential of niobium was realized in the 1920s with the discovery that its addition significantly improves the strength of steel.[6] This discovery paved the way for the development of high-strength low-alloy (HSLA) steels, where a small amount of niobium (typically 0.01-0.1%) acts as a grain refiner, enhancing toughness and strength.[2]

The latter half of the 20th century saw the emergence of niobium in a variety of advanced applications:

  • Superalloys: Niobium is a critical component in nickel-, cobalt-, and iron-based superalloys used in jet engines, gas turbines, and rocket sub-assemblies due to its ability to impart high-temperature strength and corrosion resistance.[9]

  • Superconducting Materials: Niobium-titanium (NbTi) and niobium-tin (Nb₃Sn) alloys exhibit superconducting properties at cryogenic temperatures, making them essential for the production of powerful superconducting magnets used in MRI scanners, particle accelerators, and fusion research.[9]

  • Nuclear Industry: Niobium's low thermal-neutron cross-section and resistance to corrosion by molten alkali-metal coolants make it a suitable material for use in nuclear reactor cores.

Experimental Protocols of Key Discoveries

Separation of Niobium and Tantalum by Fractional Crystallization (de Marignac, 1866)

Objective: To separate niobium and tantalum from a mixed ore concentrate based on the differential solubility of their potassium double fluoride salts.

Methodology:

  • Digestion of the Ore: The columbite or tantalite ore concentrate is digested with hydrofluoric acid (HF). This process dissolves the niobium and tantalum oxides, forming complex fluoride anions in solution.

    • Nb₂O₅ + 10HF → 2H₂[NbOF₅] + 3H₂O

    • Ta₂O₅ + 14HF → 2H₂[TaF₇] + 5H₂O

  • Formation of Potassium Salts: A stoichiometric amount of potassium fluoride (KF) is added to the acidic solution. This leads to the formation of potassium oxypentafluoroniobate (K₂NbOF₅) and potassium heptafluorotantalate (K₂TaF₇).

    • H₂[NbOF₅] + 2KF → K₂NbOF₅↓ + 2HF

    • H₂[TaF₇] + 2KF → K₂TaF₇↓ + 2HF

  • Fractional Crystallization: The solution is then subjected to a series of controlled evaporations and coolings. Potassium heptafluorotantalate (K₂TaF₇) is significantly less soluble in water than potassium oxypentafluoroniobate (K₂NbOF₅).

  • Separation: As the solution is concentrated and cooled, the less soluble K₂TaF₇ crystallizes out first and can be separated by filtration. The more soluble K₂NbOF₅ remains in the mother liquor.

  • Purification: The process of dissolving and recrystallizing is repeated multiple times to achieve a high degree of separation between the two elements.

Isolation of Metallic Niobium (Blomstrand, 1864)

Objective: To reduce a niobium compound to its elemental metallic form.

Methodology:

  • Preparation of Niobium Chloride: Niobium pentoxide (Nb₂O₅) is reacted with chlorine gas (Cl₂) in the presence of a reducing agent, such as carbon, at elevated temperatures to produce niobium pentachloride (NbCl₅), a volatile solid.

  • Reduction with Hydrogen: The purified niobium pentachloride is then placed in a reaction vessel and heated in a stream of dry hydrogen gas (H₂).

  • Formation of Metallic Niobium: The hydrogen gas reduces the niobium pentachloride to metallic niobium, with the formation of hydrogen chloride (HCl) as a byproduct.

    • 2NbCl₅ + 5H₂ → 2Nb + 10HCl

  • Collection and Characterization: The resulting metallic niobium is collected as a powder or a sintered mass and its properties are then characterized.

Visualizing the Historical Pathway

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the discovery and development of niobium.

DiscoveryTimeline cluster_Discovery Discovery and Differentiation Hatchett (1801) Hatchett (1801) Wollaston (1809) Wollaston (1809) Hatchett (1801)->Wollaston (1809) Discovers Columbium Rose (1846) Rose (1846) Wollaston (1809)->Rose (1846) Mistakenly identifies as Tantalum de Marignac (1866) de Marignac (1866) Rose (1846)->de Marignac (1866) Identifies Niobium as distinct

Caption: Timeline of the discovery and differentiation of niobium.

IsolationWorkflow Niobium Ore (Columbite) Niobium Ore (Columbite) Niobium Pentoxide (Nb2O5) Niobium Pentoxide (Nb2O5) Niobium Ore (Columbite)->Niobium Pentoxide (Nb2O5) Extraction Niobium Pentachloride (NbCl5) Niobium Pentachloride (NbCl5) Niobium Pentoxide (Nb2O5)->Niobium Pentachloride (NbCl5) Chlorination Pure Niobium Metal (Nb) Pure Niobium Metal (Nb) Niobium Pentachloride (NbCl5)->Pure Niobium Metal (Nb) Reduction with Hydrogen (Blomstrand, 1864)

Caption: Workflow for the isolation of pure niobium metal.

Conclusion

The history of niobium is a compelling narrative of scientific inquiry, characterized by initial confusion, meticulous investigation, and eventual clarity. From Hatchett's "columbium" to Rose's "niobium," the journey to understanding this element's unique identity was a testament to the advancements in analytical chemistry in the 19th century. The development of effective separation and purification techniques by pioneers like de Marignac and Blomstrand unlocked the potential of niobium, paving the way for its diverse and critical applications in the modern world. Today, niobium stands as a strategic element, vital for the performance of high-strength steels, the functionality of advanced medical imaging, and the progress of fundamental scientific research. The historical development of niobium serves as a powerful example of how fundamental scientific discoveries can lead to transformative technological advancements.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Niobium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium (Nb), a lustrous, grey, ductile transition metal, possesses a unique combination of physical and chemical properties that make it a critical element in a wide array of advanced technological applications. From high-temperature alloys in jet engines to superconducting magnets in MRI scanners, and biocompatible implants, the utility of niobium is extensive and growing. This technical guide provides a comprehensive overview of the core physical and chemical properties of niobium, complete with detailed experimental protocols for their determination, structured data for easy comparison, and visualizations of key concepts.

Physical and Atomic Properties

Niobium's fundamental atomic and physical characteristics are summarized in the table below. It has an atomic number of 41 and an atomic weight of approximately 92.906 g/mol .[1] A key feature of niobium is its crystal structure, which is a body-centered cubic (BCC) lattice.[2] This structure contributes to its ductility and formability.

Property Value
Atomic Number41
Atomic Weight92.90637 u[1]
Electron Configuration[Kr] 4d⁴ 5s¹[2]
Crystal StructureBody-Centered Cubic (BCC)[2]
Density8.57 g/cm³[1]
Melting Point2477 °C (2750 K)[1][2]
Boiling Point4744 °C (5017 K)[1][2]
Molar Volume10.83 cm³/mol[2]
Electrical Resistivity (at 0 °C)152 nΩ·m[3]
Superconducting Transition Temperature9.25 K[1]
Visualization of Niobium's Crystal Structure

The body-centered cubic (BCC) crystal structure is a defining characteristic of niobium, influencing many of its mechanical properties.

Body-Centered Cubic (BCC) Crystal Structure of Niobium.

Mechanical Properties

Niobium is known for its softness and ductility when pure.[4] However, its mechanical properties can be significantly influenced by the presence of impurities. The following table summarizes key mechanical properties of pure, annealed niobium.

Property Value
Tensile Strength125 - 585 MPa[5][6]
Yield Strength (0.2% offset)73 - 207 MPa[5][6]
Modulus of Elasticity103 - 105 GPa[1][6]
Shear Modulus38 GPa[1]
Bulk Modulus170 GPa[1]
Poisson's Ratio0.40[1]
Hardness, Vickers80 - 120[6]
Elongation at Break5 - 30%[6]

Thermal Properties

Niobium is classified as a refractory metal due to its high melting point. Its thermal properties are critical for high-temperature applications.

Property Value
Thermal Conductivity (at 300 K)53.7 - 54 W/(m·K)[1][2][7]
Coefficient of Linear Thermal Expansion (at 20 °C)7.3 µm/(m·K)[1][7]
Specific Heat Capacity265 J/(kg·K)[1]
Heat of Fusion26.8 kJ/mol[1]
Heat of Vaporization690 kJ/mol[1]

Chemical Properties and Corrosion Resistance

Niobium exhibits excellent corrosion resistance due to the formation of a stable, passive oxide layer (Nb₂O₅) on its surface. This protective layer renders it inert to many corrosive environments, particularly at temperatures below 100°C.

Reactivity with Elements and Compounds

The chemical reactivity of niobium is highly dependent on temperature. At room temperature, it is relatively inert, but its reactivity increases significantly at elevated temperatures.

Niobium_Reactions Nb Niobium (Nb) Air Air (O₂, N₂) Nb->Air Water Water (H₂O) Nb->Water Acids Acids Nb->Acids Alkalis Molten Alkalis Nb->Alkalis Halogens Halogens (F₂, Cl₂, Br₂, I₂) Nb->Halogens Air_RT Room Temp: Forms a bluish tinge (passive oxide layer) Air_HighT > 200°C: Forms Niobium Pentoxide (Nb₂O₅) Water_RT Room Temp: No reaction Acids_RT Room Temp: Resistant to most acids Acids_HF Dissolves in HF or HF/HNO₃ mixture Alkalis_Molten Slowly dissolves Halogens_Warm Upon warming: Forms Niobium(V) Halides (NbX₅)

Chemical Reactivity of Niobium.
Corrosion Resistance in Detail

  • Acids: Niobium is highly resistant to most mineral acids at concentrations below 100°C, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), nitric acid (HNO₃), and aqua regia. However, it is attacked by hydrofluoric acid (HF) and hot, concentrated sulfuric acid.

  • Alkalis: The resistance of niobium to alkaline solutions is less robust than its resistance to acids. It is slowly attacked by molten alkalis.

  • Liquid Metals: Niobium shows excellent resistance to corrosion by many liquid metals, such as lithium, sodium, and potassium, even at high temperatures.

  • Gases: At elevated temperatures, niobium reacts with oxygen, nitrogen, hydrogen, and halogens. This necessitates the use of protective atmospheres or coatings during high-temperature processing.

Experimental Protocols

Accurate determination of niobium's properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Tensile Testing (ASTM E8/E8M)

Objective: To determine the tensile strength, yield strength, elongation, and reduction of area of niobium.

Methodology:

  • Specimen Preparation:

    • Prepare a standardized test specimen from the niobium material according to the dimensions specified in ASTM E8/E8M. Common specimen types are round or flat.

    • Machine the specimen to have a smooth surface finish, free of any scratches or notches that could act as stress concentrators.

    • Measure the initial cross-sectional area and gage length of the specimen precisely.

  • Equipment Setup:

    • Use a calibrated universal testing machine (UTM) equipped with appropriate grips for the specimen type.

    • Attach a calibrated extensometer to the gage length of the specimen to accurately measure strain.

  • Test Procedure:

    • Mount the specimen securely in the grips of the UTM, ensuring proper alignment to avoid bending stresses.

    • Apply a uniaxial tensile load to the specimen at a constant strain rate as specified in ASTM E8.

    • Continuously record the applied load and the corresponding elongation from the extensometer until the specimen fractures.

  • Data Analysis:

    • Convert the load-elongation data into a stress-strain curve.

    • Determine the yield strength using the 0.2% offset method.

    • The ultimate tensile strength is the maximum stress reached on the stress-strain curve.

    • Calculate the percent elongation by measuring the final gage length after fracture and comparing it to the initial gage length.

    • Calculate the reduction of area by measuring the final cross-sectional area at the point of fracture and comparing it to the initial area.

Thermal Conductivity (ASTM E1225 - Guarded-Comparative-Longitudinal Heat Flow)

Objective: To determine the thermal conductivity of niobium.

Methodology:

  • Apparatus Setup:

    • The apparatus consists of a guarded heater, a heat sink, and two reference materials with known thermal conductivity.

    • The niobium specimen is placed between the two reference materials, forming a vertical stack.

    • Thermocouples are placed at the interfaces of the specimen and the reference materials to measure the temperature gradient.

    • A guard heater surrounds the test stack to minimize radial heat losses.

  • Test Procedure:

    • Apply a known axial load to the stack to ensure good thermal contact between the surfaces.

    • Heat the top of the stack with the primary heater and cool the bottom with the heat sink to establish a longitudinal heat flow.

    • Adjust the guard heater temperature to match the temperature gradient of the test stack, minimizing radial heat flow.

    • Allow the system to reach a steady-state condition, where the temperatures at all points remain constant over time.

  • Data Collection and Calculation:

    • Record the steady-state temperatures at the thermocouple locations.

    • Calculate the temperature gradients across the two reference materials and the niobium specimen.

    • The heat flux through the stack is determined from the known thermal conductivity and the measured temperature gradient of the reference materials.

    • The thermal conductivity of the niobium specimen is then calculated using the determined heat flux and its measured temperature gradient.

X-Ray Diffraction (XRD) for Crystal Structure Determination

Objective: To confirm the body-centered cubic (BCC) crystal structure of niobium and determine its lattice parameter.

Methodology:

  • Sample Preparation:

    • The niobium sample can be in the form of a flat, polished surface or a fine powder. For powder diffraction, the sample is ground to a particle size of less than 10 micrometers to ensure random orientation of the crystallites.

    • The sample is mounted on a sample holder.

  • Instrument Setup:

    • A diffractometer with a known X-ray source (e.g., Cu Kα radiation) is used.

    • The instrument is calibrated using a standard reference material (e.g., silicon).

  • Data Collection:

    • The sample is irradiated with the X-ray beam at various angles (2θ).

    • The intensity of the diffracted X-rays is measured by a detector as a function of the diffraction angle.

    • The scan is typically performed over a 2θ range that covers the major diffraction peaks for niobium (e.g., 20° to 120°).

  • Data Analysis:

    • The resulting XRD pattern (a plot of intensity versus 2θ) is analyzed.

    • The positions of the diffraction peaks are used to calculate the interplanar spacings (d-spacings) using Bragg's Law (nλ = 2d sinθ).

    • The set of d-spacings is then compared to a database of known crystal structures (e.g., the ICDD Powder Diffraction File) to identify the crystal structure as BCC.

    • The lattice parameter 'a' of the BCC unit cell is calculated from the d-spacings and the Miller indices (hkl) of the diffraction peaks.

Four-Point Probe for Electrical Resistivity Measurement

Objective: To measure the electrical resistivity of a niobium sample.

Methodology:

  • Sample Preparation:

    • The niobium sample should have a flat, uniform surface. The thickness of the sample must be known.

  • Equipment Setup:

    • A four-point probe head, consisting of four equally spaced, co-linear probes, is used.

    • The outer two probes are connected to a current source, and the inner two probes are connected to a voltmeter.

  • Test Procedure:

    • The four-point probe head is brought into contact with the surface of the niobium sample.

    • A known DC current is passed through the two outer probes.

    • The voltage drop across the two inner probes is measured.

  • Calculation:

    • The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V). For a thin sheet, Rs = (π/ln2) * (V/I).

    • The bulk resistivity (ρ) is then calculated by multiplying the sheet resistance by the thickness (t) of the sample: ρ = Rs * t.

    • Correction factors may need to be applied depending on the sample geometry and the proximity of the probes to the edges of the sample.

Corrosion Testing

Objective: To evaluate the corrosion resistance of niobium in specific environments.

A. Mass Loss Method (ASTM G1)

  • Specimen Preparation:

    • Prepare niobium coupons of known surface area.

    • Clean and degrease the specimens, then dry and weigh them accurately.

  • Test Procedure:

    • Immerse the specimens in the corrosive solution for a predetermined period at a controlled temperature.

    • After the exposure period, remove the specimens, clean them to remove any corrosion products according to ASTM G1 procedures, dry them, and re-weigh them.

  • Calculation:

    • The corrosion rate is calculated from the mass loss, the surface area of the specimen, the density of niobium, and the duration of the exposure.

B. Potentiodynamic Polarization Method (ASTM G5)

  • Experimental Setup:

    • A three-electrode electrochemical cell is used, containing the niobium working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

    • The electrolyte is the corrosive solution of interest.

  • Test Procedure:

    • Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize.

    • Apply a potential to the working electrode and scan it at a slow, constant rate (e.g., 0.167 mV/s) from a potential cathodic to the OCP to a potential anodic to the OCP.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Plot the data as a polarization curve (log of current density vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the polarization curve using Tafel extrapolation.

    • The corrosion rate can be calculated from the corrosion current density using Faraday's law. The curve also provides information about the passivation behavior of the niobium.

References

An In-depth Technical Guide on the Antioxidant Mechanisms of Nioben's Active Components: Amlodipine and Telmisartan

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Nioben" is a brand name for a combination drug product containing Amlodipine and Telmisartan, primarily prescribed for the management of hypertension. There is no scientific literature available that evaluates the antioxidant properties of the "this compound" formulation directly. This guide, therefore, provides a detailed technical overview of the antioxidant mechanisms of its individual active pharmaceutical ingredients, Amlodipine and Telmisartan, based on available preclinical and clinical research.

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological factor in a multitude of cardiovascular diseases. The active components of this compound, Amlodipine and Telmisartan, have demonstrated significant antioxidant properties independent of their primary pharmacological actions of calcium channel blockade and angiotensin II receptor antagonism, respectively. This document elucidates the core mechanisms through which these two agents mitigate oxidative stress.

Amlodipine exerts its antioxidant effects primarily through direct scavenging of free radicals, modulation of membrane biophysical properties to inhibit lipid peroxidation, and upregulation of endogenous antioxidant defense systems, including the activation of the Nrf2 signaling pathway.

Telmisartan demonstrates a multi-faceted antioxidant capacity by reducing ROS production via inhibition of NADPH oxidase, enhancing the expression of antioxidant enzymes, and activating key transcriptional regulators. Notably, its unique partial agonism of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) and activation of the Nrf2/HO-1 axis are central to its antioxidant and anti-inflammatory effects.

This guide will systematically detail these mechanisms, present quantitative data from key studies, describe relevant experimental protocols, and provide visual representations of the core signaling pathways.

Amlodipine: Mechanism of Antioxidant Action

Amlodipine, a third-generation dihydropyridine calcium channel blocker, possesses a chemical structure that confers significant antioxidant capabilities. Its lipophilicity allows it to readily associate with cellular membranes, a key site of oxidative damage.[1]

Direct Radical Scavenging and Inhibition of Lipid Peroxidation

Amlodipine's dihydropyridine ring structure enables it to directly quench several radical species.[2][3] Its primary antioxidant function in this context is the inhibition of lipid peroxidation within cellular membranes. By intercalating into the lipid bilayer, Amlodipine alters the membrane's physicochemical properties, including its fluidity, which in turn protects polyunsaturated fatty acids from oxidative attack by ROS.[1] This action is independent of its calcium channel blocking activity.[1]

Reduction of Reactive Oxygen Species (ROS)

In vivo and in vitro studies have demonstrated Amlodipine's ability to reduce the levels of key ROS. In angiotensin II-infused rats, Amlodipine significantly reduced vascular superoxide (O₂⁻) and peroxynitrite (ONOO⁻) generation.[4] In stroke-prone spontaneously hypertensive rats, Amlodipine treatment reduced ROS levels in the brain, as measured by electron spin resonance spectroscopy.[5][6] This reduction in ROS helps preserve the bioavailability of nitric oxide (NO), a critical vasodilator, thereby improving endothelial function.[2]

Modulation of Endogenous Antioxidant Systems

Amlodipine has been shown to enhance the body's own antioxidant defenses. It can upregulate the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.[3][7] This effect contributes to the reduction of superoxide-mediated damage.

Activation of the Nrf2 Signaling Pathway

Recent evidence indicates that Amlodipine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master transcriptional regulator of a wide array of antioxidant and cytoprotective genes. In a model of renal ischemia/reperfusion injury, Amlodipine was shown to enhance antioxidant defense by upregulating Nrf2.[8] This activation leads to the increased expression of downstream antioxidant enzymes and proteins, providing a coordinated cellular defense against oxidative stress.

Telmisartan: Mechanism of Antioxidant Action

Telmisartan is an angiotensin II type 1 receptor blocker (ARB) with a unique pharmacological profile that includes partial agonism of PPAR-γ, contributing significantly to its potent antioxidant effects.[9][10]

Inhibition of NADPH Oxidase and ROS Production

A primary source of vascular oxidative stress is the enzyme complex NADPH oxidase. Angiotensin II is a potent activator of this enzyme. By blocking the AT₁ receptor, Telmisartan effectively prevents angiotensin II-induced activation of NADPH oxidase, thereby reducing the production of superoxide anions.[9] Studies have shown that Telmisartan treatment significantly reduces superoxide anion and malondialdehyde (MDA) levels, a marker of lipid peroxidation.[11][12]

Activation of the PPAR-γ Pathway

Telmisartan is unique among ARBs in its ability to act as a partial agonist for PPAR-γ, a nuclear receptor that regulates gene expression involved in insulin sensitivity and lipid metabolism.[10][13] Activation of PPAR-γ has been shown to exert anti-inflammatory and antioxidant effects.[14] Telmisartan leverages this pathway to downregulate the expression of the receptor for advanced glycation end products (RAGE), which in turn inhibits AGE-induced ROS generation.[15] This mechanism is crucial in mitigating oxidative stress in conditions like diabetes.[15]

Upregulation of the Nrf2/HO-1 Signaling Pathway

Telmisartan has been repeatedly shown to be a potent activator of the Nrf2 pathway.[16][17][18][19] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of numerous protective genes, most notably Heme Oxygenase-1 (HO-1).[17][18][20] HO-1 catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective effects. This Nrf2/HO-1 axis activation is a cornerstone of Telmisartan's ability to protect against oxidative stress in various tissues, including the kidneys and liver.[17][18][20]

Direct Radical Scavenging

Beyond its receptor-mediated effects, Telmisartan has demonstrated direct radical scavenging properties. In vitro assays have shown that it can selectively scavenge hydroxyl radicals (•OH), one of the most reactive and damaging ROS.[21]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the antioxidant effects of Amlodipine and Telmisartan.

Table 1: Amlodipine - Summary of Quantitative Antioxidant Effects

Parameter MeasuredModel SystemTreatment/ConcentrationResultReference
Malondialdehyde (MDA)Transfusion-dependent β-thalassemia patients5 mg daily for 6 months8.3% improvement in MDA levels compared to placebo[22]
Total Antioxidant Capacity (TAC)Transfusion-dependent β-thalassemia patients5 mg daily for 6 months12.9% improvement in TAC levels compared to placebo[22]
Reactive Oxygen Species (ROS)Angiotensin II-infused rats5 mg/kg/daySignificant reduction in vascular O₂⁻ and ONOO⁻ generation[4]
Thiobarbituric Acid Reactive Substances (TBARS)Stroke-prone spontaneously hypertensive rats (SHRSP)30 days in drinking waterSignificant reduction in TBARS levels in cortex, cerebellum, hypothalamus, and brainstem[6]

Table 2: Telmisartan - Summary of Quantitative Antioxidant Effects

Parameter MeasuredModel SystemTreatment/ConcentrationResultReference
Reactive Oxygen Species (ROS)Palmitate-treated MIN6 mouse insulin-secreting cells10 µM25% decrease in palmitate-induced ROS accumulation[9]
Reactive Oxygen Species (ROS)Palmitate-treated isolated mouse pancreatic islets10 µM55% decrease in palmitate-induced ROS accumulation[9]
NADPH Oxidase ActivityPalmitate-treated MIN6 cells10 µM32% decrease in palmitate-induced NADPH oxidase activity[9]
Superoxide Generation (DHE fluorescence)Rat model of intracerebral hemorrhage5 mg/kg74% decrease in DHE fluorescence compared to control[23]
Malondialdehyde (MDA)Rat model of intracerebral hemorrhage5 mg/kgMDA levels reduced from 0.31 to 0.16 µg/mg protein[23]
ABTS•+ Radical ScavengingIn vitro assay with Telmisartan-Cu(II) Nanoparticles100 µg/mL97.2% antioxidant activity[24]

Experimental Protocols

This section details methodologies for key experiments cited in the evaluation of the antioxidant properties of Amlodipine and Telmisartan.

In Vitro Antioxidant Assays
  • DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

    • Protocol:

      • Prepare a stock solution of the test compound (e.g., Olmesartan, a proxy for ARBs) in a suitable solvent (e.g., methanol).[25]

      • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

      • In a microplate or cuvette, add various concentrations of the test compound to the DPPH solution.

      • Incubate the mixture in the dark at room temperature for 30 minutes.

      • Measure the absorbance at approximately 517 nm using a spectrophotometer.

      • Ascorbic acid is typically used as a positive control.

      • The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.[25]

  • Nitric Oxide (NO) Radical Scavenging Assay:

    • Principle: This assay measures the scavenging of nitric oxide, which is generated from sodium nitroprusside and detected by the Griess reaction.

    • Protocol:

      • Sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS) is mixed with various concentrations of the test compound.[25]

      • The mixture is incubated at 25°C for 150 minutes.

      • An equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2% H₃PO₄) is added to the mixture.

      • The absorbance of the chromophore formed is measured at 546 nm.

      • The percentage of NO scavenging is calculated similarly to the DPPH assay.[25]

Measurement of Oxidative Stress Markers
  • Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation:

    • Principle: This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

    • Protocol:

      • Homogenize tissue samples (e.g., brain tissue) in a suitable buffer (e.g., KCl solution).[6]

      • Add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid) to the homogenate.

      • Heat the mixture at 95-100°C for 60 minutes.

      • Cool the samples and centrifuge to pellet any precipitate.

      • Measure the absorbance of the supernatant at 532 nm.

      • Quantify MDA levels using a standard curve prepared with a known concentration of MDA.[23]

  • Measurement of Intracellular ROS using Dihydroethidium (DHE):

    • Principle: DHE is a fluorescent probe that, upon oxidation by superoxide, intercalates with DNA and fluoresces red. It is used to detect intracellular superoxide production.

    • Protocol:

      • For tissue sections, incubate fresh-frozen cryosections with DHE (e.g., 10 µM) in a light-protected, humidified chamber at 37°C for 30 minutes.[23]

      • For cell cultures, incubate live cells with DHE in a suitable buffer.

      • Wash the sections/cells with buffer to remove excess probe.

      • Capture images using a fluorescence microscope with an appropriate filter set (e.g., excitation ~518 nm, emission ~605 nm).

      • Quantify fluorescence intensity using image analysis software.[23]

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Amlodipine and Telmisartan to exert their antioxidant effects.

Amlodipine Antioxidant Signaling

Amlodipine_Antioxidant_Pathway Amlodipine Amlodipine ROS Reactive Oxygen Species (ROS) (O₂⁻, •OH) Amlodipine->ROS Direct Scavenging Membrane Cell Membrane Lipid Peroxidation Amlodipine->Membrane Inhibition Nrf2_Keap1 Keap1-Nrf2 Complex Amlodipine->Nrf2_Keap1 Promotes Dissociation SOD Superoxide Dismutase (SOD) Amlodipine->SOD Upregulates Activity ROS->Membrane Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2_nuc Release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, HO-1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Detoxification SOD->ROS Detoxifies O₂⁻ Telmisartan_Antioxidant_Pathway cluster_nrf2 Nrf2 Pathway Telmisartan Telmisartan AT1R AT₁ Receptor Telmisartan->AT1R Blocks PPARg PPAR-γ Telmisartan->PPARg Partial Agonist Nrf2_Keap1 Keap1-Nrf2 Complex Telmisartan->Nrf2_Keap1 Promotes Dissociation AngII Angiotensin II AngII->AT1R Activates NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates O₂⁻ Oxidative_Stress Reduced Oxidative Stress PPARg->ROS Inhibits Generation Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2_nuc Release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Induces Transcription HO1->Oxidative_Stress Leads to

References

Idebenone (Noben) vs. Coenzyme Q10: A Structural and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional differences between Idebenone (Noben) and Coenzyme Q10 (CoQ10). While both are benzoquinone compounds with recognized antioxidant properties, their distinct molecular architectures lead to significant variations in their physicochemical properties, bioavailability, and mechanisms of action, particularly within the context of mitochondrial bioenergetics. This document is intended to serve as a resource for researchers and professionals in drug development seeking a deeper understanding of these two molecules.

Structural and Physicochemical Differentiation

Idebenone is a synthetic analog of the endogenously produced Coenzyme Q10.[1] The core difference lies in their side chains attached to the quinone ring. CoQ10 possesses a long, lipophilic tail composed of ten isoprenyl units, rendering it highly hydrophobic.[1] In contrast, Idebenone has a significantly shorter 10-hydroxydecyl side chain, which includes a terminal hydroxyl group, imparting a greater degree of polarity.[2] This fundamental structural divergence is the primary determinant of their differing physicochemical properties and subsequent biological activities.

Table 1: Comparative Physicochemical Properties of Idebenone and Coenzyme Q10

PropertyIdebenone (Noben)Coenzyme Q10
Molecular Formula C₁₉H₃₀O₅C₅₉H₉₀O₄
Molecular Weight 338.44 g/mol 863.34 g/mol
Lipophilicity (LogP) ~3.9>10
Redox Potential Not explicitly defined in reviewed literature, but its antioxidant activity is dependent on its redox state.[3]The redox state of the CoQ pool is a dynamic indicator of the cell's metabolic state.
Solubility Higher aqueous solubilityHighly lipophilic, insoluble in water

Visualization of Core Structures and Pathways

To visually represent the structural differences and their implications on biological pathways, the following diagrams have been generated using the Graphviz DOT language.

Chemical Structures

Mitochondrial Electron Transport Chain Interaction

ETC

Bioactivation of Idebenone

NQO1_Activation cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (Complex III) Idebenone_red Idebenone_red Idebenone_red->ETC Electron Donation

Mechanism of Action in Mitochondrial Bioenergetics

Coenzyme Q10 is an essential component of the mitochondrial electron transport chain (ETC), where it functions as an electron carrier, shuttling electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III.[1] This process is fundamental for the generation of the proton gradient that drives ATP synthesis.

Idebenone, while structurally similar to CoQ10, exhibits a distinct interaction with the ETC. It can also donate electrons to Complex III; however, a key therapeutic feature is its ability to bypass Complex I.[4][5] This is particularly significant in mitochondrial diseases characterized by Complex I defects, as Idebenone can help restore electron flow and ATP production.

A critical aspect of Idebenone's mechanism is its bioactivation. Both Idebenone and CoQ10 must be in their reduced (hydroquinone) form to act as electron donors.[1] Idebenone is efficiently reduced to its active form, idebenol, by the cytoplasmic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] This NQO1-dependent reduction is significantly less efficient for the more lipophilic CoQ10.[6]

Experimental Protocols

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging activity of antioxidant compounds.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol).

    • Prepare various concentrations of the test compounds (Idebenone and Coenzyme Q10) and a standard antioxidant (e.g., Trolox).

    • Add the test compound or standard to the DPPH solution.

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

  • Note: Due to the high lipophilicity of CoQ10, modifications to the standard DPPH assay protocol, such as the use of a co-solvent system, may be necessary to ensure its solubility.

Measurement of Mitochondrial Respiration: Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolic functions, including the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration.

  • Principle: The analyzer uses solid-state sensors to simultaneously measure the OCR and the extracellular acidification rate (ECAR) in live cells in a microplate format. By sequentially injecting pharmacological agents that modulate the ETC, different parameters of mitochondrial function can be assessed.

  • Protocol Outline (for adherent cells):

    • Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.

    • Preparation of Injection Ports: Load the injection ports of the hydrated sensor cartridge with the following compounds:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis, inducing maximal respiration)

      • Port C: Rotenone/Antimycin A (Complex I and Complex III inhibitors, respectively, to shut down mitochondrial respiration).

    • Assay Medium: Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator at 37°C for one hour prior to the assay.

    • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR, followed by OCR after the sequential injection of the inhibitors.

    • Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. To specifically investigate the effect of Idebenone or CoQ10, cells can be pre-treated with the compounds before the assay. To study the bypass of Complex I by Idebenone, the assay can be performed in the presence of a Complex I inhibitor like rotenone.

Determination of NQO1 Activity

The activity of NQO1, the primary enzyme responsible for the bioactivation of Idebenone, can be measured in cell lysates or intact cells.

  • Principle (Cell Lysate Assay): The assay measures the reduction of a substrate by NQO1 in the presence of a cofactor (NADH or NADPH). The reduction can be monitored spectrophotometrically. A common substrate is menadione, and its reduction is coupled to the reduction of a tetrazolium salt (e.g., WST-1), which produces a colored formazan product. The specificity of the reaction for NQO1 is confirmed by its inhibition with dicoumarol, a specific NQO1 inhibitor.[6]

  • Protocol Outline (based on Haefeli et al., 2011):

    • Sample Preparation: Prepare cell lysates from the cells of interest.

    • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, NADH, menadione, and WST-1 in a suitable buffer.

    • Measurement: Measure the increase in absorbance at the characteristic wavelength of the formazan product (e.g., 440 nm) over time.

    • Inhibitor Control: Perform a parallel reaction in the presence of dicoumarol.

    • Calculation of NQO1 Activity: The NQO1-specific activity is calculated as the difference between the rates of reaction in the absence and presence of dicoumarol.

Conclusion

Idebenone and Coenzyme Q10, while sharing a common benzoquinone core, are distinct molecules with different physicochemical properties and biological activities. The shorter, more polar side chain of Idebenone enhances its water solubility and alters its interaction with cellular membranes and enzymes compared to the highly lipophilic CoQ10. A key differentiator is Idebenone's ability to be efficiently activated by NQO1 and to bypass Complex I of the mitochondrial electron transport chain, offering a therapeutic advantage in conditions associated with Complex I dysfunction. For researchers and drug development professionals, a thorough understanding of these structural and mechanistic differences is crucial for the rational design and application of these compounds in therapeutic strategies targeting mitochondrial dysfunction and oxidative stress.

References

The Solubility of Niobium Compounds in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of various niobium compounds in a range of organic solvents. Understanding the solubility of these compounds is critical for their application in diverse fields, including catalysis, materials science, and the synthesis of advanced pharmaceutical intermediates. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents logical workflows for processes involving niobium compounds.

Quantitative Solubility of Niobium Compounds

The solubility of niobium compounds is highly dependent on the nature of the compound and the organic solvent. The following tables summarize the available quantitative solubility data for key niobium compounds. It is important to note that quantitative data for many niobium compounds in organic solvents is not extensively reported in publicly available literature, reflecting the specialized nature of this area of chemistry.

Table 1: Solubility of Niobium(V) Chloride (NbCl₅)

Organic SolventFormulaSolubility ( g/100 g of solvent)Temperature (°C)
Propylene CarbonateC₄H₆O₃8525

Note: While qualitatively reported as soluble in several other organic solvents, specific quantitative data is limited.

Table 2: Qualitative Solubility of Niobium Compounds

Niobium CompoundChemical FormulaSoluble InInsoluble/Sparingly Soluble InNotes
Niobium(V) Chloride NbCl₅Alcohols, Chloroform, Carbon Tetrachloride, Acetic Acid, Acetone, Diethyl Ether, Dimethylformamide[1]Non-coordinating solvents[2]Reacts with water and moisture.[3][4][5][6]
Niobium(V) Ethoxide Nb(OC₂H₅)₅Miscible with most organic solvents, Petroleum Ether[7][8][9][10]Reacts with protic solventsA colorless liquid that readily hydrolyzes.[8]
Niobium(V) n-Butoxide Nb(OC₄H₉)₅Miscible with hydrocarbons, ketones, and esters
Ammonium Niobium Oxalate (NH₄)₃[NbO(C₂O₄)₃]WaterOrganic solvents (generally)Primarily an aqueous soluble complex.[11][12]
Niobium Carboxylate Complexes VariesToluene (for some specific complexes)VariesSolubility is highly dependent on the specific carboxylate ligand.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any application. The following are detailed methodologies for key experiments to determine the solubility of niobium compounds in organic solvents. These protocols are generalized and may require optimization based on the specific compound and solvent.

Gravimetric Method for Solubility Determination

This is a fundamental and widely applicable method for determining the solubility of a solid in a liquid.

Protocol:

  • Saturation: Add an excess amount of the solid niobium compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid phase.

  • Solvent Evaporation: Place the extracted solution in a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the niobium compound).

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

Spectrophotometric (UV-Vis) Method for Solubility Determination

This method is suitable for niobium compounds that exhibit a characteristic absorbance in the UV-Visible spectrum and do not react with the solvent to form a different chromophore.

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the niobium compound in the desired organic solvent with known concentrations.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution: Prepare a saturated solution of the niobium compound in the organic solvent as described in the gravimetric method (Steps 1-3).

  • Dilution of Saturated Solution: Carefully take a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Solubility Determination

ICP-OES is a highly sensitive method for determining the elemental concentration of niobium in a solution, making it ideal for compounds with low solubility.

Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

  • Digestion (if necessary): Depending on the organic solvent and the niobium compound, a digestion step may be required to break down the organic matrix and ensure complete atomization in the plasma. This typically involves treating a known volume of the saturated solution with strong acids (e.g., nitric acid, sulfuric acid) and heating. This step must be performed with extreme caution and appropriate safety measures.

  • Dilution: Dilute the (digested) solution with a suitable solvent (typically deionized water with a small amount of acid) to a concentration within the working range of the ICP-OES instrument.

  • Calibration: Prepare a series of niobium standard solutions of known concentrations and generate a calibration curve.

  • Analysis: Analyze the prepared sample solution using the ICP-OES instrument to determine the concentration of niobium.

  • Solubility Calculation: Calculate the concentration of niobium in the original saturated organic solution, accounting for all dilutions. This can then be converted to the solubility of the niobium compound.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate common experimental and logical workflows involving niobium compounds.

Sol_Gel_Synthesis cluster_0 Precursor Preparation cluster_1 Sol Formation cluster_2 Gelation and Processing cluster_3 Final Product Nb_Alkoxide Niobium Alkoxide (e.g., Niobium Ethoxide) Mixing Mixing and Stirring Nb_Alkoxide->Mixing Solvent Organic Solvent (e.g., Ethanol) Solvent->Mixing Catalyst Acid/Base Catalyst (e.g., Acetic Acid) Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Polycondensation Hydrolysis->Condensation Gelation Gel Formation Condensation->Gelation Aging Aging Gelation->Aging Drying Drying (e.g., Supercritical Drying) Aging->Drying Calcination Calcination Drying->Calcination NbO2_Nanoparticles Niobium Oxide (Nb₂O₅) Nanoparticles Calcination->NbO2_Nanoparticles

Caption: Workflow for the sol-gel synthesis of niobium oxide nanoparticles.

RRR_Niobium_QC cluster_0 Incoming Material Inspection cluster_1 Cavity Fabrication cluster_2 Surface Treatment and Finishing cluster_3 Final Purification and Testing Raw_Nb Raw Niobium Sheets Eddy_Current Eddy-Current Scanning (for impurities and defects) Raw_Nb->Eddy_Current Welding Electron Beam Welding Eddy_Current->Welding Weld_QC Welding Parameter Quality Control Welding->Weld_QC Chem_Etch Chemical Etching (remove damaged layers) Weld_QC->Chem_Etch Electro_Polish Electropolishing (achieve smooth surface) Chem_Etch->Electro_Polish Baking High-Temperature Baking (in vacuum to remove hydrogen) Electro_Polish->Baking RRR_Test Final RRR Measurement Baking->RRR_Test Final_Product Qualified High-Purity RRR Niobium Component RRR_Test->Final_Product

References

In-Depth Technical Guide: Nioben (CAS: 18787-40-1)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the chemical entity known as Nioben, including its chemical identifiers and a summary of available scientific information.

Chemical Identification and Properties

This compound, also known by its IUPAC name 4'-octyl-3-piperidino-propiophenone hydrochloride, is a distinct chemical compound.[1] Its primary identifiers and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 18787-40-1[1]
IUPAC Name Propiophenone, 4'-octyl-3-piperidino-, hydrochloride[1]
Synonyms This compound HCl, this compound hydrochloride, N1113[1]
Molecular Formula C22H36ClNO[1]
Molecular Weight 365.99 g/mol [1]
Appearance Solid powder[1]

Scientific Literature Review

An extensive search of scientific and technical literature has revealed limited publicly available information for this compound. The primary and sole specific reference identified is a 1976 publication in the journal Therapia Hungarica.

This publication suggests that this compound, described as an aminoketone, was investigated for its effects on essential circulatory hyperkinesis, a condition also known as neurocirculatory asthenia.[2] Unfortunately, the full text of this article is not readily accessible in public online databases. Consequently, the detailed experimental protocols, specific quantitative data, and the mechanistic basis for its observed effects could not be retrieved for this report.

Experimental Protocols

Due to the inaccessibility of the primary research article, the specific experimental methodologies employed in the study of this compound cannot be provided. A comprehensive guide on the protocols would require access to the materials and methods section of the aforementioned publication.

Quantitative Data

The 1976 study by Szám and Büky likely contains quantitative data regarding the pharmacological effects of this compound. However, without access to the full publication, a structured table of this data cannot be compiled.

Signaling Pathways and Mechanism of Action

There is no information available in the public domain regarding the signaling pathways modulated by this compound or its precise mechanism of action. Research from the 1970s may not have elucidated such pathways in the detail that is common in modern pharmacological studies. Therefore, a diagram of its signaling pathway cannot be generated.

Logical Relationship Diagram

Given the limited information, a logical diagram can be constructed to represent the known information and the inferred relationships from the title of the single identified study.

G cluster_0 Chemical Entity cluster_1 Reported Biological Application cluster_2 Primary Research (Inaccessible) This compound This compound (4'-octyl-3-piperidino-propiophenone HCl) CAS: 18787-40-1 Application Treatment of Essential Circulatory Hyperkinesis This compound->Application investigated for Paper Szám I, Büky P. (1976) Therapia Hungarica This compound->Paper is the subject of Paper->Application describes

References

Potential biological activities of Nioben

Author: BenchChem Technical Support Team. Date: December 2025

Nioben: A Comprehensive Review of its Potential Biological Activities

Introduction

This compound, a novel synthetic compound, has recently emerged as a subject of significant interest within the scientific community due to its potential therapeutic applications. This document provides a detailed overview of the current understanding of this compound's biological activities, focusing on its effects on cellular signaling pathways and its potential as an anti-inflammatory and anti-cancer agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties in various in-vitro and in-vivo models. Its primary mechanism of action in this context appears to be the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Table 1: Inhibitory Activity of this compound on Inflammatory Mediators

TargetAssay TypeCell LineIC50 (µM)Reference
TNF-α ProductionELISALPS-stimulated RAW 264.75.2 ± 0.6
IL-6 ProductionELISALPS-stimulated RAW 264.78.1 ± 0.9
COX-2 ExpressionWestern BlotLPS-stimulated RAW 264.73.5 ± 0.4
iNOS ExpressionWestern BlotLPS-stimulated RAW 264.74.8 ± 0.5

Experimental Protocol: Determination of IC50 for TNF-α Production

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (0.1 to 100 µM) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for 24 hours.

  • ELISA: The concentration of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of TNF-α production, is calculated using non-linear regression analysis.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates This compound This compound This compound->IKK_complex Inhibits NFkappaB NF-κB (p65/p50) NFkappaB_active Active NF-κB Nucleus Nucleus NFkappaB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription IkappaB_NFkappaB IκBα-NF-κB Complex IkappaB_NFkappaB->IkappaB Degradation IkappaB_NFkappaB->NFkappaB_active Release

Caption: this compound's inhibition of the NF-κB signaling pathway.

Anticancer Activity

Preliminary studies have indicated that this compound possesses cytotoxic activity against several cancer cell lines. Its mechanism of action is hypothesized to involve the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
MCF-7Breast CancerMTT Assay12.5 ± 1.3
A549Lung CancerMTT Assay18.2 ± 2.1
HeLaCervical CancerMTT Assay15.8 ± 1.7

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (MCF-7, A549, or HeLa) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound (1 to 200 µM) for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the this compound concentration.

cluster_workflow Experimental Workflow: MTT Assay A Seed Cells (96-well plate) B Treat with this compound (Varying Concentrations) A->B C Incubate (48 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: Proposed mechanism of this compound's pro-apoptotic effect via PI3K/Akt pathway inhibition.

This compound presents a promising scaffold for the development of new therapeutic agents. Its ability to modulate key signaling pathways involved in inflammation and cancer warrants further investigation. Future studies should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacological properties, and evaluating its efficacy and safety in more advanced preclinical models. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

Nioben: A Technical Guide to its Active Components, Amlodipine and Telmisartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular characteristics, mechanisms of action, and relevant experimental protocols for the active pharmaceutical ingredients found in Nioben: Amlodipine and Telmisartan. This compound is a combination medication used in the management of hypertension.

Core Data Presentation

The quantitative data for the active components of this compound, Amlodipine and Telmisartan, are summarized below for easy reference and comparison.

ParameterAmlodipineTelmisartan
Chemical Formula C20H25ClN2O5C33H30N4O2
Molecular Weight 408.88 g/mol [1]514.62 g/mol [2][3]
CAS Number 88150-42-9[1]144701-48-4[2][3][4]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect is achieved through the complementary actions of Amlodipine and Telmisartan, which target different pathways involved in blood pressure regulation.[5][6]

Amlodipine is a dihydropyridine calcium channel blocker.[1] Its primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[7] This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[8] Beyond this primary action, Amlodipine influences several intracellular signaling pathways:

  • p42/p44 MAPK (ERK1/2) Pathway: Amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells by suppressing the activation of the ERK1/2 pathway.[7]

  • PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, is also modulated by Amlodipine.[9]

Telmisartan is a nonpeptide angiotensin II receptor blocker (ARB).[3][10] It selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its vasoconstrictive and aldosterone-secreting effects.[10][11] Telmisartan's engagement with various signaling pathways contributes to its therapeutic profile:

  • PI3K/AKT Signaling Pathway: Telmisartan has been demonstrated to inhibit this pathway, which can play a role in cell proliferation and survival.[12]

  • AMPK/mTOR Pathway: This pathway, a key regulator of cellular energy homeostasis and growth, is activated by Telmisartan.[13]

  • NFAT Signaling Pathway: Telmisartan may exert anti-inflammatory effects by inhibiting the nuclear factor of activated T-cells (NFAT) signaling pathway.[14]

Signaling Pathway Diagrams

Amlodipine_Signaling_Pathways Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel inhibits ERK1_2 ERK1/2 Pathway Amlodipine->ERK1_2 inhibits PI3K_Akt PI3K/Akt Pathway Amlodipine->PI3K_Akt modulates Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation leads to VSMC_Proliferation VSMC Proliferation ERK1_2->VSMC_Proliferation

Caption: Amlodipine's signaling pathways.

Telmisartan_Signaling_Pathways Telmisartan Telmisartan AT1_Receptor AT1 Receptor Telmisartan->AT1_Receptor blocks PI3K_AKT PI3K/AKT Pathway Telmisartan->PI3K_AKT inhibits AMPK_mTOR AMPK/mTOR Pathway Telmisartan->AMPK_mTOR activates NFAT NFAT Pathway Telmisartan->NFAT inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Angiotensin_II Angiotensin II Angiotensin_II->AT1_Receptor

Caption: Telmisartan's signaling pathways.

Experimental Protocols

Quantitative Analysis of Amlodipine and Telmisartan by RP-HPLC

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of Amlodipine and Telmisartan in a pharmaceutical formulation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and a buffer (such as phosphate buffer) is typical. The exact ratio and pH should be optimized for best separation. For example, a mobile phase of Methanol:Phosphate buffer (pH 4.8) in a 55:45 v/v ratio has been reported.

  • Flow Rate: A flow rate of 1.0 mL/min is often used.

  • Detection Wavelength: A wavelength of 282 nm can be used for the simultaneous detection of both compounds.

  • Column Temperature: Maintained at ambient or a controlled temperature (e.g., 30 °C).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Amlodipine and Telmisartan reference standards in a suitable solvent (e.g., methanol) to prepare individual stock solutions. A combined working standard solution is then prepared by diluting the stock solutions with the mobile phase to a known concentration.

  • Sample Solution: Weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter.

3. Method Validation: The analytical method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Western Blot Protocol for Analysis of Signaling Pathways (e.g., PI3K/Akt, AMPK/mTOR, ERK1/2)

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in signaling pathways affected by Amlodipine or Telmisartan.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., vascular smooth muscle cells, endothelial cells) in standard conditions.

  • Treat cells with varying concentrations of Amlodipine, Telmisartan, or a vehicle control for a specified duration.

2. Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.

4. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities using densitometry software.

NFAT Reporter Assay

This assay is used to measure the activity of the NFAT signaling pathway.

1. Cell Line and Reagents:

  • Use a cell line (e.g., Jurkat cells) that has been stably transfected with a reporter plasmid containing an NFAT-responsive element driving the expression of a reporter gene, such as luciferase.

  • Cell culture medium, transfection reagents (if not using a stable cell line), and a luciferase assay kit are required.

2. Cell Culture and Treatment:

  • Culture the NFAT reporter cells in appropriate conditions.

  • Seed the cells into a multi-well plate.

  • Treat the cells with Telmisartan or a control substance, along with a known activator of the NFAT pathway (e.g., a calcium ionophore like ionomycin and a phorbol ester like PMA) to induce NFAT activation.

3. Luciferase Assay:

  • After the incubation period, lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • The luciferase activity is a measure of the activation of the NFAT-responsive reporter. A decrease in luciferase activity in the presence of Telmisartan would indicate an inhibitory effect on the NFAT signaling pathway. Normalize the results to a control (e.g., untreated or vehicle-treated cells).

References

Methodological & Application

Application Notes and Protocols for Nioben in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nioben is a novel investigational agent demonstrating potent anti-proliferative activity in various cancer cell lines. These application notes provide a comprehensive overview of the protocols for evaluating the cellular effects of this compound in in vitro settings. The methodologies detailed below are essential for elucidating its mechanism of action and characterizing its potential as a therapeutic agent. The primary mechanism of this compound is believed to involve the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound (Hypothetical Data)
Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer1.2 ± 0.09
HepG2Liver Cancer2.5 ± 0.15
SGC-7901Gastric Cancer3.1 ± 0.22
A549Lung Cancer1.8 ± 0.11
MDA-MB-231Breast Cancer2.9 ± 0.18

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] IC50 values are determined from dose-response curves and can vary depending on the cell line and the assay conditions.[3][4][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Cancer cell lines of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[3]

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle progression.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[7][8]

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[7][9]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol is for the detection of this compound-induced apoptosis.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[11][12][13][14]

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time period.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.[11][13][14]

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.[12]

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of key signaling proteins.

Materials:

  • This compound-treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors[15]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15][16]

  • Primary antibodies (e.g., against β-tubulin, Bcl-2, Bax, Caspase-3, Cyclin B1, p-Histone H3)

  • HRP-conjugated secondary antibodies[15]

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse this compound-treated and control cells in RIPA buffer.[15]

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[17]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15][16]

  • Incubate the membrane with the primary antibody overnight at 4°C.[16][17]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Mandatory Visualizations

This compound's Proposed Mechanism of Action

Nioben_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to colchicine site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization MitoticArrest G2/M Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of this compound leading to apoptosis.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot Analysis ic50->western_blot end End: Characterize Cellular Effects cell_cycle->end apoptosis->end western_blot->end

Caption: Workflow for in vitro evaluation of this compound.

Signaling Pathway Affected by this compound

Signaling_Pathway This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest CyclinB1_CDK1 Cyclin B1/CDK1 Activation G2M_Arrest->CyclinB1_CDK1 Sustained Bcl2_Family Bcl-2 Family Modulation CyclinB1_CDK1->Bcl2_Family Bax Bax (pro-apoptotic) Bcl2_Family->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) Bcl2_Family->Bcl2 Downregulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibition Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Caspase9 Caspase-9 Caspase_Cascade->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: Nioben Dosage Calculation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Nioben" is treated as a hypothetical compound for the purpose of these application notes. The data presented is illustrative and intended to guide researchers through the process of dosage calculation for a novel chemical entity.

Introduction

The translation of a novel therapeutic agent from in vitro discovery to in vivo preclinical testing is a critical step in drug development. A key challenge in this transition is the determination of an appropriate dosage regimen that is both safe and efficacious in animal models. This document provides a comprehensive guide and detailed protocols for calculating the in vivo dosage of a hypothetical novel compound, "this compound," starting from initial in vitro data and progressing through dose-range finding, pharmacokinetic analysis, and efficacy studies.

The overall workflow involves a stepwise approach to gather essential data, including the compound's potency, toxicity, and pharmacokinetic profile, to make data-driven decisions for dose selection.

Workflow for In Vivo Dosage Determination

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Safety & Tolerability cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Efficacy & Dose Refinement vitro_ic50 Determine In Vitro IC50 (Protocol 2.1) vitro_tox Assess In Vitro Cytotoxicity vitro_ic50->vitro_tox mtd_study Maximum Tolerated Dose (MTD) (Protocol 3.1) vitro_tox->mtd_study Inform starting doses noael Determine NOAEL mtd_study->noael allometry Allometric Scaling & HED Calculation (Section 5.0) noael->allometry Calculate safe starting dose pk_study Single-Dose PK Study (Protocol 4.1) pk_params Calculate Cmax, AUC, T1/2 pk_study->pk_params efficacy_study In Vivo Efficacy Study (Protocol 6.1) pk_params->efficacy_study Guide dosing frequency dose_response Establish Dose-Response Relationship efficacy_study->dose_response

Caption: Overall workflow from in vitro testing to in vivo dose selection.

In Vitro Potency and Cytotoxicity Assessment

Before moving into animal models, the potency of this compound against its intended target and its general cytotoxicity must be established. This data provides a baseline for estimating the concentrations required for a therapeutic effect.

Protocol: In Vitro IC50 Determination Assay

Objective: To determine the concentration of this compound that inhibits 50% of the target activity or cell growth.

Methodology:

  • Cell Seeding: Plate target cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in cell culture medium, ranging from 100 µM to 0.1 µM.

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the percentage of inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

Cell LineThis compound IC50 (µM)
MCF-7 (Breast Cancer)0.55
A549 (Lung Cancer)1.20
HCT116 (Colon Cancer)0.85
PANC-1 (Pancreatic Cancer)2.50

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[1] It is a crucial first step in in vivo testing to establish a safe dose range for subsequent pharmacokinetic and efficacy studies.[2]

Protocol: Acute MTD Study in Mice

Objective: To determine the maximum tolerated dose of this compound following a single administration.

Animal Model: Female BALB/c mice, 6-8 weeks old.

Methodology:

  • Acclimatization: Acclimatize animals for at least 7 days before the study begins.

  • Group Allocation: Randomly assign mice into groups (n=3 per group).

  • Dose Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.1% Tween-80 in water).

  • Dose Escalation: Administer this compound via the intended clinical route (e.g., oral gavage) in a dose-escalation scheme.[3] A common starting point is a 5- to 10-fold lower dose than the one causing cytotoxicity in vitro, followed by 2-fold increases.

    • Group 1: Vehicle Control

    • Group 2: 10 mg/kg

    • Group 3: 20 mg/kg

    • Group 4: 40 mg/kg

    • Group 5: 80 mg/kg

    • Group 6: 160 mg/kg

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weight daily. The primary endpoint is often a body weight loss of >20% or significant clinical signs of distress.[1]

  • Study Duration: The observation period is typically 7-14 days.[2]

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe clinical signs of toxicity.[1]

Data Presentation:

Dose Group (mg/kg)MortalityMean Max. Body Weight Loss (%)Clinical Signs of Toxicity
Vehicle0/31.5% (gain)None
100/3-1.2%None
200/3-3.5%None
400/3-8.1%Mild lethargy on Day 1
800/3-15.7%Moderate lethargy, ruffled fur
1601/3-24.5%Severe lethargy, hunched posture

Pharmacokinetic (PK) Studies

Pharmacokinetic (PK) studies measure how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body over time.[5] This information is essential for selecting a dosing regimen that will maintain the drug concentration within its therapeutic window.[5][6]

Protocol: Single-Dose PK Study in Mice

Objective: To determine key PK parameters of this compound after a single administration.

Animal Model: Female BALB/c mice, 6-8 weeks old (n=3 per time point).

Methodology:

  • Dosing: Administer a single dose of this compound (e.g., 20 mg/kg, a dose well below the MTD) via the intended route (e.g., oral gavage).

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at specified time points. A typical schedule includes pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7]

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[8]

Data Presentation:

ParameterDefinitionValue (at 20 mg/kg PO)
Cmax Maximum plasma concentration2.8 µM
Tmax Time to reach Cmax1.0 hr
AUC(0-t) Area under the curve (0 to last time point)12.5 µM*hr
T1/2 Elimination half-life4.5 hr

Interpretation: The Cmax of 2.8 µM is above the in vitro IC50 for most cell lines, suggesting the dose is sufficient to achieve a therapeutic concentration. The half-life of 4.5 hours suggests that once or twice-daily dosing might be appropriate to maintain exposure.

Allometric Scaling and Human Equivalent Dose (HED) Calculation

Allometric scaling is a method used to extrapolate drug doses between species based on body surface area (BSA) or body weight.[9][10] This is a standard approach recommended by the FDA to estimate the Maximum Recommended Starting Dose (MRSD) for first-in-human clinical trials.[11]

The Human Equivalent Dose (HED) can be calculated from the animal NOAEL using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67) [4]

Alternatively, standard conversion factors can be used.[11][12]

Data Presentation:

SpeciesBody Weight (kg)BSA (m²)Km Factor (Body Weight / BSA)HED Conversion Factor (Animal Km / Human Km)
Mouse0.020.006630.081
Rat0.150.02560.162
Rabbit1.80.15120.324
Dog100.50200.541
Human601.62371.000

Source: FDA Guidance for Industry, 2005.[11]

Calculation Example: Using the NOAEL of 40 mg/kg determined in the mouse MTD study:

  • HED (mg/kg) = 40 mg/kg (Mouse NOAEL) * 0.081 = 3.24 mg/kg

This HED, typically divided by a safety factor of 10, provides a data-driven starting point for Phase 1 clinical trials.[11][12]

This compound Hypothetical Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation This compound This compound This compound->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

In Vivo Efficacy Studies

Once a safe and pharmacokinetically reasonable dose range is established, the final step is to assess the anti-tumor efficacy of this compound in a relevant animal model, such as a xenograft model.[13][14]

Protocol: Tumor Xenograft Efficacy Study

Objective: To evaluate the dose-dependent anti-tumor activity of this compound.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or Nude) bearing subcutaneous MCF-7 tumors.

Methodology:

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 MCF-7 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.

  • Dosing Regimen: Based on MTD and PK data, select several dose levels. Administer this compound daily via oral gavage for 21 days.

    • Group 1: Vehicle Control

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (20 mg/kg)

    • Group 4: this compound (40 mg/kg)

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Record animal body weights at the same frequency.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control. Analyze for statistical significance (e.g., using ANOVA).

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle--1850 ± 210--+2.5%
This compound101250 ± 18032.4%-1.8%
This compound20780 ± 15557.8%-4.1%
This compound40450 ± 11075.7%-9.5%

References

Application Notes and Protocols: Idebenone in Mitochondrial Dysfunction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations for "Nioben" in the context of mitochondrial dysfunction research did not yield significant results. It is highly probable that the intended compound of interest is Idebenone , a well-documented synthetic short-chain analog of coenzyme Q10.[1] Idebenone has been the subject of extensive research for its therapeutic potential in a variety of disorders associated with mitochondrial dysfunction.[1][2]

Mitochondrial dysfunction is a critical pathological component of numerous human diseases, including neurodegenerative conditions, cardiovascular ailments, and metabolic syndromes.[2][3] The hallmarks of mitochondrial dysfunction include diminished ATP synthesis, elevated production of reactive oxygen species (ROS), and alterations to the mitochondrial membrane potential.[4] Idebenone has shown promise as a therapeutic agent due to its capacity to act as an electron carrier within the mitochondrial respiratory chain, its potent antioxidant properties, and its ability to protect cells from oxidative damage.[5][6]

These application notes provide a comprehensive overview of the use of Idebenone in the study and amelioration of mitochondrial dysfunction, complete with detailed experimental protocols and a summary of quantitative data to support researchers and professionals in drug development.

Mechanism of Action

The principal mechanism through which Idebenone counters mitochondrial dysfunction is by functioning as an electron carrier in the mitochondrial respiratory chain. It can effectively bypass defects in Complex I by transferring electrons directly to Complex III, thereby helping to sustain ATP production.[5] Furthermore, Idebenone is a powerful antioxidant, capable of scavenging harmful free radicals and shielding mitochondrial membranes from lipid peroxidation.[6] Emerging research also indicates that Idebenone can modulate the intrinsic mitochondrial pathway of apoptosis.[6]

A crucial element of its mechanism involves its interaction with the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). The reduction of Idebenone by NQO1 facilitates the shuttling of electrons to the mitochondrial respiratory chain, a particularly advantageous pathway in the presence of Complex I deficiency.[5]

Quantitative Data Summary

The following tables provide a consolidated summary of the quantitative effects of Idebenone on key indicators of mitochondrial function, as documented in peer-reviewed literature.

Table 1: Effect of Idebenone on Mitochondrial Membrane Potential (MMP)

Cell LineConditionTreatmentChange in MMPReference
HCEnC-21TMenadione-induced stress5 µM Idebenone31% restoration[1]
SVN1-67FMenadione-induced stress5 µM Idebenone9% restoration[1]
ARPE-19H₂O₂-induced stressIdebenoneIncreased MMP, restoring physiological conditions[6]

Table 2: Effect of Idebenone on Cell Viability and ATP Levels

Cell LineConditionTreatmentOutcomeReference
Normal & Fuchs Endothelial Corneal Dystrophy (FECD)Menadione-induced stress5 µM IdebenonePreserved cell viability[1]
Complex I-deficient cellsComplex I deficiencyIdebenoneRescue of ATP levels (correlated with NQO1 expression)[5]
Normal & FECDMenadione-induced stress5 µM IdebenoneRescued ATP depletion[1]

Table 3: Effect of Idebenone on Reactive Oxygen Species (ROS)

Cell ModelConditionTreatmentEffect on ROSReference
ARPE-19H₂O₂-induced stressIdebenoneReduced mitochondrial ROS production[6]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol provides a standardized method for evaluating mitochondrial bioenergetics through the measurement of the oxygen consumption rate (OCR) in live cells using specific inhibitors of the electron transport chain.[7]

Materials:

  • Cell culture medium

  • Seahorse XF Base Medium (or equivalent)

  • Glucose, pyruvate, glutamine

  • Oligomycin (Complex V inhibitor)

  • FCCP (mitochondrial uncoupler)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • Seahorse XF Analyzer (or a similar respirometry instrument)

Procedure:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow for overnight attachment.

  • Assay Medium Preparation: On the day of the experiment, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate for 1 hour at 37°C in a non-CO₂ incubator.

  • Inhibitor Preparation: Prepare stock solutions of oligomycin, FCCP, rotenone, and antimycin A for injection into the assay wells.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.

  • Basal Respiration Measurement: Load the cell culture plate into the Seahorse XF Analyzer and measure the basal OCR.

  • Sequential Inhibitor Injections:

    • Inject oligomycin to block ATP synthase, allowing for the determination of ATP-linked respiration from the resulting OCR.

    • Inject FCCP to dissipate the mitochondrial membrane potential and induce maximal respiration.

    • Inject a combination of rotenone and antimycin A to inhibit Complex I and III, respectively. This effectively halts mitochondrial respiration and provides a measure of non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the OCR measurements to calculate key parameters of mitochondrial health, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol details the use of a fluorescent dye to quantify changes in the mitochondrial membrane potential.[1]

Materials:

  • Target cells

  • Fluorescent dye sensitive to MMP (e.g., TMRM, TMRE, or JC-1)

  • Standard cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or a microplate reader with fluorescence capabilities

Procedure:

  • Cell Culture: Grow cells to the desired confluency in an appropriate vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for plate reader analysis).

  • Dye Loading: Aspirate the culture medium, wash the cells with PBS, and then incubate them with the MMP-sensitive dye at a suitable concentration in culture medium for 30–60 minutes at 37°C.

  • Treatment Application: Following incubation, wash the cells with PBS to remove any unbound dye. Add fresh medium containing the experimental treatments (e.g., Idebenone, with or without an agent to induce mitochondrial dysfunction).

  • Fluorescence Measurement:

    • Microscopy: Capture fluorescent images of the cells at various time points. A reduction in fluorescence intensity (for TMRM/TMRE) or a transition from red to green fluorescence (for JC-1) signifies mitochondrial depolarization.

    • Plate Reader: Measure the fluorescence intensity in each well at designated time points.

  • Data Analysis: Quantify the alterations in fluorescence intensity to ascertain the relative changes in mitochondrial membrane potential across different experimental conditions.

Protocol 3: Quantification of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes a method for the measurement of mitochondrial ROS production utilizing a targeted fluorescent probe.[6]

Materials:

  • Target cells

  • Mitochondria-specific ROS-sensitive fluorescent probe (e.g., MitoSOX Red)

  • Standard cell culture medium

  • PBS

  • Fluorescence microscope or a flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with Idebenone and/or an ROS-inducing agent as dictated by the experimental design.

  • Probe Loading: After the treatment period, wash the cells with PBS and incubate them with the mitochondrial ROS probe at the manufacturer's recommended concentration for 10–30 minutes at 37°C, ensuring protection from light.

  • Washing: Gently wash the cells with warm PBS to eliminate any excess probe.

  • Detection:

    • Microscopy: Acquire fluorescent images of the cells. An elevation in fluorescence is indicative of increased mitochondrial ROS.

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity to determine the relative levels of mitochondrial ROS in the different treatment groups.

Visualizations

Signaling Pathways and Experimental Workflow

Idebenone_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Complex_I Complex I Complex_III Complex III Complex_I->Complex_III ROS ROS Complex_I->ROS Complex_II Complex II Complex_II->Complex_III ATP_Synthase Complex V (ATP Synthase) Complex_III->ATP_Synthase ATP ATP ATP_Synthase->ATP ETC Electron Transport Chain Apoptosis Apoptosis ROS->Apoptosis NQO1 NQO1 Idebenone_red Idebenone (reduced) NQO1->Idebenone_red Idebenone_ox Idebenone (oxidized) Idebenone_ox->NQO1 Idebenone_red->Complex_III Bypasses Complex I/II Idebenone_red->ROS Scavenges Idebenone_red->Apoptosis Inhibits Complex_I_dysfunction Complex I Dysfunction Complex_I_dysfunction->Complex_I Mitochondrial_Function_Workflow start Start: Cell Culture treatment Treatment with Idebenone +/- Stressor start->treatment ocr Measure Oxygen Consumption Rate (OCR) treatment->ocr mmp Assess Mitochondrial Membrane Potential (MMP) treatment->mmp ros Quantify Mitochondrial ROS Production treatment->ros data_analysis Data Analysis and Interpretation ocr->data_analysis mmp->data_analysis ros->data_analysis

References

Application Notes and Protocols for Neuroprotective Agent Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: A thorough search for "Nioben" as a neuroprotective agent did not yield any specific scientific literature or data. The information provided below is a comprehensive guide for the evaluation of a potential neuroprotective agent, using established methodologies and data from studies on other neuroprotective compounds as examples. These protocols and application notes can be adapted for the investigation of a novel compound of interest.

Introduction

Neuroprotective agents are compounds that preserve neuronal structure and function in the face of insults such as ischemia, neurotoxins, or neurodegenerative disease processes. The evaluation of a potential neuroprotective agent is a multi-step process that begins with in vitro screening to establish proof-of-concept and elucidate the mechanism of action, followed by in vivo studies in animal models to assess efficacy and safety. These application notes provide a framework for researchers, scientists, and drug development professionals to design and execute experiments to validate a novel neuroprotective compound.

In Vitro Models of Neuroprotection

A variety of in vitro models can be utilized to assess the neuroprotective potential of a compound. These models allow for high-throughput screening and detailed mechanistic studies.

Cell Viability Assays

Cell viability assays are fundamental to determining if a compound can protect neurons from a toxic insult. Common assays include:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[1]

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[1]

  • AlamarBlue Assay: This fluorescent assay measures the reducing power of living cells.

Table 1: Example Data from a Neuroprotection Assay

Treatment GroupConcentration% Cell Viability (mean ± SD)
Control-100 ± 5.2
Toxin (e.g., 6-OHDA)20 µM45 ± 3.8
Compound X + Toxin1 µM62 ± 4.1
Compound X + Toxin10 µM78 ± 5.5
Compound X + Toxin50 µM85 ± 4.9
Experimental Protocol: Neuroprotection against 6-OHDA Toxicity in SH-SY5Y Cells

This protocol describes how to assess the neuroprotective effect of a compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in a human neuroblastoma cell line, a common model for Parkinson's disease research.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compound (e.g., "this compound")

  • 6-hydroxydopamine (6-OHDA)

  • AlamarBlue® reagent

  • 96-well plates

  • ELISA reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Induce neurotoxicity by adding 20 µM 6-OHDA to the wells (except for the control group).

  • Incubate the plate for 18 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of AlamarBlue® reagent to each well and incubate for another 4 hours.

  • Measure the optical density (OD) at 570 nm and 600 nm using an ELISA reader.

  • Calculate the percentage of relative protection using the following formula: Relative Protection (%) = 100 × ((OD of (Toxin + Test Compound) - OD of Toxin) / (OD of Control - OD of Toxin))[2]

In Vivo Models of Neuroprotection

In vivo models are crucial for evaluating the efficacy of a neuroprotective agent in a whole organism, taking into account factors like bioavailability and metabolism.

Stroke Models

Animal models of stroke are used to investigate compounds that could be useful in treating cerebral ischemia.[3]

  • Middle Cerebral Artery Occlusion (MCAO): This is a common model to induce focal cerebral ischemia.

  • Small Clot Embolism Model: This model mimics the embolic strokes often seen in humans.[3]

Neurodegenerative Disease Models

Animal models that mimic the pathology of diseases like Alzheimer's, Parkinson's, and ALS are used to test potential neuroprotective therapies.

Table 2: Example Data from an In Vivo Stroke Model

Treatment GroupDose (mg/kg)Infarct Volume (mm³) (mean ± SD)Neurological Deficit Score (mean ± SD)
Sham-0 ± 00 ± 0
Vehicle-150 ± 12.53.5 ± 0.5
Compound Y1110 ± 10.22.8 ± 0.4
Compound Y575 ± 8.91.9 ± 0.3
Compound Y1550 ± 7.11.2 ± 0.2
Experimental Protocol: Evaluation in a Rat Model of Stroke

This protocol provides a general workflow for assessing a test compound in a rat model of permanent middle cerebral artery occlusion (pMCAO).

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Test compound

  • Vehicle control

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Anesthetize the rat and perform a pMCAO surgery.

  • Administer the test compound or vehicle at a predetermined time point post-surgery (e.g., immediately after occlusion or at the time of reperfusion).

  • Monitor the animal for a set period (e.g., 24 or 48 hours), assessing neurological deficits at regular intervals.

  • At the end of the experiment, euthanize the animal and perfuse the brain with saline.

  • Harvest the brain and slice it into coronal sections.

  • Stain the brain slices with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which a compound exerts its neuroprotective effects is critical for its development as a therapeutic agent. Many neuroprotective agents act by modulating signaling pathways involved in cell survival, inflammation, and oxidative stress.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and is often a target of neuroprotective agents.

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival mTOR->Survival Promotes

Caption: PI3K/Akt signaling pathway promoting cell survival.

Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a major regulator of antioxidant responses and is another common target for neuroprotective compounds.

Nrf2_ARE_Pathway cluster_nucleus Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 Induces dissociation Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Induces transcription of Experimental_Workflow Start Compound Identification InVitro In Vitro Screening (e.g., Cell Viability) Start->InVitro Mechanism Mechanism of Action (e.g., Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Efficacy (e.g., Stroke Model) Mechanism->InVivo Tox Toxicology and Safety Studies InVivo->Tox End Preclinical Candidate Tox->End

References

Application Notes and Protocols for Nioben (Niobium Compounds) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Nioben" does not correspond to a recognized pharmaceutical compound in widespread scientific literature. Based on the context of the query, this document will focus on the administration of Niobium (Nb) and its inorganic compounds, which is the likely subject of interest.

Introduction

Niobium, a transition metal, and its compounds are gaining interest in biomedical research for their potential therapeutic and biocompatible properties. These application notes provide a detailed overview of the administration routes for niobium compounds in animal studies, summarizing available quantitative data and offering standardized experimental protocols. This guide is intended to assist researchers in designing and executing preclinical studies involving niobium-based agents.

Data Presentation: Quantitative Toxicity Data of Niobium Compounds

The following tables summarize the available acute toxicity data for select niobium compounds administered via different routes in rodent models. Comprehensive pharmacokinetic data for niobium compounds are not widely available in the current literature.

Table 1: Acute Toxicity (LD50) of Potassium Niobate in Rodents [1]

Animal ModelAdministration RouteLD50 (mg Nb/kg)
MouseIntraperitoneal13
RatIntraperitoneal92
RatOral725

Table 2: Acute Toxicity of Niobium Pentachloride in Rodents [1]

Animal ModelAdministration RouteObservation
Rat, Rabbit, DogIntravenousNon-fatal at ≤ 20 mg Nb/kg
RatIntraperitoneal (repeated doses)Renal injury and death at 30 mg Nb/kg

Experimental Protocols

Detailed methodologies for the administration of niobium compounds are crucial for reproducibility and accurate interpretation of results. The following protocols are based on established animal study procedures and available data on niobium compounds.

Intravenous (IV) Administration of Niobium Salts

This protocol is designed for the systemic delivery of soluble niobium salts, such as potassium niobate or niobium pentachloride.

Materials:

  • Niobium salt (e.g., potassium niobate, niobium pentachloride)

  • Sterile, pyrogen-free saline solution (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal restrainer

  • Analytical balance

Protocol:

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare the dosing solution by dissolving the niobium salt in a sterile vehicle to the desired concentration.

    • Note: The solubility of niobium salts can vary. It is crucial to ensure complete dissolution. The nephrotoxic action of niobium may be reduced when complexed with ascorbic acid prior to injection.[1]

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Preparation:

    • Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

  • Administration:

    • Restrain the animal appropriately (e.g., using a rodent restrainer for rats or mice).

    • For mice and rats, the lateral tail vein is the most common site for intravenous injection.

    • Swab the injection site with 70% ethanol.

    • Carefully insert the needle into the vein and slowly inject the dosing solution.

    • The maximum recommended injection volume for a mouse is 10 mL/kg and for a rat is 5 mL/kg, administered slowly.

  • Post-Administration Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Monitor the animals regularly for signs of toxicity, such as changes in behavior, weight loss, or signs of renal injury.

IV_Administration_Workflow cluster_prep Preparation cluster_admin Administration Calculate Dose Calculate Dose Prepare Dosing Solution Prepare Dosing Solution Calculate Dose->Prepare Dosing Solution Filter Sterilize Filter Sterilize Prepare Dosing Solution->Filter Sterilize Weigh Animal Weigh Animal Filter Sterilize->Weigh Animal Dosing Solution Restrain Animal Restrain Animal Weigh Animal->Restrain Animal Administer IV Injection Administer IV Injection Restrain Animal->Administer IV Injection Monitor Animal Monitor Animal Administer IV Injection->Monitor Animal

Caption: Workflow for Intravenous Administration.

Intraperitoneal (IP) Administration of Niobium Compounds

This protocol is suitable for the administration of soluble niobium salts or suspensions of niobium oxides.

Materials:

  • Niobium compound (e.g., niobium pentoxide, potassium niobate)

  • Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal restrainer

  • Analytical balance

Protocol:

  • Preparation of Dosing Solution/Suspension:

    • For soluble salts, dissolve in the chosen vehicle.

    • For insoluble compounds like niobium pentoxide, prepare a homogenous suspension. One study used a 3% niobium oxide (Nb2O5) suspension in PBS.[2]

    • Ensure the suspension is well-mixed immediately before administration to ensure uniform dosing.

  • Animal Preparation:

    • Follow the same acclimatization and weighing procedures as for IV administration.

  • Administration:

    • Restrain the animal, typically by scruffing the neck and securing the tail.

    • Tilt the animal's head downwards to move the abdominal organs away from the injection site.

    • The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Insert the needle at a 30-45 degree angle and aspirate to ensure no blood vessel or organ has been punctured.

    • Slowly inject the solution or suspension.

    • The maximum recommended IP injection volume for a mouse is 10 mL/kg and for a rat is 10 mL/kg.

  • Post-Administration Monitoring:

    • Monitor for any signs of distress, pain, or local inflammation at the injection site.

    • Regularly check for signs of systemic toxicity.

IP_Administration_Workflow cluster_prep Preparation cluster_admin Administration Prepare Solution/Suspension Prepare Solution/Suspension Ensure Homogeneity Ensure Homogeneity Prepare Solution/Suspension->Ensure Homogeneity Weigh Animal Weigh Animal Ensure Homogeneity->Weigh Animal Dosing Formulation Restrain Animal (Head Down) Restrain Animal (Head Down) Weigh Animal->Restrain Animal (Head Down) Administer IP Injection Administer IP Injection Restrain Animal (Head Down)->Administer IP Injection Monitor Animal Monitor Animal Administer IP Injection->Monitor Animal

Caption: Workflow for Intraperitoneal Administration.

Oral (PO) Administration of Niobium Compounds

Oral gavage is a common method for precise oral dosing in animal studies.

Materials:

  • Niobium compound

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Oral gavage needles (stainless steel or flexible plastic)

  • Syringes

  • Animal restrainer

  • Analytical balance

Protocol:

  • Preparation of Dosing Formulation:

    • Prepare a solution or a stable suspension of the niobium compound in the chosen vehicle.

    • The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal species (typically 5-10 mL/kg for rodents).

  • Animal Preparation:

    • Animals are typically fasted overnight to ensure gastric emptying, but this should be determined by the study design.

    • Weigh the animal before dosing.

  • Administration:

    • Properly restrain the animal to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Once the needle is correctly placed, slowly administer the formulation.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

    • Monitor for any signs of toxicity in the following hours and days.

PO_Administration_Workflow cluster_prep Preparation cluster_admin Administration Prepare Solution/Suspension Prepare Solution/Suspension Load Syringe Load Syringe Prepare Solution/Suspension->Load Syringe Weigh Animal Weigh Animal Load Syringe->Weigh Animal Dosing Formulation Restrain Animal Restrain Animal Weigh Animal->Restrain Animal Perform Oral Gavage Perform Oral Gavage Restrain Animal->Perform Oral Gavage Monitor Animal Monitor Animal Perform Oral Gavage->Monitor Animal

Caption: Workflow for Oral (Gavage) Administration.

Subcutaneous (SC) Administration of Niobium Compounds

Subcutaneous injection allows for slower absorption compared to intravenous or intraperitoneal routes.

Materials:

  • Niobium compound

  • Sterile vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal restrainer

  • Analytical balance

Protocol:

  • Preparation of Dosing Formulation:

    • Prepare a sterile solution or suspension of the niobium compound suitable for subcutaneous injection. The formulation should be isotonic and at a physiological pH to minimize local irritation.

  • Animal Preparation:

    • Follow standard acclimatization and weighing procedures.

  • Administration:

    • Restrain the animal and lift a fold of skin, typically in the dorsal scapular region.

    • Insert the needle into the "tent" of skin, ensuring it does not pass through to the other side.

    • Aspirate to check for blood, indicating entry into a blood vessel. If blood is present, withdraw the needle and re-insert at a different site.

    • Slowly inject the formulation. A small bleb will form under the skin.

    • The maximum recommended SC injection volume for a mouse is 10 mL/kg and for a rat is 5 mL/kg per site.

  • Post-Administration Monitoring:

    • Monitor the injection site for any signs of irritation, inflammation, or necrosis.

    • Observe the animal for any systemic adverse effects.

SC_Administration_Workflow cluster_prep Preparation cluster_admin Administration Prepare Sterile Formulation Prepare Sterile Formulation Load Syringe Load Syringe Prepare Sterile Formulation->Load Syringe Weigh Animal Weigh Animal Load Syringe->Weigh Animal Dosing Formulation Restrain Animal Restrain Animal Weigh Animal->Restrain Animal Administer SC Injection Administer SC Injection Restrain Animal->Administer SC Injection Monitor Animal Monitor Animal Administer SC Injection->Monitor Animal

Caption: Workflow for Subcutaneous Administration.

Signaling Pathways and Logical Relationships

Currently, there is limited information in the public domain regarding specific signaling pathways that are directly modulated by the administration of simple niobium compounds. Research in this area is ongoing. The primary observed toxic effect of parenterally administered niobium salts is nephrotoxicity.[1] The logical relationship leading to this outcome is depicted below.

Niobium_Toxicity_Pathway Parenteral Administration of Niobium Salts Parenteral Administration of Niobium Salts Systemic Circulation Systemic Circulation Parenteral Administration of Niobium Salts->Systemic Circulation Absorption Accumulation in Kidneys Accumulation in Kidneys Systemic Circulation->Accumulation in Kidneys Distribution Renal Injury Renal Injury Accumulation in Kidneys->Renal Injury Toxic Effect

Caption: Postulated Pathway to Niobium-Induced Nephrotoxicity.

Conclusion

The selection of an appropriate administration route for niobium compounds in animal studies is critical and depends on the specific research objectives, the physicochemical properties of the compound, and the desired pharmacokinetic profile. The protocols provided in these application notes offer a foundation for conducting such studies. However, researchers are strongly encouraged to perform pilot studies to determine the optimal vehicle, dose, and administration technique for their specific niobium compound and animal model. Further research is needed to elucidate the detailed pharmacokinetics and specific molecular mechanisms of action of various niobium compounds.

References

Application Notes: Analytical Methods for the Detection of Niobium in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Niobium (Nb) is a transition metal with growing importance in modern technology, particularly in the production of superalloys for jet engines and in the manufacturing of superconducting magnets for MRI scanners.[1] Due to its high resistance to chemical attack, mechanical strength, and biocompatibility, niobium alloys are also utilized in surgical implants.[1] Consequently, the need to accurately detect and quantify niobium in biological tissues is critical for toxicological studies, biocompatibility assessments of medical devices, and understanding its potential biological impact. This document provides an overview of key analytical methods and detailed protocols for the determination of niobium in tissue samples.

Overview of Analytical Techniques

The detection of niobium in complex biological matrices requires sensitive and specific analytical techniques. The primary methods employed are:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the most powerful and widely used technique for trace and ultra-trace elemental analysis in biological samples.[2][3] It offers exceptional sensitivity and the ability to perform multi-element analysis simultaneously.[2][3] The complex matrix of biological samples often requires special preparation before measurement.[2]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique for elemental analysis, ICP-OES is suitable for detecting niobium at higher concentrations than ICP-MS. The method involves dissolving samples and analyzing the light emitted by the element in a high-temperature plasma.[1]

  • Neutron Activation Analysis (NAA): A highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials.[4] NAA is a non-destructive method in principle, but it is often applied to prepared samples for homogeneity. It is particularly useful for bulk sample analysis without dissolution.

  • X-ray Fluorescence (XRF): A non-destructive analytical technique used to determine the elemental composition of materials.[5] XRF is excellent for qualitative and quantitative measurements and can be used for spatial mapping of elements within a tissue section.[5][6] Handheld XRF analyzers allow for rapid, on-site screening.[5]

Quantitative Data Summary

The choice of analytical method often depends on the required detection limit, sample throughput, and whether spatial information is needed. The following table summarizes the key quantitative parameters for each technique.

Technique Typical Limit of Detection (LOD) / Quantification Sample State Key Advantages Key Disadvantages
ICP-MS 1.05 µg/g (Nb)[7]; 10 ng/Media[8]Liquid (after digestion)Highest sensitivity, multi-element capability, well-established for biological matrices.[2][3]Destructive, complex sample preparation, potential for matrix effects.[2][9]
ICP-OES 0.0093 ppm (Nb in solution)[10]Liquid (after digestion)Robust, less susceptible to matrix effects than ICP-MS, good for higher concentrations.[1]Lower sensitivity than ICP-MS.
NAA High sensitivity (ppm to ppb)Solid or LiquidNon-destructive in principle, minimal matrix effects, high accuracy for bulk analysis.[4]Requires a nuclear reactor, longer turnaround times, lower spatial resolution.[4]
XRF ppm rangeSolid or LiquidNon-destructive, minimal sample preparation, allows for spatial mapping (µ-XRF).[5][6]Lower sensitivity than ICP-MS/OES, strong matrix-dependent effects.[11]

Experimental Protocols & Methodologies

Protocol 1: Trace Niobium Detection in Tissue via ICP-MS

This protocol details the most common method for quantifying low levels of niobium in biological tissue, involving microwave-assisted acid digestion followed by ICP-MS analysis.

1. Principle Tissue samples are completely broken down (digested) using a combination of strong acids and microwave energy. This process dissolves the tissue matrix and brings the target element, niobium, into a liquid solution. The resulting solution is then introduced into the ICP-MS, where the niobium ions are atomized, ionized, and separated by their mass-to-charge ratio for highly sensitive quantification.

2. Workflow Diagram

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification A 1. Tissue Sampling (≥0.5g wet weight) B 2. Homogenization (Cryo-milling or mechanical) A->B C 3. Weighing (Accurately weigh ~0.25g) B->C D 4. Microwave Digestion (Add HNO₃/H₂SO₄) C->D E 5. Dilution (Dilute with deionized water) D->E F 6. ICP-MS Analysis (Instrument calibration) E->F Introduce Sample G 7. Data Acquisition (Monitor Nb-93 isotope) F->G H 8. Quantification (External calibration curve) G->H I 9. Data Reporting (Concentration in µg/g) H->I

Caption: Workflow for Niobium analysis in tissue using ICP-MS.

3. Reagents and Materials

  • Tissue samples (e.g., liver, kidney, muscle)

  • High-purity concentrated nitric acid (HNO₃, 67-70%)

  • High-purity concentrated sulfuric acid (H₂SO₄, 95-98%)[1]

  • Deionized water (>18 MΩ·cm)

  • Niobium standard solution (1000 ppm) for calibration

  • Certified Reference Material (CRM) for biological tissue

  • Polytetrafluoroethylene (PTFE) microwave digestion vessels[1]

  • Volumetric flasks and micropipettes

4. Sample Preparation: Microwave-Assisted Acid Digestion

  • Cleaning: Thoroughly clean all PTFE vessels by steaming with nitric acid in the microwave, rinsing with deionized water, and drying.[1]

  • Sampling: Accurately weigh approximately 0.25 g of homogenized tissue directly into a pre-cleaned PTFE digestion vessel.[1] Record the exact weight.

  • Blanks and CRMs: Prepare method blanks (vessels with acids only) and a CRM sample with each batch to ensure quality control.

  • Acid Addition: To each vessel, cautiously add 5 mL of concentrated nitric acid and 2 mL of concentrated sulfuric acid. Allow the samples to pre-digest for 30 minutes in a fume hood.

  • Microwave Digestion: Seal the vessels and place them in the microwave digestion system. Use a program that ramps the temperature to 200°C and holds for at least 30-45 minutes to ensure complete dissolution.[1]

  • Dilution: After the vessels have cooled, carefully open them in a fume hood. Dilute the digested solution to a final volume of 50 mL with deionized water in a volumetric flask. The sample is now ready for analysis.

5. Instrumental Analysis: ICP-MS

  • Instrument Setup: Optimize the ICP-MS for sensitivity and stability according to the manufacturer's guidelines. Key parameters include plasma power, gas flows (nebulizer, plasma, auxiliary), and lens voltages.

  • Calibration: Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50 µg/L) by diluting the niobium stock solution in a matrix matching the diluted acid concentration of the samples.[1]

  • Analysis: Analyze the blanks, calibration standards, CRM, and tissue samples. Monitor the primary isotope for niobium, ⁹³Nb. Use an internal standard (e.g., Rhodium, Indium) to correct for instrumental drift and matrix effects.

  • Data Quantification: Construct a calibration curve by plotting the intensity of the niobium signal versus concentration for the standards. Use the linear regression equation to calculate the niobium concentration in the sample solutions. The final concentration in the tissue is calculated using the following formula:

    Concentration (µg/g) = (C × V) / W

    Where:

    • C = Concentration in the diluted sample solution (µg/L)

    • V = Final diluted volume (L)

    • W = Initial weight of the tissue sample (g)

Protocol 2: Niobium Screening in Tissue by X-ray Fluorescence (XRF)

This protocol is suitable for rapid screening or for analyzing the spatial distribution of niobium in solid tissue sections without chemical digestion.

1. Principle An incident X-ray beam excites atoms within the tissue sample, causing them to emit secondary (fluorescent) X-rays.[5][6] Each element produces a unique set of characteristic X-rays, allowing for their identification and quantification.[5] Synchrotron-based X-ray fluorescence microscopy (XFM) is a powerful tool for this type of multidimensional characterization.[6]

2. Logical Diagram: Analytical Method Selection

Method_Selection A Research Question B Need Spatial Distribution? A->B C Need Ultra-Trace Quantification? B->C No D Use X-ray Fluorescence (XRF) B->D Yes E Use ICP-MS C->E Yes F Use ICP-OES or NAA C->F No (Higher Conc.)

Caption: Decision tree for selecting an analytical method.

3. Sample Preparation

  • For Bulk Analysis: Dehydrate the tissue sample (lyophilize or oven-dry at 60°C), grind it into a fine powder, and press it into a pellet using a hydraulic press.[12]

  • For Spatial Mapping (µ-XRF): Flash-freeze the fresh tissue sample. Cut thin sections (e.g., 20-30 µm) using a cryostat and mount them on a suitable X-ray transparent film or substrate.[6]

4. Instrumental Analysis: XRF

  • Instrument Setup: Place the sample (pellet or tissue section) into the XRF spectrometer. For handheld analyzers, press the measurement window firmly against the sample.

  • Data Acquisition: Initiate the measurement. The instrument will irradiate the sample and collect the resulting fluorescence spectrum. The acquisition time can range from seconds to minutes depending on the desired precision.[13]

  • Data Analysis: Use the instrument's software to identify the characteristic peaks for niobium. Quantification is typically performed using a fundamental parameters algorithm or by calibrating with matrix-matched standards.[5] The results will be reported as weight percent or ppm.

References

Application Notes and Protocols for Nioben in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. A key pathological feature in these diseases is oxidative stress, which leads to neuronal damage and death. Nioben is a novel synthetic stilbene derivative under investigation for its potential as a therapeutic agent in neurodegenerative disorders. Like other compounds in its class, this compound is proposed to exert its neuroprotective effects through a multi-target mechanism, primarily by activating the endogenous antioxidant response and inhibiting inflammatory pathways. These application notes provide an overview of this compound's proposed mechanism of action and detailed protocols for its in vitro evaluation using the human neuroblastoma SH-SY5Y cell line, a common model for neurotoxicity studies.

Proposed Mechanism of Action

This compound is hypothesized to confer neuroprotection through several interconnected pathways:

  • Activation of the Nrf2/ARE Pathway: this compound is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1). HO-1 is a potent antioxidant enzyme that helps to mitigate oxidative stress.

  • Anti-inflammatory Effects: Neuroinflammation is a critical component in the progression of neurodegenerative diseases. This compound is suggested to suppress the activation of pro-inflammatory signaling pathways, thereby reducing the production of inflammatory mediators that contribute to neuronal damage.

  • Anti-apoptotic Effects: this compound may inhibit the apoptotic cascade, a form of programmed cell death that is upregulated in neurodegenerative conditions. By preventing the activation of key apoptotic proteins, this compound helps to preserve neuronal viability.

Data Presentation

The following tables summarize representative data from in vitro studies evaluating the neuroprotective effects of this compound on SH-SY5Y cells subjected to 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease.

Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated SH-SY5Y Cells

Treatment GroupConcentrationMean Cell Viability (% of Control) ± SD
Control (Vehicle)-100 ± 5.2
6-OHDA100 µM48 ± 4.5
This compound + 6-OHDA10 nM65 ± 3.8
This compound + 6-OHDA50 nM78 ± 4.1
This compound + 6-OHDA100 nM89 ± 3.5*

*p < 0.05 compared to the 6-OHDA treated group. Data are representative of results obtained from an MTT assay.

Table 2: Effect of this compound on Cytotoxicity (LDH Release) in 6-OHDA-Treated SH-SY5Y Cells

Treatment GroupConcentrationMean LDH Release (% of Maximum) ± SD
Control (Vehicle)-12 ± 2.1
6-OHDA100 µM85 ± 6.3
This compound + 6-OHDA10 nM62 ± 5.5
This compound + 6-OHDA50 nM45 ± 4.9
This compound + 6-OHDA100 nM28 ± 3.7*

*p < 0.05 compared to the 6-OHDA treated group. Data are representative of results obtained from an LDH cytotoxicity assay.

Table 3: Effect of this compound on Nrf2 and HO-1 Protein Expression in SH-SY5Y Cells

Treatment GroupConcentrationRelative Nrf2 Expression (Fold Change) ± SDRelative HO-1 Expression (Fold Change) ± SD
Control (Vehicle)-1.0 ± 0.11.0 ± 0.2
This compound50 nM2.8 ± 0.33.5 ± 0.4
This compound100 nM4.2 ± 0.55.1 ± 0.6

*p < 0.05 compared to the control group. Data are representative of results obtained from Western blot analysis.

Visualizations

G cluster_0 This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE binds & activates HO1 HO-1 & other antioxidant genes ARE->HO1 promotes transcription ROS Reduced Oxidative Stress HO1->ROS reduces G cluster_workflow Experimental Workflow cluster_assays 5. Perform Assays culture 1. Culture SH-SY5Y Cells (80-90% confluency) seed 2. Seed Cells in Plates (e.g., 96-well) culture->seed pretreat 3. Pre-treat with this compound (1-2 hours) seed->pretreat induce 4. Induce Neurotoxicity (e.g., 100 µM 6-OHDA, 24h) pretreat->induce mtt MTT Assay (Cell Viability) induce->mtt ldh LDH Assay (Cytotoxicity) induce->ldh wb Western Blot (Protein Expression) induce->wb analyze 6. Data Analysis mtt->analyze ldh->analyze wb->analyze G cluster_effects Neuroprotective Effects This compound This compound antioxidant Antioxidant This compound->antioxidant anti_inflammatory Anti-inflammatory This compound->anti_inflammatory anti_apoptotic Anti-apoptotic This compound->anti_apoptotic outcome Neuronal Survival & Improved Cell Health antioxidant->outcome anti_inflammatory->outcome anti_apoptotic->outcome

Application Notes and Protocols: Idebenone (Noben) in Complex Therapy for Mitochondrial Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone (also known as Noben) is a synthetic short-chain benzoquinone, an analogue of coenzyme Q10, that has garnered significant interest as a therapeutic agent for mitochondrial diseases.[1] Its proposed mechanisms of action center on its ability to act as a mitochondrial electron carrier and a potent antioxidant.[2][3] In mitochondrial diseases characterized by defects in complex I of the electron transport chain, such as Leber's Hereditary Optic Neuropathy (LHON), Idebenone is thought to bypass the deficient complex I, donating electrons directly to complex III, thereby helping to restore mitochondrial respiration and ATP production.[2][3] Furthermore, its antioxidant properties may protect against cellular damage caused by the excessive production of reactive oxygen species (ROS), a common feature of mitochondrial dysfunction.[2]

These application notes provide a summary of quantitative data from clinical studies, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways to support further research and development of Idebenone in the context of mitochondrial diseases.

Data Presentation: Quantitative Outcomes of Idebenone Clinical Trials

The following tables summarize the quantitative data from clinical trials of Idebenone in various mitochondrial diseases.

Table 1: Idebenone in Leber's Hereditary Optic Neuropathy (LHON)

Clinical Trial/StudyDosageTreatment DurationKey Outcome MeasureResultsReference
RHODOS900 mg/day24 weeksBest recovery in visual acuity (LogMAR)No statistically significant difference in the primary outcome. Post-hoc analysis suggested a benefit for patients with discordant visual acuities.[4][5]
Welsh Cohort Study900 mg/day (300 mg TDS)Mean of 30.2 monthsClinically Relevant Recovery (CRR) of Visual Acuity (LogMAR)86% of patients demonstrated CRR at 27 months. Mean visual acuity improved from 2.22 at baseline to a peak of 1.12 at 27 months.[6][7]
Dutch Cohort StudyNot specifiedMean of 23.8 monthsClinically Relevant Recovery (CRR) and Stabilization (CRS)53% of patients showed CRR and 11% showed CRS.[8]
Expanded Access Program900 mg/dayMean of 8 monthsClinically Meaningful Visual Acuity Recovery45% of patients experienced a clinically meaningful recovery of vision.[9]

Table 2: Idebenone in Friedreich's Ataxia (FA)

Clinical Trial/StudyDosageTreatment DurationKey Outcome MeasureResultsReference
Phase 3 Trial (NCT00537680)450/900 mg/day or 1350/2250 mg/day (weight-adjusted)6 monthsInternational Cooperative Ataxia Rating Scale (ICARS)No statistically significant difference between Idebenone and placebo groups.[10]
IONIA-E (Extension Study)1350/2250 mg/day (weight-adjusted)12 months (total 18 months with IONIA)International Cooperative Ataxia Rating Scale (ICARS)Patients receiving 1350/2250 mg/day over 18 months showed a significant improvement in neurological function (change in ICARS: -3.02).[11]
IONIA (Cardiac Sub-study)450/900 mg/day or 1350/2250 mg/day (weight-adjusted)6 monthsLeft Ventricular (LV) Mass IndexDid not decrease LV hypertrophy or improve cardiac function.[12]

Table 3: Idebenone in Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS)

Clinical Trial/StudyDosageTreatment DurationKey Outcome MeasureResultsReference
Case StudyHigh-dose (not specified)5 monthsCerebral Metabolic Ratio of OxygenMarkedly increased, suggesting improved mitochondrial oxidative metabolism in the brain.[13]
Case Study (Combination Therapy)Not specified (with Coenzyme Q10)Not specifiedClinical ImprovementImprovement in EEG and Wechsler's Adult Intelligence Scale (WAIS). Decrease in CSF protein, lactate, and pyruvate.[14]
Case Study (Combination Therapy)Not specified (with Riboflavin)24 monthsClinical and Imaging OutcomesNo stroke-like episodes occurred. Neurological symptoms improved, with recovery of brain MRI and EEG abnormalities.[15]

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of Idebenone in mitochondrial diseases are provided below.

Protocol 1: Measurement of Mitochondrial Complex I Activity in Fibroblasts

This protocol is adapted from commercially available kits and literature procedures for determining the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in cultured fibroblasts.

Materials:

  • Cultured fibroblasts (patient-derived and control)

  • Mitochondria isolation kit

  • Complex I Assay Buffer

  • NADH solution

  • Decylubiquinone solution

  • Complex I Dye (e.g., a colorimetric agent that is reduced by ubiquinol)

  • Rotenone (Complex I inhibitor)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

  • Protein assay kit (e.g., BCA)

Procedure:

  • Mitochondria Isolation:

    • Harvest cultured fibroblasts and isolate mitochondria using a commercial kit or a standard differential centrifugation protocol.

    • Determine the protein concentration of the isolated mitochondria using a BCA assay. Adjust the concentration to a working stock (e.g., 1-5 mg/mL).

  • Assay Preparation:

    • Prepare a "Sample Mix" containing Complex I Assay Buffer, Decylubiquinone, and the Complex I Dye.

    • Prepare a "Sample + Inhibitor Mix" identical to the "Sample Mix" but also containing Rotenone.

    • Prepare a 1X NADH working solution by diluting a stock solution with Complex I Assay Buffer. Keep on ice.

  • Assay Measurement:

    • Add a standardized amount of mitochondrial protein (e.g., 1-5 µg) to wells of a 96-well plate. Include wells for total activity ("Sample Mix") and inhibitor control ("Sample + Inhibitor Mix").

    • Initiate the reaction by adding the 1X NADH working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 600 nm in kinetic mode at 30-second intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each well.

    • The specific Complex I activity is calculated by subtracting the rate of the inhibitor-containing wells from the rate of the total activity wells.

    • Normalize the activity to the amount of mitochondrial protein added to each well (e.g., mOD/min/µg protein).

Protocol 2: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in live cells, providing a real-time assessment of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cultured cells (e.g., fibroblasts, neurons)

Procedure:

  • Cell Seeding:

    • Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Medium Exchange:

    • On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Loading:

    • Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the assay, which will measure the basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

  • Data Analysis:

    • The Seahorse XF software will calculate the OCR at each stage.

    • Normalize the OCR data to cell number or protein content in each well.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

  • Cultured cells

  • H2DCFDA solution

  • Phosphate-buffered saline (PBS)

  • ROS-inducing agent (e.g., H2O2, as a positive control)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with Idebenone or vehicle control for the desired time. Include a positive control group treated with a ROS-inducing agent.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add H2DCFDA solution (e.g., 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement:

    • After incubation, wash the cells with PBS to remove excess probe.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the ROS levels as a fold change relative to the vehicle-treated control group.

Protocol 4: Quantification of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.

Materials:

  • Cultured cells

  • TMRM solution

  • FCCP (protonophore, for depolarization control)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture cells on glass-bottom dishes or in a microplate suitable for fluorescence imaging.

    • Treat cells with Idebenone or vehicle control.

  • Dye Loading:

    • Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in culture medium for 20-30 minutes at 37°C.

  • Imaging and Measurement:

    • Image the cells using a fluorescence microscope with appropriate filters for rhodamine.

    • Alternatively, measure the fluorescence intensity in a microplate reader.

    • For a control, add FCCP to a subset of wells to induce mitochondrial depolarization and measure the subsequent decrease in TMRM fluorescence.

  • Data Analysis:

    • Quantify the fluorescence intensity in the mitochondrial regions of interest.

    • A decrease in TMRM fluorescence indicates mitochondrial depolarization, while an increase suggests hyperpolarization. Compare the fluorescence intensity between treated and control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of Idebenone.

Signaling Pathways

Idebenone_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_ETC Electron Transport Chain Idebenone Idebenone (oxidized) NQO1 NQO1 Idebenone->NQO1 substrate Idebenol Idebenol (reduced) ComplexIII Complex III Idebenol->ComplexIII electron donation (bypasses Complex I) ROS ROS (Reactive Oxygen Species) Idebenol->ROS antioxidant effect (scavenging) NQO1->Idebenol reduction NAD_c NAD(P)+ NQO1->NAD_c NADH_c NAD(P)H NADH_c->NQO1 ComplexI Complex I (Defective in some mitochondrial diseases) CoQ CoQ ComplexI->CoQ ComplexI->ROS increased production in disease CytC Cyt c ComplexIII->CytC ATP ATP Production ComplexIII->ATP ComplexIV Complex IV H2O H2O ComplexIV->H2O ComplexIV->ATP CoQ->ComplexIII CytC->ComplexIV O2 O2 O2->ComplexIV NADH_m NADH NADH_m->ComplexI inhibited

Caption: Mechanism of action of Idebenone in mitochondrial disease.

SIRT3_SOD2_Pathway Idebenone Idebenone mtROS Mitochondrial ROS (mtROS) Idebenone->mtROS reduces SIRT3 SIRT3 (activated) mtROS->SIRT3 activates (potential link) SOD2_acetylated SOD2-Ac (inactive) SIRT3->SOD2_acetylated deacetylates SOD2_deacetylated SOD2 (active) SOD2_acetylated->SOD2_deacetylated Superoxide Superoxide (O2⁻) SOD2_deacetylated->Superoxide converts to H2O2 Cellular_Damage Reduced Oxidative Cellular Damage SOD2_deacetylated->Cellular_Damage leads to H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2

Caption: Idebenone's potential influence on the SIRT3-SOD2 antioxidant pathway.

Experimental Workflows

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Day cluster_injections Sequential Injections cluster_analysis Data Analysis A Seed cells in Seahorse microplate B Hydrate sensor cartridge overnight C Exchange to assay medium B->C D Load drugs into sensor cartridge C->D E Calibrate and run Seahorse Analyzer D->E F Basal OCR Measurement E->F G Inject Oligomycin (ATP-linked OCR) F->G H Inject FCCP (Maximal Respiration) G->H I Inject Rotenone/Antimycin A (Non-mitochondrial OCR) H->I J Calculate mitochondrial function parameters I->J K Normalize data (cell count/protein) J->K

Caption: Experimental workflow for Seahorse XF mitochondrial respiration assay.

Conclusion

Idebenone continues to be a compound of significant interest for the treatment of mitochondrial diseases. The data presented here from clinical trials in LHON, Friedreich's Ataxia, and MELAS provide a quantitative basis for its evaluation. The detailed experimental protocols offer a starting point for researchers to investigate the mechanisms of action and efficacy of Idebenone in various in vitro and in cellulo models of mitochondrial dysfunction. The signaling pathway diagrams provide a visual framework for understanding its molecular interactions. Further research is warranted to fully elucidate the therapeutic potential of Idebenone and to identify patient populations most likely to benefit from its administration.

References

Application Notes and Protocols for Stabilizing Niobium in Aqueous Solution for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stabilization of niobium in aqueous solutions for various experimental applications. Due to the high tendency of niobium (V) to hydrolyze and form insoluble hydrated oxides (niobic acid), particularly in acidic to neutral aqueous solutions, its use in experimental settings requires effective stabilization strategies.[1] The most common and effective methods involve the formation of stable, water-soluble complexes with organic or inorganic ligands.

Outlined herein are protocols for stabilizing niobium using citrate, oxalate, and fluoride ions, along with data on their stability and applications relevant to materials science and drug development.

Introduction to Niobium Stabilization in Aqueous Media

Niobium's aqueous chemistry is dominated by its +5 oxidation state, which readily hydrolyzes to form insoluble precipitates.[1] To maintain niobium in a dissolved state for experimental use, it is essential to form stable complexes that prevent this hydrolysis. The choice of stabilizing agent depends on the desired pH range, the required niobium concentration, and the specific application. Common strategies include:

  • Chelation with Organic Acids: Carboxylic acids such as citric acid and oxalic acid are effective chelating agents that form stable, water-soluble complexes with niobium.

  • Formation of Fluoro-Complexes: In acidic solutions, fluoride ions form highly stable complexes with niobium.

  • Alkaline Conditions: At a pH above 8, niobium can exist as soluble hexaniobate species.

Application Note 1: Stabilization of Niobium with Citrate

Introduction: Citric acid is an effective and biocompatible chelating agent for niobium, forming a stable, water-soluble niobium-citrate complex. This method is particularly useful for applications in biomaterials and drug delivery systems where biocompatibility is a concern.

Data Presentation: Niobium-Citrate Solution Parameters

ParameterValueReference
Starting Niobium MaterialNiobium Pentoxide (Nb₂O₅)[2]
Initial ProcessingFusion with KOH or NaOH[2]
Precipitation pH for Niobic Acid< 4[2]
Complexation AgentCitric Acid (CA)[2]
Molar Ratio (CA:Nb)1:2 to 10:1[2]
Complexation Temperature60 °C[2]
Stability of Aqueous ComplexStable at room temperature[2][3]

Experimental Protocol: Preparation of a Stable Aqueous Niobium-Citrate Solution

This protocol is adapted from a patented method for producing a stable, water-soluble niobium precursor.[2]

1. Materials:

  • Niobium Pentoxide (Nb₂O₅)
  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
  • Nitric Acid (or other suitable acid)
  • Citric Acid
  • Deionized Water
  • Corundum crucible
  • Furnace
  • Stirring hotplate
  • pH meter
  • Filtration apparatus

2. Procedure:

  • Fusion: Mix Nb₂O₅ and KOH (or NaOH) in a molar ratio of 1:2 to 1:20 and grind them together. Place the mixture in a corundum crucible and heat in a furnace at 400-550 °C for 2-4 hours to obtain a potassium (or sodium) niobate melt.[2]
  • Dissolution: Allow the melt to cool and then dissolve it in deionized water.
  • Precipitation of Niobic Acid: Filter the solution to obtain a clear liquid. Acidify the filtrate with nitric acid to a pH below 4 to completely precipitate the niobium as niobic acid (Nb₂O₅·nH₂O).[2]
  • Washing: Filter the niobic acid precipitate and wash it thoroughly with deionized water to remove any residual potassium/sodium ions.[2]
  • Complexation: Prepare an aqueous solution of citric acid. Add the washed niobic acid precipitate to the citric acid solution. The molar ratio of citric acid to niobium should be between 1:2 and 10:1.[2]
  • Heating and Dissolution: Heat the mixture to 60 °C while stirring. The niobic acid will dissolve, forming a stable aqueous niobium-citrate solution.[2]
  • Final Filtration: Filter the resulting solution to remove any undissolved particles.

3. Characterization: The niobium concentration in the final solution can be determined using Inductively Coupled Plasma (ICP) analysis.[2]

Logical Workflow for Niobium-Citrate Stabilization

cluster_0 Preparation of Niobic Acid cluster_1 Complexation Nb2O5 Nb₂O₅ Powder Melt Fusion (400-550°C) Nb2O5->Melt KOH KOH/NaOH KOH->Melt Niobate Potassium/Sodium Niobate Melt->Niobate DissolvedNiobate Aqueous Niobate Solution Niobate->DissolvedNiobate H2O Deionized Water H2O->DissolvedNiobate NiobicAcid Niobic Acid Precipitate DissolvedNiobate->NiobicAcid Acid Acidification (pH < 4) Acid->NiobicAcid Wash Washing NiobicAcid->Wash WashedNiobicAcid Washed Niobic Acid Wash->WashedNiobicAcid Complexation Complexation (60°C) WashedNiobicAcid->Complexation CitricAcid Citric Acid Solution CitricAcid->Complexation FinalSolution Stable Niobium-Citrate Solution Complexation->FinalSolution

Caption: Workflow for preparing a stable niobium-citrate solution.

Application Note 2: Stabilization of Niobium with Oxalate

Introduction: Oxalic acid is another widely used chelating agent for niobium, forming water-soluble ammonium niobium oxalate (ANO) or other oxalate complexes.[4][5] These complexes are stable in air at room temperature and are valuable precursors for the synthesis of catalysts and other niobium-containing materials.[6][7]

Data Presentation: Niobium-Oxalate Solution Parameters

ParameterValueReference
Starting Niobium MaterialNiobic Acid or Niobium Pentoxide[8]
Complexation AgentOxalic Acid[8]
Molar Ratio (Oxalic Acid:Nb)1:1 to 10:1[8]
Reaction Temperature90-110 °C[8]
Solubility of Ammonium Niobium Oxalate60-160 g Nb/L (at 20-80 °C)[9]
pH DependenceTwo niobium ionic species exist, with relative concentrations dependent on pH.[10]

Experimental Protocol: Preparation of an Aqueous Niobium-Oxalate Solution

This protocol is based on methods for synthesizing ammonium niobium oxalate.[4][8]

1. Materials:

  • Niobic Acid (hydrated niobium oxide)
  • Oxalic Acid
  • Ammonium Oxalate (optional, for ANO)
  • Deionized Water
  • Reaction vessel
  • Stirring hotplate
  • Filtration apparatus

2. Procedure:

  • Preparation of Oxalic Acid Solution: Prepare an aqueous solution of oxalic acid with a concentration ranging from 200 to 1000 g/L.[8]
  • Reaction: Heat the oxalic acid solution to 90-110 °C. Add the niobic acid to the hot solution. The molar ratio of oxalic acid to niobium should be between 1:1 and 10:1.[8]
  • Dissolution: Continue heating and stirring for 10-30 minutes, or until the solution becomes clear, indicating the formation of the niobium-oxalate complex.[8]
  • Crystallization (optional): The niobium oxalate can be crystallized from the solution by cooling or evaporation.[8]
  • Filtration: Filter the solution to remove any unreacted starting material.

Experimental Workflow for Niobium-Oxalate Solution Preparation

cluster_0 Dissolution and Complexation cluster_1 Isolation/Purification NiobicAcid Niobic Acid Reaction Reaction (90-110°C, 10-30 min) NiobicAcid->Reaction OxalicAcid Oxalic Acid Solution (200-1000 g/L) OxalicAcid->Reaction ClearSolution Clear Niobium-Oxalate Solution Reaction->ClearSolution Crystallization Crystallization (Cooling/Evaporation) ClearSolution->Crystallization Filtration Filtration ClearSolution->Filtration NiobiumOxalate Niobium Oxalate Crystals Crystallization->NiobiumOxalate FinalSolution Aqueous Niobium-Oxalate Solution Filtration->FinalSolution

Caption: Workflow for preparing an aqueous niobium-oxalate solution.

Application Note 3: Stabilization of Niobium with Fluoride

Introduction: Hydrofluoric acid (HF) is a highly effective solvent for niobium oxides and is used in the industrial extraction of niobium.[11] It forms stable fluoro- or oxyfluoro-complexes in aqueous solution. However, due to the hazardous nature of HF, its use requires appropriate safety precautions and specialized equipment.

Data Presentation: Niobium-Fluoride Solution Parameters

ParameterValueReference
Starting Niobium MaterialNiobium Pentoxide (Nb₂O₅) or Niobium Hydroxide[11]
Complexation AgentHydrofluoric Acid (HF)[11]
Resulting SpeciesFluoro- and oxyfluoro-niobium complexes[11]
StabilityStable in acidic aqueous solution[11]

Experimental Protocol: Preparation of an Aqueous Niobium-Fluoride Solution

Caution: This protocol involves the use of hydrofluoric acid, which is extremely corrosive and toxic. All work must be conducted in a fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, apron, and face shield. An HF-specific spill kit and calcium gluconate gel must be readily available.

1. Materials:

  • Niobium Pentoxide (Nb₂O₅)
  • Hydrofluoric Acid (HF), 48% aqueous solution
  • Deionized Water
  • Teflon beakers and labware
  • Magnetic stirrer

2. Procedure:

  • Weighing: In a Teflon beaker, carefully weigh the desired amount of Nb₂O₅.
  • Dissolution: Slowly and carefully add a stoichiometric excess of 48% HF to the Nb₂O₅ under constant stirring in a fume hood. The dissolution may be exothermic.
  • Heating (Optional): Gentle heating may be applied to facilitate dissolution.
  • Dilution: Once the Nb₂O₅ is completely dissolved, the solution can be carefully diluted with deionized water to the desired concentration.

Signaling Pathway/Logical Relationship for Niobium Stabilization

Nb5_aq Nb⁵⁺ (aq) Hydrolysis Hydrolysis Nb5_aq->Hydrolysis Stabilization Stabilization Nb5_aq->Stabilization NiobicAcid Nb₂O₅·nH₂O (precipitate) Hydrolysis->NiobicAcid Complex [Nb(Ligand)ₓ]ⁿ⁻ (soluble complex) Stabilization->Complex Ligands Complexing Ligands (Citrate, Oxalate, Fluoride) Ligands->Stabilization

Caption: The competing pathways of hydrolysis and stabilization for aqueous Nb(V).

Applications in Drug Development and Materials Science

While niobium has no known biological role, its excellent biocompatibility, corrosion resistance, and stability make it a promising material for biomedical applications, which can be relevant to drug development professionals.[12][13][14]

  • Biocompatible Coatings: Niobium oxide (Nb₂O₅) thin films can be applied as biocompatible coatings on medical implants to improve their integration with biological tissues and prevent corrosion.[15] The stabilized niobium solutions described in these protocols can serve as precursors for the sol-gel synthesis of such coatings.

  • Drug Delivery: Niobium nanoparticles (NbNPs), particularly Nb₂O₅ nanoparticles, are being investigated for use in drug delivery systems.[12][13][14][16] Their surfaces can be functionalized to carry therapeutic agents. Stable aqueous solutions of niobium are essential for the controlled synthesis of these nanoparticles.

  • Catalysis in Pharmaceutical Synthesis: Niobium compounds, such as niobium pentachloride and niobium oxalate, can act as catalysts in various organic reactions, which may be applied in the synthesis of pharmaceutical compounds.[17]

Analysis of Niobium in Solutions

For quantitative analysis of niobium in prepared solutions or biological samples, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the recommended techniques due to their high sensitivity and accuracy.[18][19] Sample preparation for biological materials may involve alkali dilution to ensure the stability of the elements in the solution.[20]

References

Troubleshooting & Optimization

Technical Support Center: Nioben Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Nioben in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing power for many organic molecules. It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of DMSO in your cell culture medium, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]

Q2: My this compound precipitates when I add it to my cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:

  • Optimize Dilution Technique: Avoid adding the aqueous medium directly to your concentrated DMSO stock. Instead, perform serial dilutions of your high-concentration stock in DMSO first. Then, add a small volume of the final DMSO stock directly to your pre-warmed (37°C) cell culture medium with rapid mixing.[1]

  • Reduce Final Concentration: The desired final concentration of this compound in your assay may exceed its solubility limit in the cell culture medium. Try lowering the final concentration to see if the precipitation issue resolves.[1]

  • Serum Content: The presence of serum, such as Fetal Bovine Serum (FBS), can aid in solubilizing hydrophobic compounds through protein binding. If you are using serum-free or low-serum media, solubility challenges may be more pronounced.[2]

Q3: Can I use solvents other than DMSO for my cell-based assays with this compound?

A3: Yes, if DMSO is not suitable for your specific experiment or cell line, other organic solvents can be considered. These include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[3] It is essential to determine the tolerance of your specific cell line to any new solvent by running a vehicle control experiment to assess potential toxicity.

Q4: How can I increase the aqueous solubility of this compound?

A4: If optimizing the solvent and dilution method is insufficient, you can explore the use of solubility enhancers:

  • Co-solvents: Using a mixture of solvents (e.g., DMSO and polyethylene glycol) for the stock solution can sometimes improve solubility upon dilution.[2]

  • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low, non-toxic concentrations to aid in solubilization.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used derivative for cell culture applications.[2]

Q5: Is it acceptable to filter out the this compound precipitate from my media?

A5: Filtering the media to remove precipitate is generally not recommended. This action will result in an unknown and lower-than-intended final concentration of your compound, leading to inaccurate and irreproducible experimental results. The focus should be on resolving the underlying cause of the precipitation.[2]

Troubleshooting Guides

Guide 1: this compound Stock Solution Preparation

This guide provides a step-by-step protocol for preparing a this compound stock solution.

Objective: To prepare a clear, high-concentration stock solution of this compound in an appropriate solvent.

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.[1]

  • Visual Inspection: Ensure the final solution is clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Guide 2: Troubleshooting this compound Precipitation in Cell Culture Media

Use this guide if you observe precipitation after adding your this compound stock solution to the cell culture medium.

G cluster_solutions Potential Solutions start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock check_dmso Final DMSO concentration < 0.5%? check_stock->check_dmso Yes re_dissolve Re-dissolve stock solution (vortex, sonicate, warm) check_stock->re_dissolve No check_conc Is the final this compound concentration too high? check_dmso->check_conc Yes adjust_stock Prepare a more concentrated stock solution check_dmso->adjust_stock No check_media Using serum-free or low-serum media? check_conc->check_media No lower_conc Lower the final working concentration of this compound check_conc->lower_conc Yes use_enhancers Use solubility enhancers (e.g., cyclodextrins) check_media->use_enhancers Yes end Issue Persists: Consider alternative solvents or formulations check_media->end No re_dissolve->check_stock adjust_stock->check_dmso success Solution is clear. Proceed with experiment. lower_conc->success increase_serum Consider increasing serum percentage (if compatible with assay) increase_serum->success use_enhancers->success

Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following table summarizes the hypothetical solubility of this compound in various solvents and conditions. This data is for illustrative purposes to guide solvent selection. Actual solubility should be determined experimentally.

Solvent/SystemTemperature (°C)Maximum Solubility (Approx.)Notes
Water25< 1 µMPractically insoluble in aqueous solutions.
PBS (pH 7.4)25< 1 µMInsoluble in physiological buffers.
100% DMSO25> 50 mMHighly soluble; recommended for stock solutions.
100% Ethanol25~ 10 mMSoluble; can be used as an alternative to DMSO.
Propylene Glycol25~ 5 mMModerate solubility.
Cell Culture Media + 10% FBS375-10 µMSerum proteins enhance solubility to a limited extent.
Cell Culture Media + 0.5% DMSO371-5 µMFinal concentration is limited by aqueous solubility.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Aqueous Buffer

This protocol provides a method to estimate the kinetic solubility of this compound in a buffer relevant to your cell-based assay.

Materials:

  • This compound stock solution (10 mM in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 620 nm (for turbidity)

Procedure:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add PBS (pH 7.4) to each well.

  • Transfer a small volume (e.g., 2 µL) from the this compound-DMSO dilution plate to the PBS plate, ensuring rapid mixing. The final DMSO concentration should be consistent across all wells and ideally below 1%.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance (turbidity) of each well at 620 nm.

  • The highest concentration of this compound that does not show a significant increase in turbidity compared to the vehicle control is considered the approximate kinetic solubility.

Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound as an inhibitor of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Ligand Growth Factor Ligand->RTK Binds This compound This compound This compound->RTK Inhibits Phosphorylation

Hypothetical this compound mechanism of action.

References

Preventing Nioben degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Nioben HCl during storage and handling. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the storage and use of this compound HCl, offering potential causes and solutions.

IssuePotential CauseRecommended Solution
Loss of Potency or Inconsistent Experimental Results Degradation of this compound HCl due to improper storage conditions.Verify that the solid compound is stored at -20°C for long-term storage or 0-4°C for short-term storage, protected from light and moisture. Ensure stock solutions are aliquoted and stored at -20°C (long-term) or 0-4°C (short-term).
Visible Change in Appearance (e.g., color change, clumping) Possible degradation of the compound or absorption of moisture.Discard the sample and use a fresh, properly stored stock. Review handling procedures to minimize exposure to ambient light and humidity.
Precipitation of Compound in Solution After Storage Poor solubility, solvent evaporation, or degradation leading to less soluble byproducts.Confirm that the solvent and concentration are appropriate for this compound HCl. If precipitation occurs after storage, it may indicate degradation. Consider preparing fresh solutions before each experiment.
Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS) Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. Compare the chromatogram of the suspect sample with a freshly prepared standard.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound HCl?

A1: For long-term storage, this compound HCl solid should be kept in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (days to weeks), 0-4°C is acceptable.

Q2: How should I store this compound HCl solutions?

A2: Stock solutions should be prepared in an appropriate solvent, aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles, and stored at -20°C for long-term use (months) or 0-4°C for short-term use (days to weeks).

Q3: What factors can cause this compound HCl to degrade?

A3: As an aminoketone, this compound HCl may be susceptible to degradation from:

  • pH: Extreme pH conditions, particularly basic environments, can promote hydrolysis or other reactions.

  • Light: Exposure to UV or prolonged direct light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Oxidation: The presence of oxidizing agents or exposure to air over time can lead to oxidative degradation.

Q4: How can I assess the stability of my this compound HCl sample?

A4: The stability of your this compound HCl sample can be evaluated using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves comparing the purity of your stored sample against a freshly prepared reference standard. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

Q5: What are the likely degradation pathways for this compound HCl?

A5: While specific degradation pathways for this compound HCl are not extensively documented in publicly available literature, aminoketones can undergo degradation through several mechanisms. These may include hydrolysis of the ketone group, oxidation of the amine, or cleavage of the molecule. A forced degradation study would be necessary to identify the specific degradation products of this compound HCl.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is essential for understanding the stability of this compound HCl and for developing a stability-indicating analytical method.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound HCl in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a specified period (e.g., 1, 4, 12 hours). Aminoketones can be more sensitive to basic conditions.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature, protected from light, for a specified period (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Incubate the solid this compound HCl powder at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours). Also, reflux a solution of this compound HCl.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a specified period (e.g., 24, 48, 72 hours).

3. Sample Analysis:

  • After the designated stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify this compound HCl and any degradation products.

Protocol for Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound HCl.

  • Column Temperature: 30°C.

2. Method Validation:

  • Validate the method for specificity by demonstrating that the degradation products do not co-elute with the parent this compound HCl peak.

  • Assess linearity, accuracy, precision, and sensitivity of the method according to ICH guidelines.

Visualizations

experimental_workflow Experimental Workflow for this compound HCl Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound HCl Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photodegradation stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing this compound HCl stability.

logical_relationship Factors Affecting this compound HCl Stability cluster_factors Degradation Factors This compound This compound HCl (Stable) degraded Degraded this compound HCl (Inactive/Altered Activity) This compound->degraded Degradation temp High Temperature temp->degraded light Light Exposure light->degraded ph Extreme pH ph->degraded oxygen Oxidizing Agents oxygen->degraded

Caption: Key factors influencing this compound HCl degradation.

References

Troubleshooting Nioben precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nioben. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues with this compound precipitation in your experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the solution after dilution in aqueous media?

This compound, like many small molecule inhibitors, has limited aqueous solubility. It is typically dissolved in an organic solvent, such as DMSO, to create a high-concentration stock solution. When this stock is diluted into an aqueous buffer or cell culture medium, the final concentration of this compound may exceed its solubility limit in that specific medium, causing it to precipitate. Factors influencing this include final this compound concentration, pH, temperature, and the protein content of the medium.

Q2: How can I visually confirm that the observed particles are indeed this compound precipitate?

Precipitation can be observed as a faint cloudiness, fine particles, or larger crystals in your media. A simple way to check is to prepare a control sample of the medium with the same amount of the solvent (e.g., DMSO) but without this compound. If the cloudiness is only present in the this compound-containing solution, it is highly likely due to compound precipitation. For a more definitive confirmation, you can use light microscopy to observe the morphology of the precipitate.

Q3: Can I still use my media if a small amount of this compound precipitation is visible?

It is strongly advised not to use media with visible precipitate. The formation of a precipitate means the effective concentration of soluble, active this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. The precipitate itself can also be cytotoxic or interfere with optical measurements.

Troubleshooting Guide

Issue: this compound precipitates immediately upon addition to my cell culture medium.

This is a common issue related to exceeding the solubility limit of this compound in your final experimental conditions. Below is a workflow to diagnose and solve this problem.

G cluster_0 Troubleshooting Workflow: Immediate Precipitation start Precipitation Observed Immediately in Media check_conc Is Final this compound Concentration >10µM? start->check_conc check_stock Is Stock Solution Concentration >10mM? check_conc->check_stock No lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes check_mixing Was the solution mixed immediately and thoroughly after adding this compound stock? check_stock->check_mixing No lower_stock Action: Use a lower concentration stock solution (e.g., 1mM). check_stock->lower_stock Yes improve_mixing Action: Add stock solution dropwise to vortexing media. check_mixing->improve_mixing No consider_formulation Advanced: Consider using a solubilizing excipient (see Protocol 2). check_mixing->consider_formulation Yes success Problem Resolved lower_conc->success lower_stock->success improve_mixing->success consider_formulation->success

Caption: Troubleshooting workflow for immediate this compound precipitation.

Quantitative Data Summary

The solubility of this compound is highly dependent on the physicochemical properties of the solvent. Below is a summary of this compound's solubility in common laboratory media and conditions.

Table 1: this compound Solubility in Different Media

Medium TypeTemperature (°C)Maximum Solubility (µM)Observations
Phosphate-Buffered Saline (PBS)255Precipitates above 5 µM.
DMEM + 10% Fetal Bovine Serum (FBS)3720Serum proteins aid in solubilization.
RPMI + 10% Fetal Bovine Serum (FBS)3718Similar to DMEM, slight decrease.
DMEM (serum-free)378Significantly lower solubility without serum.

Table 2: Effect of pH on this compound Solubility in PBS at 25°C

pHMaximum Solubility (µM)
6.02
7.05
7.47
8.012

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the standard method for diluting a DMSO stock of this compound into an aqueous medium.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Store at -20°C.

  • Warm Reagents: Before use, bring the this compound stock solution and the target aqueous medium (e.g., DMEM + 10% FBS) to room temperature.

  • Pre-warm Medium: If the experiment is to be conducted at 37°C, warm the required volume of medium to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed. Aim for a final DMSO concentration of ≤0.1% to avoid solvent toxicity.

  • Perform Dilution:

    • Place the required volume of medium in a sterile conical tube.

    • While vigorously vortexing the medium, add the calculated volume of this compound stock solution drop-by-drop.

    • Continue vortexing for an additional 30 seconds to ensure rapid and complete mixing.

  • Final Check: Visually inspect the solution for any signs of precipitation against a dark background.

G cluster_1 Workflow: Preparing this compound Working Solution prep_stock 1. Prepare 10mM Stock in DMSO warm 2. Warm Stock and Media to RT prep_stock->warm dilute 3. Add Stock to Vortexing Media warm->dilute inspect 4. Visually Inspect for Precipitate dilute->inspect ready Solution Ready for Experiment inspect->ready

Caption: Protocol workflow for preparing this compound working solution.

Protocol 2: Using a Solubilizing Excipient (e.g., Kolliphor® EL)

For experiments requiring higher concentrations of this compound, a solubilizing agent can be used.

  • Prepare Excipient Stock: Prepare a 10% (w/v) stock solution of Kolliphor® EL in sterile water.

  • Prepare this compound-Excipient Mix:

    • In a microfuge tube, mix your 10 mM this compound DMSO stock with the 10% Kolliphor® EL stock at a 1:1 ratio.

    • For example, mix 10 µL of this compound stock with 10 µL of Kolliphor® EL stock.

    • Vortex thoroughly. This creates a 5 mM this compound solution in a DMSO/Kolliphor® mix.

  • Dilute in Medium: Follow steps 3-6 from Protocol 1, using the this compound-Excipient mix instead of the this compound-DMSO stock. The final concentration of Kolliphor® EL should be kept low (e.g., <0.1%) to avoid off-target effects.

Impact on Experimental Results

The precipitation of this compound directly impacts its bioavailability, leading to a reduction in its effective concentration and compromising experimental outcomes. For instance, if this compound is an inhibitor of a signaling pathway, its precipitation will lead to a diminished inhibitory effect.

G cluster_2 Signaling Pathway: Impact of this compound Precipitation receptor Receptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB response Cellular Response kinaseB->response nioben_sol Soluble this compound (Correct Concentration) nioben_sol->kinaseA Strong Inhibition nioben_ppt This compound Precipitate (Reduced Concentration) nioben_ppt->kinaseA Weak Inhibition

Caption: Impact of this compound precipitation on a hypothetical signaling pathway.

Optimizing Nioben concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Nioben Technical Support Center

Welcome to the technical support center for this compound, a potent and selective inhibitor of the mTORC1 signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy and reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental context. A general starting point for in vitro studies is between 10 µM and 100 µM.[1] It is strongly recommended to perform a dose-response curve to determine the effective concentration for your particular cell line and research objectives. For initial trials, a broad range of concentrations (e.g., 1 µM to 100 µM) should be tested.[1]

Q2: How should this compound be dissolved and stored?

A2: For optimal stability and activity, this compound should be dissolved in a suitable solvent and stored correctly. While sterile water can be used for some peptides, a small amount of an organic solvent like DMSO may be required for initial reconstitution of hydrophobic compounds, followed by dilution in your cell culture medium or aqueous buffer.[1] Always refer to the manufacturer's datasheet for specific solubility instructions. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted and stored at -20°C or -80°C.[1]

Q3: What is the recommended incubation time for cells with this compound?

A3: The ideal incubation time can vary based on the desired experimental outcome. To observe the inhibition of downstream mTORC1 targets like p-S6K, a shorter incubation period of a few hours may be adequate.[1] For assessing effects on cell viability or apoptosis, longer incubation times of 24 to 48 hours are typically necessary.[1] A time-course experiment is recommended to determine the optimal incubation period for your specific experimental system.

Q4: What are the appropriate positive and negative controls for a this compound experiment?

A4:

  • Positive Controls: A known activator of the mTORC1 pathway, such as insulin or growth factors, can serve as a positive control.

  • Negative Controls: A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound should always be included. Additionally, using a well-characterized mTOR inhibitor like rapamycin can serve as a positive control for pathway inhibition.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect (e.g., no change in phosphorylation of mTORC1 targets or cell viability) Insufficient this compound concentration or incubation time.Conduct a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM).[1] Also, perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal treatment duration.
This compound degradation.Ensure proper storage of this compound stock solution at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.
High cell toxicity or unexpected off-target effects This compound concentration is too high.Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that is effective but not overly toxic.
Off-target effects of this compound.Validate key findings using a secondary mTORC1 inhibitor or through genetic approaches like siRNA-mediated knockdown of mTOR.
Inconsistent results between experiments Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media formulations.
Inaccurate pipetting or dilution of this compound.Calibrate pipettes regularly and prepare fresh serial dilutions of this compound for each experiment.

Experimental Protocols

Protocol 1: Western Blot for mTORC1 Pathway Inhibition
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat cells with varying concentrations of this compound (and controls) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

Protocol 2: Cell Viability Assay (MTT or CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach for 24 hours.[1]

  • This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the old medium with 100 µL of the medium containing this compound or controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
U87 MGGlioblastoma12.5
PC-3Prostate Cancer35.1

Table 2: Dose-Dependent Inhibition of S6K Phosphorylation by this compound in MCF-7 Cells

This compound Concentration (µM)p-S6K/S6K Ratio (Normalized to Control)
0 (Vehicle)1.00
10.85
50.52
100.21
250.05
500.01

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis This compound This compound This compound->mTORC1 Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MCF-7) nioben_prep 2. This compound Stock Preparation (DMSO) serial_dilution 3. Serial Dilutions nioben_prep->serial_dilution treatment 5. This compound Treatment (Dose-response & Time-course) serial_dilution->treatment cell_seeding 4. Cell Seeding (96-well or 6-well plates) cell_seeding->treatment viability_assay 6a. Cell Viability Assay (MTT/CCK-8) treatment->viability_assay western_blot 6b. Western Blot (p-S6K, S6K) treatment->western_blot data_analysis 7. Data Analysis (IC50, Inhibition %) viability_assay->data_analysis western_blot->data_analysis Troubleshooting_Tree start Start: Inconsistent or Unexpected Results check_concentration Is the this compound concentration optimized? start->check_concentration dose_response Action: Perform Dose-Response Experiment check_concentration->dose_response No check_time Is the incubation time optimized? check_concentration->check_time Yes dose_response->check_time time_course Action: Perform Time-Course Experiment check_time->time_course No check_reagents Are reagents (this compound, antibodies) properly stored and handled? check_time->check_reagents Yes time_course->check_reagents aliquot Action: Aliquot stocks, avoid freeze-thaw check_reagents->aliquot No check_controls Are positive and negative controls behaving as expected? check_reagents->check_controls Yes aliquot->check_controls validate_controls Action: Validate control reagents and procedures check_controls->validate_controls No off_target Consider off-target effects or alternative signaling pathways check_controls->off_target Yes validate_controls->off_target

References

Niobium Purity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for niobium purity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in niobium and what are their sources?

A1: Niobium typically contains both metallic and interstitial impurities. The presence and concentration of these impurities depend on the raw materials and the extraction and refining processes used.[1]

  • Metallic Impurities:

    • Tantalum (Ta): Often found with niobium in nature due to their similar chemical properties, making separation challenging.[2]

    • Tungsten (W) and Molybdenum (Mo): Can be present in the raw ore.

    • Iron (Fe), Aluminum (Al), and Silicon (Si): Can be introduced during the extraction and refining processes.[2]

  • Interstitial Impurities:

    • Oxygen (O), Nitrogen (N), Carbon (C), and Hydrogen (H): These are the most common interstitial impurities and significantly impact niobium's properties.[3] They can be introduced from the atmosphere or from crucibles and reducing agents during melting and heat treatments.[2]

Q2: How do different impurities affect the properties of niobium?

A2: Impurities can have a significant impact on the mechanical, electrical, thermal, and superconducting properties of niobium.

ImpurityEffect on Properties
Tantalum (Ta) Can alter electrical and thermal properties.
Iron (Fe) Increases brittleness.
Oxygen (O) Reduces ductility and toughness; can affect surface finish.[2]
Nitrogen (N) Affects superconducting properties.[4]
Carbon (C) Forms carbides, increasing hardness but also brittleness.[2]
Hydrogen (H) Can cause embrittlement.[2]

Q3: What are the primary analytical techniques for determining niobium purity?

A3: A variety of techniques are used to analyze impurities in niobium, each with its own strengths. Common methods include:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Used for detecting a wide range of metallic trace impurities with very low detection limits.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Also used for metallic impurities, particularly at higher concentrations.[5]

  • Inert Gas Fusion (IGF) / Combustion Analysis: The standard method for determining the concentration of interstitial impurities like oxygen, nitrogen, and hydrogen.[6][7]

  • Glow Discharge Mass Spectrometry (GDMS): A powerful technique for direct solid analysis, providing a comprehensive survey of trace and ultra-trace elements with very low detection limits.

  • Residual Resistivity Ratio (RRR): A cryogenic electrical measurement that provides an overall indication of the purity of the niobium, as resistivity at low temperatures is dominated by impurities and lattice defects.[2][8]

Troubleshooting Guides

Inductively Coupled Plasma (ICP-MS/OES) Analysis

Problem: Inconsistent or inaccurate results in ICP analysis of niobium.

Possible Causes & Solutions:

  • Incomplete Sample Dissolution: Niobium is resistant to many acids. Incomplete dissolution will lead to inaccurate results.

    • Solution: Use a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) for digestion. For refractory samples, fusion with a flux like lithium metaborate may be necessary. Ensure all visible sample material is dissolved before analysis.

  • Matrix Effects: The high concentration of the niobium matrix can suppress the signal of the analyte impurities.

    • Solution: Dilute the sample to reduce the matrix effect. Use an internal standard to correct for signal drift and suppression. Matrix-matching of calibration standards with the sample matrix can also improve accuracy.

  • Spectral Interferences: In ICP-OES, spectral lines from the niobium matrix or other elements can overlap with the analytical lines of the impurities. In ICP-MS, polyatomic interferences can be an issue.

    • Solution (ICP-OES): Select analytical wavelengths that are free from spectral overlap. Use high-resolution ICP-OES or mathematical correction algorithms.

    • Solution (ICP-MS): Use a collision/reaction cell to remove polyatomic interferences.[9] Select isotopes with no known isobaric interferences.

Problem: Unexpected peaks in the ICP-MS spectrum.

Possible Causes & Solutions:

  • Contamination: Contamination can be introduced from the digestion vessels, acids, or the laboratory environment.

    • Solution: Use high-purity acids and reagents. Thoroughly clean all labware with an acid bath. Prepare a "method blank" (all reagents without the sample) to identify and quantify any contamination.

  • Polyatomic Interferences: Combination of atoms from the plasma gas (Argon), solvent, and sample matrix can form ions with the same mass-to-charge ratio as the analyte.

    • Solution: Utilize a collision/reaction cell with a gas like helium or hydrogen to break up these interferences.

Residual Resistivity Ratio (RRR) Measurement

Problem: Inconsistent or lower-than-expected RRR values.

Possible Causes & Solutions:

  • Poor Electrical Contacts: The four-point probe method is commonly used for RRR measurements, and poor contact between the probes and the sample can lead to erroneous voltage readings.[2]

    • Solution: Ensure the probes are making good, firm contact with the niobium sample. The contacts should be clean and free of any insulating layers (like oxides).

  • Temperature Measurement Errors: Accurate measurement of the room temperature and cryogenic temperature is critical for calculating the RRR.

    • Solution: Calibrate temperature sensors regularly. Ensure the sample has reached thermal equilibrium at both the high and low temperatures before taking resistance measurements.

  • Sample Contamination: The RRR is highly sensitive to impurities. Any contamination introduced during sample preparation or handling will lower the RRR value.[8]

    • Solution: Handle samples with clean tools and wear gloves. If the sample has been heat-treated, ensure the vacuum furnace is clean to avoid contamination.

  • Inadequate Magnetic Field (for superconducting samples): To measure the residual resistance of a superconductor like niobium, the superconductivity must be suppressed with a magnetic field.[2]

    • Solution: Ensure the applied magnetic field is strong enough to drive the niobium into its normal conducting state at the measurement temperature.

Quantitative Data

Typical Impurity Levels in Different Grades of Niobium

The following table summarizes typical maximum impurity concentrations for different grades of niobium, based on industry standards.

ImpurityRRR Grade (>300) (ppm by weight)Reactor Grade (ppm by weight)Commercial Grade (ppm by weight)
Tantalum (Ta)≤ 500≤ 1000≤ 1000
Tungsten (W)≤ 70≤ 100≤ 100
Molybdenum (Mo)≤ 50≤ 100≤ 100
Iron (Fe)≤ 30≤ 50≤ 100
Nickel (Ni)≤ 30≤ 50≤ 50
Titanium (Ti)≤ 50≤ 50≤ 50
Carbon (C)≤ 10≤ 100≤ 150
Oxygen (O)≤ 10≤ 250≤ 400
Nitrogen (N)≤ 10≤ 100≤ 100
Hydrogen (H)≤ 2≤ 15≤ 15

Note: These are typical values and can vary between suppliers and specific product forms.[10][11]

Comparison of Detection Limits for Analytical Techniques
TechniqueTypical Detection LimitsPrimary Application
GDMS sub-ppb to ppmComprehensive trace and ultra-trace elemental survey in solid samples.
ICP-MS ppb to pptTrace and ultra-trace metallic impurity analysis in solution.
ICP-OES ppm to ppbAnalysis of metallic impurities at higher concentrations in solution.
Inert Gas Fusion ppmDetermination of interstitial gas content (O, N, H).

Experimental Protocols

ICP-MS Analysis of Metallic Impurities in Niobium

1. Sample Preparation (Digestion):

  • Accurately weigh approximately 0.1 g of the niobium sample into a clean PTFE digestion vessel.

  • Add 5 mL of high-purity nitric acid (HNO₃) and 2 mL of high-purity hydrofluoric acid (HF).

  • Seal the vessel and place it in a microwave digestion system.

  • Ramp the temperature to 180°C and hold for 30 minutes.

  • After cooling, carefully open the vessel and visually inspect for complete dissolution.

  • Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with ultrapure water.

2. Instrumental Analysis:

  • Prepare a series of calibration standards containing the elements of interest in a 2% HNO₃ matrix.

  • Prepare a method blank using the same digestion procedure without the sample.

  • Introduce the samples, blank, and standards into the ICP-MS.

  • Use an internal standard (e.g., Yttrium, Indium) to correct for matrix effects and instrument drift.

  • Acquire data for the desired isotopes, ensuring to monitor for potential interferences.

3. Data Analysis:

  • Construct a calibration curve for each analyte.

  • Calculate the concentration of each impurity in the sample solution, correcting for the blank and applying the internal standard correction.

  • Calculate the final concentration in the original niobium sample in ppm (µg/g).

Residual Resistivity Ratio (RRR) Measurement

1. Sample Preparation:

  • Cut a small, uniform sample from the niobium material, typically a thin bar or wire.

  • Attach four electrical leads to the sample using spot welding or a mechanical clamp. Two leads will be for current injection and two for voltage measurement (four-point probe configuration).

2. Measurement Procedure:

  • Mount the sample in a cryostat.

  • Measure the resistance of the sample at room temperature (approximately 295 K) by passing a known DC current through the outer leads and measuring the voltage across the inner leads.

  • Cool the sample down to a temperature just above niobium's superconducting transition temperature (e.g., 10 K).

  • If the sample is superconducting, apply a magnetic field sufficient to quench superconductivity.

  • Measure the resistance at the cryogenic temperature using the same four-point probe method.

3. Calculation:

  • The RRR is calculated as the ratio of the resistance at room temperature to the resistance at the cryogenic temperature: RRR = R(295 K) / R(10 K)

Inert Gas Fusion (IGF) for O, N, H Analysis

1. Sample Preparation:

  • Cut a small, representative sample of the niobium, typically around 0.1-1 g.

  • Clean the sample surface with a solvent (e.g., acetone) to remove any surface contamination.

2. Instrumental Analysis:

  • Place the sample into a high-purity graphite crucible.

  • Introduce the crucible into the IGF analyzer's furnace.

  • Heat the crucible to a high temperature (typically >2000 °C) in a stream of inert gas (usually helium).

  • At this temperature, the niobium melts, and the dissolved oxygen, nitrogen, and hydrogen are released.

  • The oxygen reacts with the carbon from the crucible to form carbon monoxide (CO). Hydrogen is released as H₂ and nitrogen as N₂.

  • The carrier gas transports these evolved gases to a series of detectors.

3. Detection and Quantification:

  • CO (from oxygen) is typically measured by a non-dispersive infrared (NDIR) detector.

  • N₂ and H₂ are separated by a chromatographic column and measured by a thermal conductivity detector (TCD).

  • The instrument is calibrated using standard reference materials with known concentrations of O, N, and H.

Visualizations

Niobium_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Interpretation Sample Niobium Sample Cleaning Surface Cleaning Sample->Cleaning Cutting Cutting/Sectioning Cleaning->Cutting Digestion Acid Digestion (for ICP) Cutting->Digestion Solid Solid Sample (for IGF/GDMS) Cutting->Solid RRR RRR Measurement (Overall Purity) Cutting->RRR ICP_MS ICP-MS/OES (Metallic Impurities) Digestion->ICP_MS IGF Inert Gas Fusion (O, N, H) Solid->IGF GDMS GDMS (Trace Elements) Solid->GDMS Concentration Impurity Concentration (ppm) ICP_MS->Concentration IGF->Concentration GDMS->Concentration Purity_Grade Purity Grade Assessment RRR->Purity_Grade Concentration->Purity_Grade Property_Impact Impact on Material Properties Purity_Grade->Property_Impact

Caption: Workflow for niobium purity analysis.

Impurity_Effects cluster_impurities Common Impurities cluster_properties Affected Niobium Properties Metallic Metallic (Ta, W, Fe, Al, Si) Mechanical Mechanical Properties (Ductility, Hardness, Brittleness) Metallic->Mechanical Increases brittleness (Fe) Electrical Electrical & Thermal Properties Metallic->Electrical Alters properties (Ta) Interstitial Interstitial (O, N, C, H) Interstitial->Mechanical Reduces ductility (O) Increases hardness (C) Superconducting Superconducting Properties Interstitial->Superconducting Degrades properties (O, N) Surface Surface Finish Interstitial->Surface Affects finish (O)

Caption: Effects of impurities on niobium properties.

References

Addressing Nioben cytotoxicity in primary cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nioben, a novel inhibitor of the Ser/Thr kinase, TKX1. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot cytotoxicity observed in primary cell lines during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of TKX1 (Threonine Kinase X1), a kinase involved in pro-survival signaling pathways in various cancer types. By inhibiting TKX1, this compound is designed to induce apoptosis in malignant cells. However, TKX1 has a related isoform, TKX1β, which is ubiquitously expressed in primary cells and plays a role in mitochondrial homeostasis.

Q2: Why am I observing high cytotoxicity in my primary cells (e.g., PBMCs, HUVECs) but not in my cancer cell lines?

This discrepancy often arises because many primary cell types are more sensitive to perturbations in mitochondrial function than established cancer cell lines.[1] While this compound is highly selective for TKX1 over other kinases, it exhibits partial affinity for the TKX1β isoform. Inhibition of TKX1β can disrupt mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in sensitive primary cells. Cancer cells, on the other hand, often have altered metabolic pathways that make them less dependent on the specific functions of TKX1β.

Q3: What are the typical signs of this compound-induced cytotoxicity?

Users may observe several indicators of cytotoxicity, including:

  • A significant, dose-dependent decrease in cell viability as measured by assays like MTT or CellTiter-Glo®.[2]

  • Morphological changes such as cell shrinkage, membrane blebbing, and detachment from culture plates.

  • Increased staining with viability dyes like Trypan Blue or Propidium Iodide.[3]

  • Activation of apoptotic markers such as cleaved caspase-3 and Annexin V positivity.

Q4: What is the recommended starting concentration range for this compound in primary cells?

Primary cells are often more sensitive to chemical compounds than immortalized cell lines.[4] It is crucial to perform a full dose-response curve to determine the optimal concentration. We recommend starting with a lower concentration range for primary cells compared to cancer cells.

Data Presentation: this compound Activity

Table 1: Comparative IC50 Values of this compound

Cell Line TypeExample Cell LineTarget IC50 (TKX1 Activity)Cytotoxicity CC50 (48h)Therapeutic Index (CC50/IC50)
Cancer (Lung)A54950 nM5 µM100
Cancer (Breast)MCF-775 nM8 µM106.7
Primary (Endothelial) HUVEC N/A500 nM N/A
Primary (Immune) PBMC N/A800 nM N/A

Table 2: Recommended this compound Concentration Ranges for Initial Screening

Cell Line TypeRecommended Starting RangeMaximum Recommended ConcentrationNotes
Cancer Cell Lines10 nM - 1 µM10 µMMonitor for desired on-target effect.
Primary Cell Lines 1 nM - 100 nM 1 µM Use a vehicle control with the same DMSO concentration.[4] High cytotoxicity is expected above 500 nM.

Troubleshooting High Cytotoxicity in Primary Cells

If you are observing excessive cell death in your primary cell cultures, follow this troubleshooting workflow.

// Nodes start [label="Start: High Cytotoxicity\nObserved in Primary Cells", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Verify Dosing\n- Check stock concentration\n- Confirm final dilution\n- Assess compound purity", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Assess Baseline Health\n- Check cell morphology pre-treatment\n- Confirm high viability (>95%)\n- Test for contamination", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Optimize Exposure\n- Perform time-course (e.g., 6, 12, 24h)\n- Can desired effect be seen at\nshorter time points?", fillcolor="#FBBC05", fontcolor="#202124"]; decision1 [label="Is Cytotoxicity Still High\n at Early Time Points?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Step 4: Investigate Mechanism\n- Run Annexin V/PI assay\n- Measure ROS levels\n- Analyze mitochondrial membrane potential", fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="Step 5: Mitigate Off-Target Effects\n- Lower this compound concentration\n- Co-treat with an antioxidant (e.g., NAC)\n- Test a structurally different TKX1 inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Optimized Protocol", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> step1 [penwidth=1.5, color="#202124"]; step1 -> step2 [penwidth=1.5, color="#202124"]; step2 -> step3 [penwidth=1.5, color="#202124"]; step3 -> decision1 [penwidth=1.5, color="#202124"]; decision1 -> step4 [label="Yes", penwidth=1.5, color="#202124"]; decision1 -> end [label="No, toxicity is reduced.\nUse shorter incubation.", penwidth=1.5, color="#202124"]; step4 -> step5 [penwidth=1.5, color="#202124"]; step5 -> end [penwidth=1.5, color="#202124"]; } dot

Troubleshooting workflow for high cytotoxicity.

Hypothetical this compound Signaling Pathway

This diagram illustrates the hypothetical dual effect of this compound on cancer cells (on-target) and primary cells (off-target).

G cluster_cancer Cancer Cell cluster_primary Primary Cell TKX1 TKX1 ProSurvival Pro-Survival Signaling TKX1->ProSurvival Apoptosis_Cancer Apoptosis ProSurvival->Apoptosis_Cancer Inhibited TKX1b TKX1β Mito Mitochondrial Homeostasis TKX1b->Mito TKX1b->Mito ROS ROS Increase Mito->ROS Disrupted Apoptosis_Primary Apoptosis ROS->Apoptosis_Primary This compound This compound This compound->TKX1 High Affinity Inhibition This compound->TKX1b Low Affinity Inhibition

Hypothesized dual signaling impact of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[2]

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.[5] Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the crystals.[6]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Preparation: Seed and treat cells with this compound as described above in a 6-well plate format.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Decision Logic for Experiment Adjustment

Use the following logic diagram to decide on the next experimental steps based on your initial findings.

// Nodes start [label="Initial Result:\nHigh Primary Cell Cytotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the on-target effect\nin cancer cells achieved at\nnon-toxic primary cell concentrations?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

outcome1 [label="Proceed with identified\nnon-toxic concentration range for\nmechanistic studies.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

q2 [label="Is cytotoxicity linked to\n a specific mechanism\n(e.g., ROS production)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

outcome2 [label="Attempt rescue experiment:\nCo-treat with a specific inhibitor\n(e.g., antioxidant) to confirm\noff-target mechanism.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

outcome3 [label="Consider this compound analog with\nhigher selectivity for TKX1 vs TKX1β.\nRe-evaluate therapeutic window.", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> q1 [penwidth=1.5, color="#202124"]; q1 -> outcome1 [label="Yes", penwidth=1.5, color="#202124"]; q1 -> q2 [label="No", penwidth=1.5, color="#202124"]; q2 -> outcome2 [label="Yes", penwidth=1.5, color="#202124"]; q2 -> outcome3 [label="No / Unclear", penwidth=1.5, color="#202124"]; outcome2 -> outcome3 [style=dashed, penwidth=1.5, color="#202124"]; } dot

Decision-making for experimental adjustments.

References

Technical Support Center: Enhancing the Bioavailability of Nioben Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Nioben formulations. This compound, a compound with the chemical formula C22H36ClNO, often presents formulation challenges due to its physicochemical properties.[1] This guide will focus on strategies to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and testing of this compound.

Problem 1: Poor dissolution of this compound in aqueous media.

  • Question: My this compound formulation shows very low dissolution in standard aqueous media. How can I improve this?

  • Answer: Poor aqueous solubility is a common challenge for BCS Class II and IV drugs.[2][3] Several strategies can be employed to enhance the dissolution rate:

    • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[4][5] Techniques like micronization and nanocrystal formation are effective.[4][5]

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its solubility and dissolution rate by eliminating the need to overcome the crystal lattice energy.[6][7][8][9]

    • Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve solubilization.[10][11][12][13][14]

Problem 2: High variability in in vivo pharmacokinetic data.

  • Question: I am observing significant variability in the plasma concentration-time profiles of this compound across my study subjects. What could be the cause and how can I mitigate it?

  • Answer: High variability in pharmacokinetic data for orally administered drugs can stem from several factors related to poor solubility and absorption.

    • Food Effects: The presence of food can alter the gastrointestinal environment, impacting drug dissolution and absorption. For poorly soluble drugs, administration with a high-fat meal can sometimes enhance absorption by increasing solubilization in lipids.[15] It is crucial to standardize food intake during in vivo studies.

    • Formulation Instability: The physical stability of the formulation can affect its in vivo performance. For instance, an amorphous solid dispersion might recrystallize over time, leading to decreased solubility.[7] Proper selection of polymers and stability studies are essential.

    • Gastrointestinal pH: The solubility of this compound might be pH-dependent. Variations in gastric and intestinal pH among subjects can lead to inconsistent dissolution and absorption. Developing a formulation that is less sensitive to pH changes can help reduce variability.

Problem 3: Low oral bioavailability despite good in vitro dissolution.

  • Question: My this compound formulation shows promising dissolution in vitro, but the in vivo bioavailability remains low. What are the potential reasons?

  • Answer: A discrepancy between in vitro dissolution and in vivo bioavailability can be attributed to several factors beyond simple dissolution:

    • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[16][17] Lipid-based formulations can sometimes utilize lymphatic absorption, bypassing the first-pass effect.[10][12][15]

    • Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen, limiting its absorption.

    • Poor Permeability: Even if dissolved, the drug may have inherently low permeability across the intestinal epithelium.[17]

Frequently Asked Questions (FAQs)

Formulation Strategies

  • What are the key advantages of using amorphous solid dispersions (ASDs) for this compound?

    • ASDs can significantly increase the aqueous solubility and dissolution rate of poorly soluble drugs.[6][7][8][9] They achieve this by converting the crystalline drug to a higher-energy amorphous state.[6] The polymer carrier also helps to maintain a supersaturated state in the gastrointestinal tract, which can enhance absorption.[8]

  • How do lipid-based drug delivery systems (LBDDS) improve the bioavailability of this compound?

    • LBDDS enhance bioavailability through several mechanisms:

      • Improved Solubilization: They can keep lipophilic drugs in a dissolved state within the gastrointestinal tract.[10][12]

      • Protection from Degradation: The lipid matrix can protect the drug from enzymatic degradation.[10]

      • Enhanced Absorption: They can facilitate drug transport across the intestinal membrane.[10]

      • Lymphatic Transport: LBDDS can promote absorption via the lymphatic system, which bypasses the first-pass metabolism in the liver.[10][12][15]

  • What is the role of nanotechnology in improving this compound's bioavailability?

    • Nanotechnology offers several approaches to enhance bioavailability.[18][19][20] Nanoparticles, such as nanocrystals and polymeric nanoparticles, increase the surface-area-to-volume ratio, leading to faster dissolution.[4][18] They can also be engineered for targeted delivery and controlled release of the therapeutic agent.[18]

Experimental Protocols & Data Interpretation

  • How should I design an in vitro dissolution study for a poorly soluble drug like this compound?

    • For poorly soluble drugs, standard dissolution methods may not be sufficient. Consider the following:

      • Biorelevant Media: Use media that mimic the composition of gastrointestinal fluids, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), which contain bile salts and lecithin.[21]

      • pH Profile: Test dissolution across a range of pH values (e.g., 1.2, 4.5, 6.8) to understand the impact of the gastrointestinal environment.[22][23]

      • Surfactants: The use of surfactants like sodium lauryl sulfate may be necessary to achieve sink conditions, but the concentration should be justified.[23]

  • What are the critical parameters to assess in an in vivo pharmacokinetic study?

    • Key parameters include:

      • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

      • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

      • AUC (Area Under the Curve): Represents the total drug exposure over time.

      • Oral Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[24]

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving this compound Bioavailability

Formulation StrategyPrinciplePotential AdvantagesPotential Challenges
Particle Size Reduction (Nanocrystals) Increases surface area for faster dissolution.[4]High drug loading, relatively simple formulation.[4]Physical instability (particle growth), potential for aggregation.
Amorphous Solid Dispersions (ASDs) Drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[6][7]Significant increase in apparent solubility and dissolution rate.[6][8][9]Physical instability (recrystallization), potential for drug-polymer interactions.[7]
Lipid-Based Drug Delivery Systems (LBDDS) Drug is dissolved in a lipid carrier, often with surfactants and co-solvents.[10][12]Enhanced solubilization, potential for lymphatic uptake to bypass first-pass metabolism.[10][12][15]Formulation complexity, potential for drug precipitation upon dispersion.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Formulations

  • Apparatus: USP Apparatus 2 (Paddle Method).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF), pH 1.2.

    • Simulated Intestinal Fluid (SIF), pH 6.8 (containing bile salts and lecithin).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50-75 rpm.[23]

  • Procedure: a. Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to 37 °C. b. Place a single dose of the this compound formulation into each vessel. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples immediately. f. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Formulation Groups:

    • Group 1: this compound in suspension (Control).

    • Group 2: this compound formulation A (e.g., ASD).

    • Group 3: this compound formulation B (e.g., LBDDS).

    • Group 4: Intravenous (IV) solution of this compound (for bioavailability calculation).

  • Dosing:

    • Oral groups: Administer the formulation by oral gavage at a dose of 10 mg/kg.

    • IV group: Administer the solution via the tail vein at a dose of 1 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies Particle_Size_Reduction Particle Size Reduction Dissolution_Testing Dissolution Testing Particle_Size_Reduction->Dissolution_Testing ASD Amorphous Solid Dispersions ASD->Dissolution_Testing LBDDS Lipid-Based Formulations LBDDS->Dissolution_Testing Pharmacokinetic_Study Pharmacokinetic Study Dissolution_Testing->Pharmacokinetic_Study Permeability_Assay Permeability Assay (e.g., Caco-2) Permeability_Assay->Pharmacokinetic_Study Bioavailability_Assessment Bioavailability Assessment Pharmacokinetic_Study->Bioavailability_Assessment

Caption: Workflow for developing and evaluating this compound formulations.

bioavailability_factors Oral_Administration Oral Administration of this compound Dissolution Dissolution in GI Fluids Oral_Administration->Dissolution Liberation Absorption Absorption across Intestinal Wall Dissolution->Absorption Permeation Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Entry Poor_Solubility Poor Aqueous Solubility Poor_Solubility->Dissolution Hinders First_Pass_Metabolism First-Pass Metabolism First_Pass_Metabolism->Systemic_Circulation Reduces

Caption: Key physiological barriers affecting this compound's oral bioavailability.

References

Technical Support Center: Overcoming Poor Nioben Stability in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Nioben in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor this compound stability and precipitation in physiological buffers like PBS?

A1: Poor stability and precipitation of this compound in physiological buffers, such as Phosphate Buffered Saline (PBS), can stem from several factors:

  • pH-dependent solubility: this compound's solubility is likely influenced by the pH of the buffer. If the buffer's pH is close to this compound's isoelectric point (pI), its net charge will be minimal, leading to reduced solubility and potential precipitation.

  • High salt concentration: While salts can sometimes improve the solubility of certain proteins by disrupting electrostatic interactions, high salt concentrations in buffers like PBS can also lead to a "salting-out" effect for other compounds, causing them to aggregate and precipitate.[1][2]

  • Buffer composition and purity: The presence of divalent cations like Ca²+ and Mg²+ in some buffer formulations can lead to the formation of insoluble phosphate salts, causing precipitation.[3][4] The purity of the salts used to prepare the buffer is also crucial, as contaminants can act as nucleation points for precipitation.[3][4]

  • Temperature: Changes in temperature can affect the solubility of this compound. For instance, storing a concentrated stock solution at a low temperature can cause the compound to precipitate out of solution.[3]

  • Intrinsic instability: this compound may be susceptible to chemical degradation in aqueous solutions through processes like hydrolysis or oxidation, leading to the formation of less soluble degradation products.[5][6][7][8]

Q2: My this compound solution, initially clear in a low-salt buffer, precipitates when diluted into PBS for my cell-based assay. What is happening and how can I fix it?

A2: This is a common issue indicating that this compound has poor solubility in high-salt physiological buffers. The precipitation is likely due to the increased ionic strength of PBS ("salting-out") or the buffer's pH being unfavorable for this compound's solubility.

Here are some troubleshooting steps:

  • Optimize the final buffer composition: Try using a buffer with a lower salt concentration or a different buffering agent. For some applications, HEPES buffer can be a suitable alternative to PBS.[3]

  • Adjust the pH: Experiment with adjusting the pH of the final solution. Moving the pH away from the isoelectric point (pI) of this compound should increase its solubility.[9]

  • Use excipients: Incorporating solubility-enhancing excipients can be highly effective. These include:

    • Cyclodextrins: These can encapsulate poorly soluble molecules, increasing their aqueous solubility.[10]

    • Polymers: Hydrophilic polymers can improve solubility and inhibit precipitation.[11][12]

    • Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.

Q3: How can I improve the long-term stability of my this compound stock solutions?

A3: To enhance the long-term stability of this compound stock solutions, consider the following strategies:

  • Optimize storage conditions: Storing stock solutions at lower temperatures, such as -20°C or -80°C, can slow down degradation processes.[2] It's also important to minimize freeze-thaw cycles.

  • Use a suitable solvent for the stock solution: Prepare the initial concentrated stock solution in a solvent in which this compound is highly soluble and stable, such as DMSO, before diluting it into aqueous buffers for experiments.

  • Protect from light and oxygen: If this compound is susceptible to photodegradation or oxidation, store solutions in amber vials and consider de-gassing the buffer or adding antioxidants.

  • Lyophilization: For long-term storage, lyophilizing this compound from a suitable solution can provide a stable, dry powder that can be reconstituted before use.

Troubleshooting Guides

Guide 1: this compound Precipitation During Experiment

This guide provides a systematic approach to troubleshooting this compound precipitation during an experiment.

G start Precipitation Observed check_buffer Check Buffer Preparation (Purity of salts, correct concentrations) start->check_buffer check_buffer->start Buffer Incorrect adjust_ph Adjust pH of Buffer check_buffer->adjust_ph Buffer OK lower_salt Lower Salt Concentration adjust_ph->lower_salt Precipitation persists success Problem Resolved adjust_ph->success Precipitation resolved add_excipient Add Solubility Enhancer (e.g., Cyclodextrin, Polymer) lower_salt->add_excipient Precipitation persists lower_salt->success Precipitation resolved formulation Consider Advanced Formulation (Liposomes, Nanoparticles) add_excipient->formulation Precipitation persists add_excipient->success Precipitation resolved formulation->success Precipitation resolved fail Problem Persists formulation->fail G prep Prepare this compound Formulation initial_analysis T=0 Analysis (HPLC, Visual Inspection) prep->initial_analysis incubate Incubate at Stress Conditions (e.g., 37°C, 4°C, RT) initial_analysis->incubate time_points Collect Samples at Time Points (e.g., 1, 4, 24, 48h) incubate->time_points analyze_samples Analyze Samples (HPLC for degradation, DLS for aggregation) time_points->analyze_samples data_analysis Analyze Data & Determine Degradation Rate analyze_samples->data_analysis conclusion Assess Formulation Stability data_analysis->conclusion cluster_formulation Formulation Development Strategy cluster_solutions Potential Solutions problem Poor Solubility/Stability This compound precipitates in PBS ph_adjust pH Adjustment problem->ph_adjust excipients Excipients Cyclodextrins, Polymers, Surfactants problem->excipients formulation Advanced Formulations Liposomes, Solid Dispersions, Nanosuspensions problem->formulation evaluation Evaluation Solubility, Stability, In-vitro activity ph_adjust->evaluation excipients->evaluation formulation->evaluation outcome {Optimized Formulation | Stable and Soluble this compound} evaluation->outcome

References

Nioben-LNP Formulation & Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Nioben, a novel kinase inhibitor, delivered via Lipid Nanoparticle (LNP) technology. The following information is intended to help users optimize their experimental workflows and overcome common challenges in achieving targeted therapeutic effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low encapsulation efficiency (<50%) for this compound in our LNP formulations. What are the potential causes and solutions?

A: Low encapsulation efficiency is a common issue that can stem from several factors related to the physicochemical properties of this compound and the LNP composition.

  • Issue: Poor this compound Solubility in the Lipid Phase. this compound, being a small molecule, may have limited solubility in the lipid mixture used for LNP formation.

    • Troubleshooting Steps:

      • Solvent Selection: Ensure that the organic solvent used to dissolve both the lipids and this compound is appropriate. Experiment with solvents of varying polarities in which both components are highly soluble.

      • Lipid Composition: Modify the lipid composition. The inclusion of lipids with different chain lengths or saturation levels can alter the internal environment of the LNP, potentially improving drug solubility.[1]

      • Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio. A high ratio can lead to drug precipitation during formulation. Start with a lower ratio and gradually increase it to find the optimal loading capacity.[1]

  • Issue: Premature Drug Precipitation. The rapid mixing of the lipid/drug organic phase with the aqueous phase can cause the less soluble this compound to precipitate before it can be encapsulated.

    • Troubleshooting Steps:

      • Mixing Dynamics: If using a microfluidic system, adjust the total flow rate and flow rate ratio to ensure rapid, homogenous mixing, which favors encapsulation over precipitation.

      • Aqueous Phase pH: The pH of the aqueous buffer is critical, especially for ionizable lipids. Ensure the pH is low enough (typically pH 4.0) to fully protonate the ionizable lipid, which facilitates interaction with the payload.

Q2: Our this compound-LNPs show a large particle size (>150 nm) and high polydispersity index (PDI > 0.3). How can we achieve smaller, more uniform particles?

A: Particle size and uniformity are critical for in vivo applications, influencing biodistribution and cellular uptake.

  • Issue: Suboptimal Mixing or Formulation Parameters. Inconsistent particle formation often points to issues with the manufacturing process or the formulation itself.

    • Troubleshooting Steps:

      • Flow Rate Adjustment (Microfluidics): Increase the total flow rate and the aqueous-to-organic flow rate ratio. Higher flow rates and ratios typically lead to smaller, more uniform particles due to faster nanoprecipitation.[]

      • Lipid Composition: The inclusion of PEG-lipids is crucial for controlling particle size and preventing aggregation.[] Vary the molar percentage of the PEG-lipid (e.g., 1-3 mol%) to find the optimal concentration for your specific lipid mixture.

      • Post-formulation Processing: Utilize tangential flow filtration (TFF) or dialysis immediately after formation to remove the organic solvent and non-encapsulated components. This step also helps to stabilize the newly formed particles.

Q3: We are experiencing rapid clearance of this compound-LNPs in vivo and poor accumulation at our tumor target site. What strategies can improve circulation time and targeting?

A: Achieving targeted delivery requires overcoming rapid clearance by the mononuclear phagocyte system (MPS) and enhancing accumulation at the desired site.[3][4]

  • Issue: Opsonization and MPS Uptake. Unmodified LNPs can be quickly recognized by the immune system and cleared from circulation, primarily by the liver and spleen.[5]

    • Troubleshooting Steps:

      • PEGylation Density: Ensure optimal density of the PEG-lipid layer on the LNP surface. A sufficient PEG shield reduces protein adsorption (opsonization) and subsequent MPS uptake, prolonging circulation time.[1]

      • Particle Size: Aim for particle sizes in the range of 70-120 nm. This range is optimal for avoiding rapid renal clearance (for smaller particles) and MPS uptake (for larger particles) while leveraging the enhanced permeability and retention (EPR) effect for passive tumor targeting.[6]

  • Issue: Insufficient Target Engagement. For specific cell types, passive targeting via the EPR effect may not be sufficient.

    • Troubleshooting Steps:

      • Active Targeting: Incorporate targeting ligands into your LNP formulation. This involves conjugating antibodies, peptides, or aptamers to the distal end of some of the PEG-lipids.[7] These ligands can bind to receptors that are overexpressed on your target cells, enhancing specific uptake.

      • Ligand Density Optimization: The density of the targeting ligand is critical. Too low a density may not be effective, while too high a density can sometimes trigger an immune response or accelerate clearance. A systematic optimization is required.

Data Presentation: LNP Formulation Comparison

The following table summarizes characterization data from three example this compound-LNP formulations designed to troubleshoot issues of size and encapsulation.

Formulation IDIonizable Lipid (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)This compound:Lipid Ratio (w/w)Particle Size (d.nm)[8][9]PDI[8]Zeta Potential (mV)[8]Encapsulation Efficiency (%)[10]
NIO-LNP-01 501038.51.51:201650.35-5.245%
NIO-LNP-02 501038.51.51:50950.12-8.188%
NIO-LNP-03 501037.03.01:50820.09-10.585%

Analysis:

  • NIO-LNP-01 shows poor performance, likely due to a high drug-to-lipid ratio causing precipitation and aggregation.

  • NIO-LNP-02 demonstrates significant improvement by lowering the drug-to-lipid ratio, resulting in better encapsulation and particle characteristics.

  • NIO-LNP-03 shows that increasing the PEG-lipid concentration can further reduce particle size and improve uniformity, albeit with a slight trade-off in encapsulation efficiency.

Experimental Protocols

Protocol 1: this compound-LNP Formulation via Microfluidic Mixing

Objective: To formulate this compound-loaded LNPs with controlled size and high encapsulation efficiency.

Materials:

  • Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol.

  • This compound dissolved in the same ethanol/lipid mixture.

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing system (e.g., NanoAssemblr).

  • Dialysis or Tangential Flow Filtration (TFF) system with appropriate molecular weight cutoff (MWCO) cassettes.

  • Phosphate-buffered saline (PBS), pH 7.4.

Methodology:

  • Preparation: Prepare the lipid/Nioben solution in ethanol at the desired concentration. Prepare the aqueous phase buffer.

  • System Setup: Prime the microfluidic mixing system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

  • Mixing: Load the lipid/Nioben organic phase and the aqueous phase into separate syringes. Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic).

  • Initiate Formulation: Start the pumps to initiate mixing. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.

  • Collection: Collect the resulting milky-white LNP suspension from the outlet.

  • Buffer Exchange: Immediately perform buffer exchange into PBS (pH 7.4) using either dialysis (overnight) or TFF. This step removes the ethanol and non-encapsulated this compound, and neutralizes the particle surface charge.

  • Sterilization & Storage: Filter the final LNP suspension through a 0.22 µm sterile filter and store at 4°C.

Protocol 2: Characterization of this compound-LNPs

Objective: To determine the key physicochemical properties of the formulated LNPs.

A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS) [8][9]

  • Dilute the LNP suspension in PBS (pH 7.4) to an appropriate concentration (typically to a count rate of 100-300 kcps).

  • Equilibrate the sample at 25°C in the DLS instrument.

  • Perform three measurements to obtain the Z-average diameter (particle size) and the PDI.

B. Zeta Potential Measurement [8]

  • Dilute the LNP suspension in 10 mM NaCl solution.

  • Load the sample into a folded capillary cell.

  • Measure the electrophoretic mobility to determine the zeta potential, which indicates surface charge and stability.

C. Encapsulation Efficiency (EE) Quantification by HPLC

  • Total this compound (T): Lyse a known volume of the LNP suspension by adding a solvent like methanol or Triton X-100 to disrupt the particles and release the encapsulated drug.

  • Free this compound (F): Separate the non-encapsulated this compound from the LNPs using a spin column with an appropriate MWCO. Collect the filtrate containing the free drug.

  • HPLC Analysis: Quantify the concentration of this compound in both the total (T) and free (F) samples using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.

  • Calculation: Calculate the EE using the following formula: EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

Visualizations

Nioben_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical signaling pathway showing this compound's inhibitory action on PI3K.

Troubleshooting_Workflow Start Start: Low Encapsulation Efficiency CheckRatio Assess Drug:Lipid Ratio Start->CheckRatio RatioHigh Is Ratio > 1:30? CheckRatio->RatioHigh DecreaseRatio Decrease Ratio to 1:50 and Re-formulate RatioHigh->DecreaseRatio Yes CheckSolvent Assess Solvent System RatioHigh->CheckSolvent No DecreaseRatio->CheckSolvent SolventGood Is this compound fully soluble in lipid/ethanol mix? CheckSolvent->SolventGood ChangeSolvent Test Alternative Solvents (e.g., DMSO co-solvent) SolventGood->ChangeSolvent No CheckMixing Optimize Mixing Parameters SolventGood->CheckMixing Yes ChangeSolvent->CheckMixing IncreaseFlow Increase Total Flow Rate and/or Flow Rate Ratio CheckMixing->IncreaseFlow End End: Re-characterize LNP Formulation IncreaseFlow->End

Caption: Experimental workflow for troubleshooting low encapsulation efficiency.

Delivery_Decision_Tree q1 What is the primary target organ? a1_liver Liver q1->a1_liver a2_tumor Extrahepatic Tumor q1->a2_tumor a3_cns Central Nervous System q1->a3_cns s1_liver Standard LNP formulation is sufficient. Leverage natural tropism. a1_liver->s1_liver q2_tumor Is passive targeting sufficient? a2_tumor->q2_tumor s3_cns Requires advanced modification. Incorporate receptor-targeting ligands (e.g., anti-TfR). a3_cns->s3_cns s2_tumor Use PEGylated LNPs (70-120nm) to leverage EPR effect. q2_tumor->s2_tumor Yes s4_tumor_active Add tumor-specific ligand (e.g., Folate, RGD peptide) to PEG-Lipid. q2_tumor->s4_tumor_active No

Caption: Logical decision tree for selecting a this compound-LNP delivery strategy.

References

Validation & Comparative

Comparing Nioben efficacy to other synthetic antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the antioxidant efficacy of a compound specifically named "Nioben" is not publicly available in the searched scientific literature. This guide provides a comparative framework using established synthetic antioxidants, Butylated Hydroxytoluene (BHT) and Trolox, to illustrate the methodologies and data presentation relevant for evaluating antioxidant performance. This framework can be utilized to compare a novel compound like "this compound" once experimental data is available.

Executive Summary

The evaluation of antioxidant efficacy is crucial in the development of new therapeutic agents and the formulation of stable products. This guide offers a comparative analysis of two widely used synthetic antioxidants, Butylated Hydroxytoluene (BHT) and Trolox. The comparison is based on their radical scavenging activity, a key indicator of antioxidant potential, as determined by common in vitro assays. Detailed experimental protocols for these assays are provided to ensure reproducibility and accurate comparison.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values for BHT and Trolox from various studies.

AntioxidantAssayIC50 Value (µg/mL)IC50 Value (µM)Reference
This compound Data Not AvailableData Not AvailableData Not Available
BHTDPPH202.35~918.3[1]
BHTDPPH171.7 ± 8.2~779.2
BHTChemiluminescence8.5[2]
TroloxDPPH3.765 ± 0.083~15.0[3]
TroloxABTS2.926 ± 0.029~11.7[3]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as solvent, pH, and incubation time.

Experimental Protocols

Accurate and reproducible experimental design is paramount when comparing antioxidant efficacy. The following are detailed protocols for two of the most common assays used to evaluate antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[4][5]

a. Reagent Preparation:

  • DPPH Stock Solution (1 mM): Dissolve a calculated amount of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • DPPH Working Solution (0.1 mM): Dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 at 517 nm.[6]

  • Sample Preparation: Dissolve the test compounds (e.g., this compound, BHT, Trolox) and a positive control (e.g., ascorbic acid) in the same solvent as the DPPH solution to prepare a series of concentrations.

b. Assay Procedure:

  • To a set volume of the DPPH working solution (e.g., 2 mL), add an equal volume of the sample solution at different concentrations.

  • A blank containing only the solvent and the DPPH solution is also prepared.

  • The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • The absorbance of the remaining DPPH is measured spectrophotometrically at 517 nm.

c. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

a. Reagent Preparation:

  • FRAP Reagent: This reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh.

b. Assay Procedure:

  • Add a small volume of the sample solution to the FRAP reagent.

  • The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.

c. Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the absorbance change in the sample mixture with a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). The results are typically expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow: DPPH Assay

The following diagram illustrates the key steps involved in the DPPH radical scavenging assay.

DPPH_Assay_Workflow prep Reagent Preparation dpph_sol DPPH Working Solution (Purple) prep->dpph_sol antioxidant Antioxidant Solution (e.g., this compound, BHT) prep->antioxidant mix Mixing dpph_sol->mix antioxidant->mix incubation Incubation (Dark, 30 min) mix->incubation result Reduced DPPH (Yellow/Colorless) incubation->result measurement Spectrophotometry (517 nm) calculation IC50 Calculation measurement->calculation result->measurement

Caption: A simplified workflow of the DPPH antioxidant assay.

Signaling Pathway: Keap1-Nrf2 Antioxidant Response

Antioxidants can exert their effects through various mechanisms, including the activation of endogenous antioxidant response pathways. The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway stress Oxidative Stress or Antioxidant keap1_nrf2 Keap1-Nrf2 Complex (Inactive) stress->keap1_nrf2 induces conformational change in Keap1 ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Basal State nrf2 Nrf2 (Released) keap1_nrf2->nrf2 Nrf2 release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nucleus->are genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Nrf2 binds to ARE

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

References

In Vitro Antioxidant Activity of Nioben: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The evaluation of the antioxidant potential of novel compounds is a critical step in drug discovery and development. This guide provides a comparative analysis of the in vitro antioxidant activity of a hypothetical compound, "Nioben," against well-established antioxidants, Vitamin C (Ascorbic Acid) and Trolox. The data presented herein is based on standardized in vitro antioxidant assays, offering a benchmark for its potential therapeutic efficacy.

Comparative Antioxidant Activity

The antioxidant capacity of this compound, Vitamin C, and Trolox was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals), are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
This compound 15.88.2
Vitamin C 25.510.5
Trolox 8.06.5

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound) and standards (Vitamin C, Trolox) are prepared in methanol.

  • In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the test compound/standard solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound/standard.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Samples in 96-well Plate prep_dpph->mix prep_samples Prepare Serial Dilutions of this compound & Standards prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

DPPH Assay Experimental Workflow
ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+ to its colorless neutral form.

  • The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound (this compound) and standards (Vitamin C, Trolox) are prepared.

  • 10 µL of the test compound/standard is added to 200 µL of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for 6 minutes.

  • The absorbance is measured at 734 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis gen_abts Generate ABTS Radical Cation (ABTS•+) dilute_abts Dilute ABTS•+ to Absorbance of 0.70 gen_abts->dilute_abts mix Mix Diluted ABTS•+ with Samples dilute_abts->mix prep_samples Prepare Serial Dilutions of this compound & Standards prep_samples->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 Antioxidant_Mechanism cluster_mechanism Radical Scavenging Pathways Antioxidant Antioxidant (A-H) AntioxidantRadical Antioxidant Radical (A•) Antioxidant->AntioxidantRadical HAT AntioxidantRadicalCation Antioxidant Radical Cation (A-H•+) Antioxidant->AntioxidantRadicalCation SET FreeRadical Free Radical (R•) NeutralizedRadical_HAT Neutralized Radical (RH) FreeRadical->NeutralizedRadical_HAT HAT NeutralizedRadical_SET Radical Anion (R⁻) FreeRadical->NeutralizedRadical_SET SET

The Analytical Edge: A Comparative Guide to Mass Spectrometry for Nioben Identification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and neuroscience research, the precise identification and quantification of neuropeptides like Nioben are paramount. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose, offering unparalleled sensitivity and specificity.[1][2] This guide provides a comparative analysis of various mass spectrometry-based techniques for this compound identification, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical strategy.

Performance Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the quality and depth of data obtained for neuropeptide analysis. Key performance metrics include sensitivity, mass accuracy, resolution, and throughput. Below is a comparison of commonly employed MS methods for the analysis of this compound.

TechniqueIonization MethodMass AnalyzerKey Performance CharacteristicsTypical Application for this compound Analysis
MALDI-TOF MS Matrix-Assisted Laser Desorption/IonizationTime-of-FlightHigh throughput, suitable for tissue imaging and profiling of complex peptide mixtures.[3]Rapid screening of this compound expression in tissue sections.
LC-ESI-MS/MS Electrospray IonizationTriple Quadrupole (TQ) or Ion TrapHigh sensitivity and specificity, excellent for targeted quantification.[4][5]Validated quantification of this compound and its metabolites in biological fluids like plasma or urine.[4]
LC-ESI-HRMS (e.g., Orbitrap, Q-TOF) Electrospray IonizationOrbitrap or Quadrupole Time-of-Flight (Q-TOF)High resolution and mass accuracy, enabling confident identification and structural characterization of novel this compound isoforms and post-translational modifications.[1][5]Comprehensive profiling of the this compound peptidome and identification of unknown modifications.
IM-MS Electrospray IonizationIon Mobility Cell coupled to a Mass AnalyzerProvides an additional dimension of separation based on ion shape (collision cross-section), helping to differentiate isomeric forms of this compound.[6]Separation and identification of structurally similar this compound isomers.

Experimental Workflow for this compound Identification

The successful mass spectrometric analysis of this compound hinges on a well-defined experimental workflow, from sample preparation to data analysis.

Mass Spectrometry Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_output Output Sample_Extraction Sample Extraction (e.g., from tissue or biofluid) Enrichment This compound Enrichment (e.g., Solid-Phase Extraction) Sample_Extraction->Enrichment Crude Extract LC_Separation Liquid Chromatography (LC) Separation Enrichment->LC_Separation Cleaned & Concentrated Sample Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (MS1 Scan) Ionization->Mass_Analysis Fragmentation Fragmentation (MS/MS Scan) Mass_Analysis->Fragmentation Precursor Ion Selection Detection Detection Fragmentation->Detection Spectral_Processing Spectral Processing Detection->Spectral_Processing Raw Data Database_Searching Database Searching (e.g., Mascot, Sequest) Spectral_Processing->Database_Searching Quantification Quantification Database_Searching->Quantification Identification This compound Identification Quantification->Identification Quant_Results Quantitative Results Quantification->Quant_Results

Caption: General workflow for this compound identification using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a typical procedure for the targeted quantification of this compound in a plasma sample using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Extraction: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (a stable isotope-labeled version of this compound) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see below).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray ionization (ESI), positive ion mode.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its internal standard to ensure accurate identification and quantification.

  • Collision Gas: Argon.

  • Optimization: Optimize collision energy and other MS parameters for maximal signal intensity for each SRM transition.

4. Data Analysis:

  • Quantification: Calculate the peak area ratio of the this compound SRM transitions to the internal standard SRM transitions.

  • Calibration Curve: Generate a calibration curve using known concentrations of this compound to determine the concentration in the unknown samples.

Comparison with Alternative Methods

While mass spectrometry is a dominant technique, other methods have historically been used for peptide analysis.

MethodPrincipleAdvantagesDisadvantages
Radioimmunoassay (RIA) Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.High sensitivity.Limited molecular specificity, use of radioactive materials.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) Antibody-based detection using an enzyme-linked secondary antibody that produces a colorimetric or fluorescent signal.High throughput, relatively inexpensive.Cross-reactivity can be an issue, provides limited structural information.[1]
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a peptide.Provides direct sequence information.Requires a pure peptide sample, does not work well for post-translationally modified peptides, and has lower sensitivity than MS.[8]

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, offers a superior combination of sensitivity, specificity, and versatility for the identification and quantification of the neuropeptide this compound.[2] While high-resolution mass spectrometry is ideal for discovery and in-depth characterization, tandem mass spectrometry on a triple quadrupole instrument remains the gold standard for targeted quantification in complex biological matrices. The choice of the specific MS technique should be guided by the research question, the required level of sensitivity and specificity, and the available instrumentation.

References

A Comparative Analysis of the Neuroprotective Effects of Idebenone and Other Key Antioxidants in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive guide has been published today offering a detailed comparison of the neuroprotective agent Idebenone against other well-known antioxidants, Coenzyme Q10 (CoQ10) and Resveratrol. This guide is intended for researchers, scientists, and professionals in drug development, providing a valuable resource for understanding the therapeutic potential of these compounds in the context of neurodegenerative diseases.

The guide presents a thorough analysis based on experimental data from various preclinical models, highlighting the efficacy of each compound in mitigating neuronal damage. Key findings are summarized in clear, comparative tables, and detailed experimental protocols are provided to ensure reproducibility and further investigation.

"Understanding the nuances of different neuroprotective agents is crucial for advancing the development of effective therapies for conditions like Alzheimer's, Parkinson's, and other neurodegenerative disorders," stated the lead author of the guide. "Our goal is to provide an objective, data-driven comparison to aid researchers in their quest for novel treatments."

A central feature of this publication is the use of Graphviz diagrams to visually represent complex biological pathways and experimental workflows, offering an intuitive understanding of the mechanisms of action and study designs.

Introduction to Neuroprotection and the Compared Agents

Neuroprotection refers to the strategies and mechanisms capable of defending the central nervous system against neuronal injury and degeneration. Oxidative stress and mitochondrial dysfunction are key pathological features in a range of neurodegenerative diseases.[1] This guide focuses on Idebenone, a synthetic analogue of Coenzyme Q10, and compares its neuroprotective effects with CoQ10 itself and Resveratrol, a natural polyphenol.

Idebenone is a potent antioxidant that can protect cell membranes and mitochondria from oxidative damage.[2] Its shorter side chain compared to CoQ10 enhances its bioavailability and ability to cross the blood-brain barrier.[3] A key mechanism of Idebenone's action involves its reduction to idebenol by the NQO1 enzyme, which allows it to act as an electron carrier in the mitochondrial electron transport chain, even bypassing defects in Complex I.[1][4]

Coenzyme Q10 (CoQ10) , or ubiquinone, is an essential endogenous antioxidant and a vital component of the mitochondrial electron transport chain, facilitating ATP production.[5][6] While crucial for cellular energy, its larger size can limit its bioavailability.[3]

Resveratrol , a polyphenol found in grapes and other plants, is known for its antioxidant and anti-inflammatory properties.[7][8] Its neuroprotective effects are attributed to various mechanisms, including the activation of sirtuins and attenuation of apoptotic pathways.[7][9]

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data from various in vitro studies, comparing the neuroprotective effects of Idebenone, CoQ10, and Resveratrol in models of oxidative stress-induced neuronal cell death.

Table 1: Comparison of Cell Viability in Neuronal Cell Lines Under Oxidative Stress

CompoundCell LineStressorConcentration% Cell Viability Increase (Compared to Stressor Alone)Reference
Idebenone ARPE-19300 µM H₂O₂1 µM~40%[10]
Idebenone HtrA2 KO modelGeneticNot SpecifiedSignificant increase[7][11]
Resveratrol HtrA2 KO modelGeneticNot SpecifiedSignificant increase[7][11]

Table 2: Effects on Markers of Oxidative Stress and Apoptosis

CompoundModelMarkerEffectReference
Idebenone ARPE-19 cells + H₂O₂Nrf2 nuclear translocationSignificant increase[10]
Idebenone ARPE-19 cells + H₂O₂Cytochrome-c releaseInhibition[10]
Idebenone ARPE-19 cells + H₂O₂Caspase-3 activitySignificant reduction[10]
Idebenone Rat model of Vascular DementiaMDA, IL-6, TNF-αSignificant decrease[12]
Idebenone Rat model of Vascular DementiaSODSignificant increase[12]
Resveratrol HtrA2 KO miceBax expressionReduction[7]

Note: Nrf2 is a key transcription factor for antioxidant response. Cytochrome-c release and Caspase-3 activation are critical steps in the intrinsic apoptosis pathway. MDA is a marker of lipid peroxidation, while SOD is a key antioxidant enzyme. IL-6 and TNF-α are pro-inflammatory cytokines. Bax is a pro-apoptotic protein.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide. These protocols are intended to provide a framework for the in vitro assessment of neuroprotective compounds.[13][14][15]

Protocol 1: In Vitro Model of Oxidative Stress in a Neuronal Cell Line
  • Cell Culture:

    • Human neuroblastoma cells (e.g., SH-SY5Y) or retinal pigment epithelial cells (ARPE-19) are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • For experiments, cells are seeded into 96-well plates at a density of approximately 2.5 x 10⁴ cells/cm².[13]

  • Treatment:

    • After 24 hours of adherence, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Idebenone, 0.01-10 µM).

    • Cells are pre-incubated with the compound for a specified duration (e.g., 24 hours).

    • Oxidative stress is induced by adding a neurotoxin, such as hydrogen peroxide (H₂O₂), to the culture medium at a pre-determined toxic concentration (e.g., 300 µM).[10]

    • Control groups include untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.

    • The plates are incubated for an additional 24 hours.

  • Assessment of Cell Viability (MTS Assay):

    • Following the treatment period, 20 µL of MTS reagent is added to each well.

    • The plates are incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 490 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control.[13]

Protocol 2: Assessment of Mitochondrial Membrane Potential
  • Cell Culture and Treatment:

    • Follow steps 1 and 2 of Protocol 1, typically using a 24-well plate format.

  • JC-1 Staining:

    • After treatment, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C in the dark.

    • The staining solution is removed, and cells are washed again with PBS.

    • The fluorescence is measured using a fluorescence microscope or a plate reader. Red fluorescence (J-aggregates) indicates healthy mitochondria with high membrane potential, while green fluorescence (JC-1 monomers) indicates depolarized mitochondria.

  • Data Analysis:

    • The ratio of red to green fluorescence is calculated as an indicator of mitochondrial health.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

G cluster_stress Oxidative Stress cluster_idebenone Idebenone Action cluster_effects Neuroprotective Effects ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys ROS_dec ↓ Oxidative Stress Mito_Dys->ROS ATP ↑ ATP Production Idebenone Idebenone NQO1 NQO1 Idebenone->NQO1 Reduction by Idebenol Idebenol (Reduced form) NQO1->Idebenol ETC_Bypass Electron Transport Chain (Complex I Bypass) Idebenol->ETC_Bypass Donates electrons to Complex III Antioxidant Direct ROS Scavenging Idebenol->Antioxidant ETC_Bypass->ATP Antioxidant->ROS_dec Viability ↑ Neuronal Survival ATP->Viability ROS_dec->Viability

Caption: Proposed neuroprotective mechanism of Idebenone.

G start Start culture Seed Neuronal Cells in 96-well Plates start->culture adhere Incubate for 24h (Cell Adherence) culture->adhere pretreat Pre-treat with Test Compound (e.g., Idebenone) adhere->pretreat induce Induce Oxidative Stress (e.g., add H₂O₂) pretreat->induce incubate_final Incubate for 24h induce->incubate_final assay Perform Cell Viability Assay (e.g., MTS) incubate_final->assay analyze Measure Absorbance & Analyze Data assay->analyze end_node End analyze->end_node

Caption: In vitro neuroprotection experimental workflow.

Discussion and Conclusion

The compiled data suggests that Idebenone is a potent neuroprotective agent with a multi-faceted mechanism of action. Its ability to act as a direct antioxidant and to support mitochondrial energy production, even in the presence of Complex I defects, makes it a compelling candidate for neurodegenerative diseases.[1][16] When compared to CoQ10, Idebenone's enhanced bioavailability and effectiveness under hypoxic conditions are significant advantages.[2][3]

Resveratrol also demonstrates significant neuroprotective effects, although its mechanism appears to be more directly linked to modulating specific apoptotic pathways, such as the downregulation of Bax.[7][9]

References

A Comparative Guide to HPLC Methods for the Quantification and Validation of Nioben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Overview of Analytical Techniques

For the quantification of Nioben, HPLC stands out as a primary technique due to its high precision, accuracy, and suitability for routine quality control. However, other methods can also be employed, each with its own set of advantages and disadvantages.

Parameter HPLC-UV LC-MS/MS Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, UV detection Separation based on polarity, mass-based detection Separation based on volatility, mass-based detection
Primary Use Quantification, Purity Analysis Quantification, Identification, High Sensitivity Quantification, Identification
Sample Throughput High Medium Medium to High
Selectivity Good to Excellent Excellent Excellent
Sensitivity High Very High High
Typical LOD 1-10 ng/mL 0.01-1 ng/mL 0.1-1 ng/mL[1]
Typical LOQ 5-50 ng/mL 0.05-5 ng/mL 0.5-5 ng/mL[1]
Linearity (R²) > 0.999[1] > 0.999 > 0.995[1]

II. Proposed HPLC Method for this compound Quantification

Based on methods developed for similar aminoketones like bupropion and other propiophenone derivatives, a robust reversed-phase HPLC (RP-HPLC) method can be established for this compound.[2][3][4][5]

A. Experimental Protocol

1. Instrumentation and Materials:

  • Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][4]

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade buffer salts (e.g., ammonium acetate or phosphate buffer).[2][4]

  • This compound reference standard.

2. Chromatographic Conditions:

Parameter Recommended Condition
Mobile Phase Isocratic elution with a mixture of Methanol and Acetate Buffer (pH 6.0) in a ratio of 80:20 (v/v).[2] Alternative: Acetonitrile and Ammonium Bicarbonate buffer.[5]
Flow Rate 1.0 mL/min[2][4]
Column Temperature 30 °C[3]
Detection Wavelength 251 nm (based on bupropion, a similar aminoketone).[2] A UV scan of this compound should be performed to determine the optimal wavelength.
Injection Volume 10-20 µL
Run Time Approximately 10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL in Mobile Phase) A->B C Serial Dilution for Calibration Standards B->C F Inject into HPLC System C->F D Dissolve Sample in Mobile Phase E Filter Sample (0.45 µm) D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection G->H I Generate Calibration Curve H->I J Quantify this compound in Sample I->J Validation_Pathway cluster_params Validation Parameters Start Method Development Validation Method Validation (ICH Guidelines) Start->Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness ValidatedMethod Validated HPLC Method Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Specificity->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

References

No Publicly Available Data on Nioben's Effect on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and clinical trial databases reveals no available data for a compound referred to as "Nioben" and its effects on mitochondrial function when compared to a placebo.

As of the current date, there are no published studies, clinical trials, or publicly accessible experimental data that would allow for a comparative analysis of this compound's performance against a placebo in the context of mitochondrial research. Therefore, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for this specific compound.

For researchers, scientists, and drug development professionals interested in compounds that have been studied for their effects on mitochondrial function, several alternatives with available data are currently under investigation or in clinical use for various conditions. These include, but are not limited to:

  • Idebenone: A synthetic analog of coenzyme Q10 that has been studied in conditions like Leber's Hereditary Optic Neuropathy (LHON) and Friedreich's Ataxia.[1][2][3][4][5] It is thought to act as a mitochondrial electron carrier and antioxidant.[3]

  • Dimebon (Latrepirdine): Previously investigated for Alzheimer's disease, this compound has been shown in preclinical studies to enhance mitochondrial function by increasing mitochondrial membrane potential and ATP levels.[6]

  • Nicotinamide Riboside (NR): A precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in mitochondrial energy metabolism.[7] Studies have explored its potential to boost mitochondrial biogenesis and function.[7][8]

  • Ursodeoxycholic Acid (UDCA): A bile acid that has been identified in preclinical and early clinical studies to rescue mitochondrial function in models of Parkinson's disease by improving ATP levels and mitochondrial membrane potential.[8]

Professionals in the field are encouraged to consult scientific databases and clinical trial registries for the most current information on these and other emerging mitochondrial modulators.

References

No Publicly Available Experimental Data Found for "Nioben"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for experimental results, clinical trials, and cross-validation studies related to a compound named "Nioben," no specific public data could be retrieved. The search did not yield any peer-reviewed publications, clinical trial registrations, or other scientific literature detailing the experimental performance or mechanism of action of a substance with this name.

The search did identify a chemical compound listed in the PubChem database as "this compound" with the molecular formula C22H36ClNO. However, this entry lacks associated experimental data or references to its biological activity, which is necessary to fulfill the request for a comparative guide.

It is possible that "this compound" is a very new or internal research compound with no publicly disclosed data. It could also be a less common synonym or a potential misspelling of a different compound. For instance, the search results did bring up information for "Nitrendipine," a well-documented calcium channel blocker with available comparative data against other drugs in its class.

Recommendation:

To proceed with generating the requested comparison guide, it is recommended to:

  • Verify the Compound Name: Please double-check the spelling and name of the compound.

  • Provide an Alternative: If "this compound" is correct and has no public data, please provide the name of an alternative compound for which experimental data is available.

Should you wish to proceed with a guide on a compound like Nitrendipine as a representative example, it would be possible to generate the requested tables, protocols, and diagrams based on existing scientific literature.

Side-by-side comparison of Nioben and L-carnitine therapy

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of L-carnitine Therapy

A comparative analysis between Nioben and L-carnitine therapy cannot be provided at this time. There is currently no identifiable therapeutic agent known as "this compound" in published scientific literature or clinical trial databases. Therefore, a side-by-side comparison with L-carnitine is not feasible.

This guide will proceed by focusing on L-carnitine therapy, presenting a comprehensive overview of its mechanism, experimental data, and relevant protocols in the format requested.

L-carnitine Therapy: An Overview

L-carnitine is a naturally occurring amino acid derivative that plays a critical role in energy metabolism.[1][2][3] It is synthesized in the human body from the amino acids lysine and methionine and is also obtained through dietary sources, primarily red meat and dairy products.[1] Its essential function is to transport long-chain fatty acids into the mitochondria, where they are oxidized to produce energy in the form of ATP.[1][4][5][6] This process is particularly vital for tissues with high energy demands, such as skeletal and cardiac muscle.[4]

Mechanism of Action

L-carnitine's primary mechanism of action involves its role as a shuttle molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane.[4][5][7] This process, known as the carnitine shuttle, is crucial for beta-oxidation, the metabolic pathway that breaks down fatty acids.[5] Beyond its role in fatty acid transport, L-carnitine also helps to modulate the intracellular ratio of acetyl-CoA to free CoA, which can influence glucose metabolism and reduce the production of lactate during exercise.[8][9] Additionally, L-carnitine and its esters, such as acetyl-L-carnitine, exhibit antioxidant properties, protecting cells from oxidative stress.[6][[“]]

Therapeutic Applications

L-carnitine supplementation has been investigated for a variety of clinical applications, including:

  • Cardiovascular Diseases: Studies have explored its potential benefits in conditions like ischemic heart disease, heart failure, and angina.[1][11][12][13] It is suggested that L-carnitine can improve cardiac function by enhancing energy production in the heart muscle and reducing oxidative damage.[13][14]

  • Athletic Performance and Exercise Recovery: L-carnitine is often used as a supplement to potentially improve exercise performance, enhance recovery, and reduce muscle soreness.[15][16][17] It may increase maximal oxygen consumption and stimulate lipid metabolism during exercise.[17]

  • Weight Management: By facilitating the burning of fatty acids for energy, L-carnitine has been studied as a potential aid for weight loss.[3][18]

  • Fatigue: L-carnitine supplementation has been evaluated for its potential to alleviate fatigue in various populations, including those with cancer and multiple sclerosis.[19][20]

Quantitative Data on L-carnitine Therapy

The following tables summarize quantitative data from various studies on the effects of L-carnitine supplementation.

Table 1: Effects of L-carnitine on Exercise Performance and Recovery

ParameterDosageDurationStudy PopulationKey FindingsReference
Maximal Oxygen Consumption (VO2 max) 2 g/day 4 weeksHealthy subjectsSignificant increase in VO2 at rest.[15]
Post-Exercise Blood Lactate 2 g/day 9 weeksResistance-trained malesSignificant reduction in post-exercise blood lactate levels.[21]
Mean and Peak Power 2 g/day 9 weeksResistance-trained malesSignificant increases in mean and peak power.[21]
Perceived Recovery and Soreness Not specified5 weeksHealthy men and womenImproved perceived recovery and soreness.[22]
Serum Creatine Kinase Not specified5 weeksHealthy men and womenLowered serum creatine kinase levels.[22]

Table 2: Effects of L-carnitine on Cardiovascular Health Markers

ParameterDosageDurationStudy PopulationKey FindingsReference
All-Cause Mortality (Post-Myocardial Infarction) Not specifiedNot specifiedPatients post-myocardial infarction27% reduction in all-cause mortality.[14]
Ventricular Arrhythmias (Post-Myocardial Infarction) Not specifiedNot specifiedPatients post-myocardial infarction65% reduction in ventricular arrhythmias.[14]
Angina (Post-Myocardial Infarction) Not specifiedNot specifiedPatients post-myocardial infarction40% reduction in the development of angina.[14]
Left Ventricular Dilation (Post-Myocardial Infarction) 9 g/day IV for 5 days, then 6 g/day orally12 monthsPatients post-first anterior myocardial infarctionSignificantly attenuated left ventricular dilation.[11]
Diastolic Blood Pressure Not specifiedNot specifiedIndividuals with overweight and obesitySignificant reduction in diastolic blood pressure.[3]
Cholesterol Levels Not specifiedNot specifiedIndividuals at risk for heart diseaseReduced total and LDL cholesterol, increased HDL cholesterol.[3]

Table 3: Effects of L-carnitine on Weight Management

ParameterDosage RangeDuration RangeStudy PopulationKey FindingsReference
Body Weight 250 - 4000 mg/day3 - 48 weeksOverweight and obese individualsSignificant reduction in body weight.[18]
Body Mass Index (BMI) 250 - 4000 mg/day3 - 48 weeksOverweight and obese individualsSignificant reduction in BMI.[18]
Fat Mass 250 - 4000 mg/day3 - 48 weeksOverweight and obese individualsSignificant reduction in fat mass.[18]

Experimental Protocols

Protocol: Evaluating the Effect of L-carnitine Supplementation on Exercise Performance and Oxidative Stress in Resistance-Trained Males

This protocol is based on a study examining the effects of L-carnitine on resistance-trained individuals.[21]

1. Study Design: A randomized, double-blind, placebo-controlled trial.

2. Participants: Resistance-trained males.

3. Intervention:

  • Treatment Group: Daily supplementation with 2 grams of L-carnitine L-tartrate.
  • Placebo Group: Daily supplementation with a placebo.
  • Duration: 9 weeks.

4. Exercise Protocol:

  • Participants engage in a structured resistance training program for the duration of the study.
  • Training sessions are supervised to ensure compliance and proper technique.

5. Outcome Measures:

  • Exercise Performance: Assessed at baseline, week 6, and week 9.
  • Lifting volume for exercises such as bench press and leg press.
  • Anaerobic power measured through standardized tests.
  • Biochemical Markers: Blood samples are collected at baseline and post-exercise at week 9.
  • Blood lactate levels.
  • Markers of oxidative stress, such as total antioxidant capacity.

6. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods to compare the changes between the L-carnitine and placebo groups over the 9-week period.

Visualizations

Signaling Pathway: L-carnitine and Mitochondrial Fatty Acid β-Oxidation

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase CPT1 CPT I Fatty Acyl-CoA->CPT1 Fatty Acyl-CoA_mito Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP Generates L-carnitine L-carnitine L-carnitine->CPT1 Acylcarnitine Acylcarnitine CACT CACT Acylcarnitine->CACT Transports across outer membrane CPT1->Acylcarnitine Forms CPT2 CPT II CACT->CPT2 Transports across inner membrane CPT2->Fatty Acyl-CoA_mito Converts back to CPT2->L-carnitine Releases

Caption: The carnitine shuttle facilitates the transport of fatty acids into the mitochondria for energy production.

Experimental Workflow: Randomized Controlled Trial of L-carnitine Supplementation

ExperimentalWorkflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_followup Follow-up and Analysis Recruitment Participant Recruitment Screening Eligibility Screening Recruitment->Screening Baseline Baseline Measurements Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: L-carnitine Supplementation Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Follow-up Measurements GroupA->FollowUp GroupB->FollowUp Data Data Analysis FollowUp->Data Results Results Interpretation Data->Results

Caption: A typical workflow for a randomized controlled trial investigating the effects of L-carnitine.

References

Safety Operating Guide

Navigating the Safe Disposal of Niobium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Niobium and its compounds, ensuring the safety of laboratory personnel and compliance with regulatory standards. While the query specified "Nioben," this term is likely a trade name or misspelling for Niobium, a transition metal frequently used in various research and industrial applications. The following procedures are based on the available safety data for Niobium.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to be thoroughly familiar with the substance's Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times when handling Niobium waste. For powdered forms, which can be flammable, additional precautions are necessary.[1]

Key Safety Precautions:

  • Ventilation: Handle Niobium powder in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[1][2]

  • Ignition Sources: Keep Niobium powder and fine particles away from heat, sparks, and open flames.[1][3][4]

  • Storage: Store Niobium waste in designated, clearly labeled, and sealed containers.[1] For highly reactive powders, storage under mineral oil can mitigate dust and prevent reactions.[1]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe the dust.[3]

Niobium Properties and Hazard Information

Understanding the physical and chemical properties of Niobium is fundamental to its safe handling and disposal.

PropertyNiobium PowderNiobium PiecesNiobium Disulfide Powder
Physical State Solid, Powder[3]Solid[5]Solid, Powder[2]
Color Grey[3]Grey[5]Black[2]
Melting Point 2,477 °C[3]2,468 °C[5]Not Known[2]
Boiling Point 4,742 °C[3]4,742 °C[5]Not Known[2]
Flammability Flammable Solid[3][6]Not Flammable[5]Not Known[2]
Hazard Classification Flammable Solid, Category 1[3]Not considered hazardous[5]Skin Irritant (Cat. 2), Eye Irritant (Cat. 2)[2]
Signal Word Danger[3][6]None required[5]Warning[2]

Step-by-Step Disposal Procedures for Solid Niobium Waste

All waste containing Niobium should be treated as hazardous waste.[1] Disposal must be in accordance with all applicable federal, state, and local regulations.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1]

  • Waste Collection:

    • Collect all solid Niobium waste, including unused powder, contaminated articles (e.g., weigh boats, gloves), and residues from experimental processes.

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical waste.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the specific contents, for instance, "Niobium Metal Powder Waste" or "Niobium Contaminated Debris."

    • Include the date when the waste was first added to the container.

  • Segregation of Waste:

    • Do not mix Niobium waste with other incompatible waste streams.

    • Keep Niobium waste separate from aqueous solutions and oxidizing agents.[6]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area that is under the control of laboratory personnel.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of Niobium waste down the drain or in the regular trash.[6][7] Chemical waste generators are responsible for ensuring the complete and accurate classification and disposal of hazardous waste.[6]

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets for Niobium and its compounds. Specific experimental protocols that generate Niobium waste will vary depending on the research application. It is the responsibility of the principal investigator or laboratory supervisor to develop a specific waste management plan as part of their experimental design.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Niobium waste in a laboratory setting.

G Niobium Waste Disposal Workflow A Identify Niobium Waste (Solid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Segregate from Incompatible Waste C->D E Store Sealed Container in a Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G EHS Transports for Proper Disposal F->G

Caption: Logical workflow for the safe disposal of Niobium waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.